Product packaging for 5,15-Dimethyltritriacontane(Cat. No.:CAS No. 110371-78-3)

5,15-Dimethyltritriacontane

Cat. No.: B15425309
CAS No.: 110371-78-3
M. Wt: 492.9 g/mol
InChI Key: VNIMJOOGEFDUEB-UHFFFAOYSA-N
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Description

5,15-Dimethyltritriacontane is a high-molecular-weight, branched alkane with the molecular formula C₃₅H₇₂ and a molecular weight of 492.95 g/mol . As a member of the dimethyl-substituted alkane family, it is of significant interest in natural product research and phytochemistry. Related compounds in this class are frequently identified in plant extracts and studied for their biological potential . Research Context and Potential Applications While research on this compound specifically is evolving, studies on structurally similar compounds provide strong justification for its investigation. Close analogues, such as 13,17-dimethyltritriacontane, have been identified as major components in bioactive plant extracts. For instance, this analogue was a significant constituent of Annona glabra hexane extract, which demonstrated notable cytotoxic activity against human cancer cell lines, including colorectal adenocarcinoma (CACO-2) and lung carcinoma (A-549) . Furthermore, simple alkanes like n-hentriacontane are reported in traditional medicinal plants and are associated with various pharmacological activities, suggesting a valuable research trajectory for methyl-branched derivatives . Product Information This product is provided as a high-purity chemical standard for use in analytical and biological research. Researchers can employ it as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate identification of natural compounds in complex mixtures . Its primary research value lies in the exploration of the structure-activity relationships of branched alkanes and their role in medicinal chemistry and plant biochemistry. Usage Notice This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted and proper laboratory practices must be followed when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H72 B15425309 5,15-Dimethyltritriacontane CAS No. 110371-78-3

Properties

CAS No.

110371-78-3

Molecular Formula

C35H72

Molecular Weight

492.9 g/mol

IUPAC Name

5,15-dimethyltritriacontane

InChI

InChI=1S/C35H72/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-21-24-28-32-35(4)33-29-26-23-20-22-25-27-31-34(3)30-8-6-2/h34-35H,5-33H2,1-4H3

InChI Key

VNIMJOOGEFDUEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5,15-Dimethyltritriacontane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of 5,15-Dimethyltritriacontane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes general information on the synthesis and properties of branched alkanes to provide a broader context for researchers.

Core Chemical Properties

PropertyValueSource
Molecular Formula C35H72ChemBK[1]
Molecular Weight 492.95 g/mol ChemBK[1]
CAS Number 110371-78-3ChemBK[1]
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Chemical Structure

This compound is a long-chain branched alkane. Its structure consists of a 33-carbon backbone (tritriacontane) with two methyl groups attached at the 5th and 15th carbon positions.

IUPAC Name: this compound

The structure can be represented as:

Synthesis and Characterization

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, the synthesis of high-molecular-weight branched alkanes generally involves multi-step organic chemistry procedures. Common strategies include coupling reactions of smaller alkyl chains or the modification of long-chain precursors.

A general approach to synthesizing such molecules could involve:

  • Grignard Reactions: Coupling of appropriate Grignard reagents with alkyl halides.

  • Wittig Reactions: Formation of the carbon backbone through the reaction of a phosphorane with an aldehyde or ketone, followed by reduction of the resulting alkene.

  • Friedel-Crafts Alkylation: While more common for aromatic compounds, variations can be used to introduce alkyl branches onto a long chain.

Characterization of a synthesized long-chain branched alkane like this compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the positions of the methyl branches and the overall structure of the carbon backbone.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Gas Chromatography (GC): To assess the purity of the compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or involvement in any signaling pathways of this compound. Branched alkanes are components of various natural waxes and oils and can have diverse biological roles, but the specific functions of this particular isomer are unknown.

Experimental Protocols and Further Research

The absence of detailed experimental protocols for this compound highlights an area for potential future research. The synthesis and subsequent characterization of this compound would be the first step in exploring its physical, chemical, and potential biological properties.

For researchers interested in investigating this molecule, the following experimental workflow could be considered:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_property Property Determination cluster_biological Biological Screening s1 Design Synthetic Route s2 Execute Synthesis s1->s2 s3 Purification s2->s3 c1 NMR Spectroscopy s3->c1 c2 Mass Spectrometry c3 Gas Chromatography p1 Measure Physical Properties (MP, BP, Density) c3->p1 p2 Determine Solubility b1 In vitro Assays p2->b1 b2 Cell-based Studies

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

This guide serves as a foundational document on this compound. As new research becomes available, this information will undoubtedly be expanded. Researchers are encouraged to contribute to the body of knowledge on this and other long-chain branched alkanes.

References

Unveiling the Cuticular Signature: 5,15-Dimethyltritriacontane in the Insect World

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The intricate chemical world of insects offers a vast and largely untapped resource for scientific discovery. Among the myriad of compounds that mediate their interactions with the environment and each other, cuticular hydrocarbons (CHCs) stand out for their dual role in preventing desiccation and facilitating chemical communication. This technical guide delves into the natural sources of a specific dimethyl-branched alkane, 5,15-Dimethyltritriacontane, providing a comprehensive overview for researchers, scientists, and professionals in drug development. This document summarizes the known occurrences of this compound in insects, details the sophisticated analytical techniques required for its identification and quantification, and explores the biosynthetic pathways likely responsible for its production.

Natural Occurrence of this compound

While the vast majority of insect CHC profiles are dominated by n-alkanes, alkenes, and monomethylalkanes, the presence of dimethyl-branched alkanes like this compound is less common, suggesting specialized biological functions. To date, the most definitive identification of this compound has been in the parasitoid wasp, Leptopilina victoriae.

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound in Leptopilina victoriae. It is important to note that in this specific study, this compound was identified as a co-eluting mixture with 5,11-Dimethyltritriacontane.

Insect SpeciesCompoundRelative Amount (%)Mass Spectral Fragments (m/z)Retention Index
Leptopilina victoriae5,11/5,15-Dimethyltritriacontane7.22 ± 1.9785, 183, 239, 281, 337, 435, 477 (M-15)3369

Experimental Protocols

The identification and quantification of specific dimethylalkanes within a complex CHC profile requires meticulous experimental procedures. The following sections detail the key methodologies cited in the relevant literature.

Cuticular Hydrocarbon Extraction and Fractionation

A common procedure for the extraction and separation of CHCs from insects involves solvent washing followed by fractionation to isolate the different hydrocarbon classes.

Protocol:

  • Extraction: Whole insects are immersed in a non-polar solvent, typically hexane or pentane, for a period of 5 to 10 minutes. This process dissolves the lipids present on the insect's cuticle.

  • Solvent Evaporation: The solvent containing the extracted lipids is carefully evaporated under a gentle stream of nitrogen to concentrate the sample.

  • Fractionation: The crude lipid extract is then fractionated using solid-phase extraction (SPE) with a silica gel column.

    • The column is first conditioned with the elution solvent.

    • The sample is loaded onto the column.

    • n-Alkanes are eluted with hexane.

    • Alkenes and methyl-branched alkanes are subsequently eluted with a solvent of slightly higher polarity, such as a mixture of hexane and dichloromethane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The definitive identification and quantification of this compound is achieved through Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless injection of the sample is typically used to maximize the transfer of analytes to the column.

  • Oven Temperature Program: A temperature gradient is employed to separate the different hydrocarbons based on their boiling points. A typical program starts at a lower temperature (e.g., 150°C), ramps up to a high temperature (e.g., 320°C), and holds for an extended period to ensure the elution of long-chain hydrocarbons.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra are recorded over a specific mass range (e.g., m/z 40-600).

  • Identification: The identification of this compound is based on its retention time relative to known standards and the fragmentation pattern in its mass spectrum. The characteristic fragment ions arise from cleavage at the methyl branch points.

Mandatory Visualizations

Experimental Workflow for CHC Analysis

CHC_Analysis_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis Insect_Sample Insect Sample Solvent_Wash Solvent Wash (Hexane/Pentane) Insect_Sample->Solvent_Wash Crude_Extract Crude CHC Extract Solvent_Wash->Crude_Extract SPE Solid-Phase Extraction (Silica Gel) Crude_Extract->SPE Alkane_Fraction Alkane Fraction SPE->Alkane_Fraction Hexane Branched_Alkane_Fraction Branched Alkane Fraction SPE->Branched_Alkane_Fraction Hexane/DCM GC_MS GC-MS Analysis Branched_Alkane_Fraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Workflow for the extraction, fractionation, and analysis of insect cuticular hydrocarbons.

Biosynthesis of Dimethyl-Branched Alkanes

The biosynthesis of dimethyl-branched alkanes in insects is a complex process that is an extension of fatty acid synthesis. The methyl branches are introduced by the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation of the fatty acid chain.

Dimethylalkane_Biosynthesis cluster_precursors Precursors cluster_elongation Fatty Acid Elongation cluster_modification Modification & Conversion Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS VLCFA Very-Long-Chain Fatty Acid FAS->VLCFA Reduction Reduction to Aldehyde VLCFA->Reduction Decarbonylation Decarbonylation Reduction->Decarbonylation Dimethylalkane Dimethylalkane (e.g., this compound) Decarbonylation->Dimethylalkane

Caption: Simplified pathway for the biosynthesis of dimethyl-branched alkanes in insects.

Conclusion

The study of specific, less common cuticular hydrocarbons like this compound opens new avenues for understanding the chemical ecology of insects. The detailed methodologies presented in this guide provide a framework for researchers to investigate the presence and biological roles of this and other complex hydrocarbons. For professionals in drug development, the unique biosynthetic pathways leading to such compounds could inspire novel targets for pest management strategies that disrupt crucial physiological or behavioral processes in target insect species. Further research is needed to elucidate the precise functions of this compound and to explore its presence across a wider range of insect taxa.

The Pivotal Role of Long-Chain Dimethylalkanes in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dimethylalkanes, a subclass of cuticular hydrocarbons (CHCs), play a crucial and multifaceted role in insect chemical communication. Initially evolved as a protective barrier against desiccation, these non-volatile or low-volatility compounds have been co-opted for intricate signaling purposes. They function as contact pheromones, mediating a variety of behaviors essential for survival and reproduction, including mate recognition, species and colony member identification, and aggregation. This technical guide provides an in-depth exploration of the biological significance of long-chain dimethylalkanes in insect communication. It details the experimental protocols for their extraction, analysis, and synthesis, presents quantitative data on their behavioral effects, and elucidates the current understanding of the signaling pathways involved in their perception.

Introduction

Insects inhabit a world rich in chemical cues, where the ability to perceive and interpret molecular signals is paramount for their survival and reproductive success. Among the vast arsenal of chemical signals, cuticular hydrocarbons (CHCs) represent a fundamentally important class of compounds. These lipids, primarily found in the epicuticle of the insect exoskeleton, serve a dual function. Their primary role is to prevent water loss and protect the insect from environmental stressors.[1] However, they have also evolved into a sophisticated and nuanced language of chemical communication.[2][3]

Long-chain dimethylalkanes are a significant component of these CHC profiles in many insect species. These branched alkanes, characterized by two methyl groups along a carbon chain, contribute to the complexity and specificity of the chemical signature of an individual. Their low volatility means that they primarily act as contact or close-range chemosensory cues, requiring physical interaction or proximity for detection.[4] This guide will delve into the specific roles of these molecules, the methods used to study them, and the biological pathways that allow insects to decipher their meaning.

Biological Functions of Long-Chain Dimethylalkanes

Long-chain dimethylalkanes are integral to various aspects of insect behavior and social organization. Their specific functions are often dependent on the species, the location of the methyl branches, and the stereochemistry of the molecule.

  • Sex Pheromones: In many insect species, specific long-chain dimethylalkanes act as female-produced contact sex pheromones that elicit courtship and mating behavior in males upon contact.[5] The precise arrangement of the methyl groups is often crucial for biological activity.

  • Species and Nestmate Recognition: The complex blend of CHCs, including various dimethylalkanes, creates a unique chemical profile that allows insects to distinguish between members of their own species and others, as well as to recognize nestmates from non-nestmates in social insects like ants and wasps.[6][7]

  • Aggregation Pheromones: In some cases, these compounds can act as aggregation pheromones, attracting both males and females to a particular location, for example, a food source or a suitable site for overwintering.

Quantitative Data on Behavioral Responses

The behavioral response of insects to long-chain dimethylalkanes is typically dose-dependent. The following tables summarize findings from various studies, illustrating the quantitative effects of these compounds. Due to the specificity of these interactions, data is presented for representative insect species.

Insect SpeciesDimethylalkaneConcentration/DoseObserved Behavioral ResponseReference
Leaf miner moth (Leucoptera scitella)5,9-DimethylheptadecaneNot specifiedSex pheromone[8]
German cockroach (Blattella germanica)3,11-Dimethylnonacosan-2-oneNot specifiedAll four stereoisomers showed similar pheromonal activity
Greater wax moth (Galleria mellonella)5,11-DimethylpentacosaneNot specifiedSex pheromone component[9]

Table 1: Examples of Long-Chain Dimethylalkanes as Insect Pheromones. This table provides a summary of identified long-chain dimethylalkanes that function as pheromones in different insect species.

Insect SpeciesCompoundDose Range TestedBehavioral Response MetricKey Findings
Ant (Camponotus aethiops)Linear and methyl-branched hydrocarbons1:10 and 1:100 concentration ratiosMaxilla-labium extension response (olfactory)Ants can discriminate between different concentrations of the same hydrocarbon. Discrimination is better at wider concentration ranges.[10]
Fruit fly (Drosophila melanogaster)Fatty acids (as a proxy for lipophilic compounds)Various concentrationsProboscis Extension Reflex (PER)Appetitive response at low to medium concentrations, aversive at high concentrations.[3][11]

Table 2: Dose-Dependent Behavioral Responses to Hydrocarbons. This table summarizes studies showing dose-dependent behavioral responses of insects to hydrocarbons, providing a framework for understanding potential responses to dimethylalkanes.

Experimental Protocols

A thorough understanding of the role of long-chain dimethylalkanes necessitates robust experimental methodologies. The following sections detail the key protocols for their study.

Extraction of Cuticular Hydrocarbons

The first step in analyzing CHCs is their extraction from the insect cuticle. Solvent extraction is the most common method.

Protocol: Solvent Extraction of Cuticular Hydrocarbons

  • Sample Collection: Collect insects and, if necessary, freeze-kill them to prevent metabolic changes to the CHC profile.

  • Solvent Selection: Use a non-polar solvent such as hexane or pentane.

  • Extraction:

    • For whole-body extraction, fully submerge the insect(s) in the solvent in a clean glass vial for a period of 5 to 10 minutes.[2][11] The volume of solvent and the number of insects per vial will depend on the size of the insect.

    • For localized sampling, a small piece of cuticle can be excised and extracted.

  • Solvent Evaporation: Carefully transfer the solvent containing the extracted CHCs to a new vial and evaporate it to dryness under a gentle stream of nitrogen gas. This concentrates the CHCs.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of fresh solvent (e.g., 30 µL of hexane) for analysis.[11]

G Workflow for Cuticular Hydrocarbon Extraction A Insect Sample Collection B Submerge in Hexane/Pentane (5-10 min) A->B Extraction C Transfer Solvent to a New Vial B->C D Evaporate Solvent under Nitrogen C->D Concentration E Reconstitute in a Small Volume of Solvent D->E F Ready for GC-MS Analysis E->F

Workflow for CHC extraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying the components of a CHC extract.

Protocol: GC-MS Analysis of Cuticular Hydrocarbons

  • Injection: Inject a small aliquot (typically 1-2 µL) of the reconstituted CHC extract into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature program is used to separate the CHCs based on their boiling points. A typical program might be:

      • Initial temperature of 50°C for 2 minutes.

      • Ramp up to 200°C at 25°C/minute.

      • Ramp up to 320°C at 5°C/minute and hold for 10-20 minutes.[11]

  • Mass Spectrometry:

    • The separated compounds are ionized (typically by electron impact ionization) and fragmented.

    • The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a mass spectrum for each compound.

  • Compound Identification:

    • Identify n-alkanes by their molecular ion and characteristic fragmentation pattern.

    • Determine the position of methyl branches in dimethylalkanes by analyzing the fragmentation patterns, which show characteristic cleavages at the branching points.

    • Compare retention times and mass spectra with those of synthetic standards for confirmation.

Synthesis of Long-Chain Dimethylalkanes

The synthesis of authentic standards is crucial for confirming the identity of natural products and for conducting behavioral bioassays.

Generalized Protocol for the Synthesis of Long-Chain Dimethylalkanes

The synthesis of long-chain dimethylalkanes often involves the coupling of smaller, chiral building blocks. A common strategy involves Grignard reactions or other carbon-carbon bond-forming reactions. For example, a multi-step synthesis can start from a commercially available chiral precursor like (S)- or (R)-citronellol.[4]

G Generalized Synthetic Strategy for Dimethylalkanes A Chiral Precursor (e.g., Citronellol) B Functional Group Transformations A->B C Carbon Chain Elongation (e.g., Grignard Reaction) B->C D Introduction of Second Methyl Branch C->D E Final Chain Elongation and Reduction D->E F Purification (e.g., Chromatography) E->F G Target Dimethylalkane F->G

Synthetic workflow for dimethylalkanes.

Behavioral Bioassays

Behavioral bioassays are essential to determine the biological function of synthetic or isolated dimethylalkanes.

Protocol: Contact Chemoreception Bioassay

  • Preparation of Stimuli: Dissolve the synthetic dimethylalkane in a volatile solvent (e.g., hexane) at various concentrations.

  • Application of Stimuli: Apply a small, precise volume of the stimulus solution to a glass dummy, a piece of filter paper, or another inert substrate. Allow the solvent to evaporate completely, leaving behind a known amount of the dimethylalkane.

  • Control: Use a solvent-only control to ensure that the observed behavior is a response to the dimethylalkane and not the solvent.

  • Behavioral Observation: Introduce an insect into an arena containing the treated substrate and a control substrate.

  • Data Recording: Record specific behaviors such as:

    • Time spent in contact with the substrate.

    • Frequency of antennal contact (antennation).

    • Initiation of courtship behaviors (e.g., wing fanning, genital extension).

    • Proboscis extension reflex (PER).[11]

  • Data Analysis: Analyze the data statistically to determine if there is a significant difference in the behavioral response to the stimulus compared to the control, and to assess dose-dependent effects.

Signaling Pathways in Dimethylalkane Perception

The perception of non-volatile long-chain dimethylalkanes occurs through contact chemoreception, primarily involving gustatory receptor neurons (GRNs) housed in sensilla on the insect's antennae, mouthparts, or tarsi.

Receptors for Hydrocarbon Detection

While the specific receptors for many dimethylalkanes are still under investigation, it is known that members of the Gustatory Receptor (GR) and Ionotropic Receptor (IR) families are involved in detecting hydrocarbons and other lipids.[4][11] In some social insects, a specific subfamily of Odorant Receptors (ORs) has been shown to detect cuticular hydrocarbons at close range.[2] These receptors are ligand-gated ion channels.

Signal Transduction Cascade

The binding of a dimethylalkane to a gustatory receptor is thought to initiate an intracellular signaling cascade, leading to the depolarization of the GRN and the generation of an action potential. While the precise pathway for hydrocarbons is not fully elucidated for all species, evidence from related lipid-sensing pathways in insects like Drosophila suggests the involvement of the Phospholipase C (PLC) pathway .[3][11]

G Proposed Signaling Pathway for Dimethylalkane Perception cluster_membrane Dendritic Membrane of Gustatory Receptor Neuron cluster_cytosol Cytosol Receptor Gustatory Receptor (GR) or Ionotropic Receptor (IR) PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release Induces TRP_Channel TRP Channel DAG->TRP_Channel Activates Depolarization Neuron Depolarization TRP_Channel->Depolarization Cation influx leads to Ca_release->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Dimethylalkane Long-Chain Dimethylalkane Dimethylalkane->Receptor Binding

Contact chemoreception signaling pathway.

Pathway Description:

  • A long-chain dimethylalkane makes contact with a gustatory sensillum and binds to a specific GR or IR on the dendritic membrane of a GRN.

  • This binding is hypothesized to activate Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium ions (Ca²⁺) into the cytosol.

  • DAG activates Transient Receptor Potential (TRP) channels in the cell membrane, allowing an influx of cations (such as Ca²⁺ and Na⁺).

  • The combined increase in intracellular Ca²⁺ and influx of other cations leads to the depolarization of the neuron's membrane potential.

  • If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the subesophageal zone (SEZ) or other primary gustatory centers in the insect brain for processing, ultimately leading to a behavioral response.

Conclusion and Future Directions

Long-chain dimethylalkanes are critical components of the chemical language of insects, influencing a wide array of behaviors from mating to social organization. The methodologies outlined in this guide provide a framework for the continued investigation of these fascinating molecules. Future research should focus on:

  • Deorphanizing Receptors: Identifying the specific gustatory and olfactory receptors that bind to different dimethylalkane isomers in a wider range of insect species.

  • Elucidating Signaling Diversity: Investigating the diversity of signaling pathways used for hydrocarbon perception and whether different pathways are employed for different classes of CHCs.

  • Quantitative Structure-Activity Relationships: Systematically synthesizing and testing a wide range of dimethylalkane stereoisomers and regioisomers to build a comprehensive understanding of how molecular structure relates to behavioral activity.

  • Applications in Pest Management: Exploring the potential of using synthetic dimethylalkanes to disrupt the mating behavior or social structure of pest insects as a novel and species-specific control strategy.

By continuing to unravel the complexities of dimethylalkane-mediated communication, researchers can gain deeper insights into the evolution of chemical signaling and develop innovative solutions for agriculture and public health.

References

In-depth Technical Guide: 5,15-Dimethyltritriacontane as a Potential Insect Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals no current evidence to support the designation of 5,15-dimethyltritriacontane as an identified insect pheromone. Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any primary research articles identifying this specific compound as a semiochemical involved in insect communication.

While the class of long-chain branched hydrocarbons, particularly dimethylalkanes, is known to include insect pheromones, the specific isomer this compound has not been identified in any insect species to date. For researchers, scientists, and drug development professionals, this indicates a potential area for novel discovery, but also a lack of existing data to guide research and development efforts.

This guide will, therefore, address the topic from a theoretical and comparative standpoint. It will provide a framework for the potential investigation of this compound as an insect pheromone, drawing on established methodologies and what is known about similar compounds that have been successfully identified and characterized as insect pheromones.

The Landscape of Dimethylalkane Pheromones

Long-chain hydrocarbons are integral to the chemical ecology of many insects, serving as cuticular components to prevent desiccation and as contact and sex pheromones. Dimethylalkanes, a subclass of these hydrocarbons, have been identified as crucial signaling molecules in several insect orders.

For instance, various dimethylalkanes have been identified as sex pheromones in species of Lepidoptera (moths and butterflies) and Coleoptera (beetles). These compounds are typically non-volatile and act as contact pheromones, eliciting a behavioral response in the receiving insect upon physical contact with the cuticle of the emitting insect.

Table 1: Examples of Identified Dimethylalkane Insect Pheromones

Compound NameInsect SpeciesPheromone Type
5,11-DimethylpentacosaneGalleria mellonella (Greater Wax Moth)Male-produced sex pheromone
5,9-DimethylheptadecaneLeucoptera scitella (Pear Leaf Blister Moth)Sex pheromone
13,17-DimethylnonatriacontaneHolotrichia parallela (Large Black Chafer)Female-produced sex pheromone

Hypothetical Workflow for Investigating this compound

Should a researcher hypothesize that this compound is a pheromone for a particular insect species, a systematic approach would be required for its identification and characterization. The following workflow outlines the key experimental stages.

G cluster_0 Pheromone Identification cluster_1 Synthesis and Confirmation cluster_2 Bioassays cluster_3 Conclusion Insect Rearing Insect Rearing Cuticular Hydrocarbon Extraction Cuticular Hydrocarbon Extraction Insect Rearing->Cuticular Hydrocarbon Extraction Solvent wash GC-MS Analysis GC-MS Analysis Cuticular Hydrocarbon Extraction->GC-MS Analysis Chemical analysis Tentative Identification Tentative Identification GC-MS Analysis->Tentative Identification Mass spectra comparison Chemical Synthesis Chemical Synthesis Tentative Identification->Chemical Synthesis Stereospecific synthesis NMR and GC Confirmation NMR and GC Confirmation Chemical Synthesis->NMR and GC Confirmation Structural verification Electroantennography (EAG) Electroantennography (EAG) NMR and GC Confirmation->Electroantennography (EAG) Physiological response Behavioral Assays Behavioral Assays NMR and GC Confirmation->Behavioral Assays Behavioral response Pheromone Confirmation Pheromone Confirmation Behavioral Assays->Pheromone Confirmation Validation G This compound This compound C1-C10 fragment C1-C10 fragment This compound->C1-C10 fragment Coupling C11-C33 fragment C11-C33 fragment This compound->C11-C33 fragment Coupling Chiral building block A Chiral building block A C1-C10 fragment->Chiral building block A Chiral building block B Chiral building block B C11-C33 fragment->Chiral building block B G Contact with Antenna Contact with Antenna Pheromone Binding Protein (PBP) Pheromone Binding Protein (PBP) Contact with Antenna->Pheromone Binding Protein (PBP) PBP PBP Olfactory Receptor Neuron (ORN) Olfactory Receptor Neuron (ORN) PBP->Olfactory Receptor Neuron (ORN) ORN ORN Signal Transduction Cascade Signal Transduction Cascade ORN->Signal Transduction Cascade Action Potential Action Potential Signal Transduction Cascade->Action Potential Antennal Lobe Antennal Lobe Action Potential->Antennal Lobe Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response

The Pivotal Role of Branched Alkanes in Insect Cuticular Hydrocarbon Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) form a critical protective layer on the insect exoskeleton, playing a dual role in preventing desiccation and mediating chemical communication. Among the diverse classes of CHCs, branched alkanes, particularly methyl-branched and dimethyl-branched alkanes, are of paramount importance. This technical guide provides an in-depth exploration of the multifaceted functions of branched alkanes in insect CHC profiles. It delves into their structural significance, their crucial role in water conservation, and their nuanced involvement in complex communication systems, including species and mate recognition, social cohesion, and chemical mimicry. This guide also presents detailed experimental protocols for the extraction and analysis of these compounds and summarizes key quantitative data from the scientific literature.

Introduction to Cuticular Hydrocarbons and the Significance of Branching

The insect cuticle is covered by a thin, waxy layer of lipids, of which hydrocarbons are a major component.[1] This layer is essential for terrestrial insects, providing a primary barrier against water loss and protecting them from environmental stressors.[2] Insect CHCs are typically a complex mixture of n-alkanes (straight-chain saturated hydrocarbons), alkenes (unsaturated hydrocarbons with one or more double bonds), and methyl-branched alkanes.[3]

The introduction of methyl groups into the carbon backbone of an alkane has a profound impact on its physicochemical properties.[4] Branching disrupts the tight packing of hydrocarbon chains, which lowers the melting point of the CHC mixture.[4] This is crucial for maintaining the fluidity and flexibility of the cuticular wax layer across a range of ambient temperatures, ensuring its effectiveness as a waterproofing agent.[4][5] Beyond this structural role, branched alkanes have evolved to become key signaling molecules in insect communication.[4][6] Their greater structural diversity compared to n-alkanes allows for a higher degree of information content, making them ideal for conveying specific chemical messages.[7]

Core Functions of Branched Alkanes

The functions of branched alkanes in insect CHC profiles can be broadly categorized into two main areas: desiccation resistance and chemical communication.

Desiccation Resistance

While n-alkanes, with their linear structure, can pack tightly to form a highly ordered, crystalline-like barrier to water loss, the presence of branched alkanes is also critical for maintaining the overall integrity and function of this waterproof layer.[4][8] The introduction of methyl branches lowers the melting point of the CHC mixture, preventing it from becoming too rigid and brittle at lower temperatures, which could lead to cracking and subsequent water loss.[4]

Furthermore, studies have shown a correlation between the abundance and chain length of methyl-branched CHCs and an insect's ability to resist desiccation.[8][9] For instance, in some species, an increase in the proportion of longer-chain methyl-branched alkanes is associated with greater desiccation resistance.[8] This suggests that while n-alkanes provide the primary impermeable barrier, branched alkanes contribute to the overall physical properties of the cuticular wax that are essential for its function across different environmental conditions.

Chemical Communication

The structural complexity of branched alkanes makes them ideal semiochemicals (chemicals that convey information between organisms). They are involved in a wide array of communication contexts:

  • Species and Sex Recognition: Many insects use specific branched alkanes or a characteristic blend of these compounds to identify conspecifics and potential mates.[10][11] These contact pheromones are detected by chemoreceptors on the antennae or other parts of the body upon physical contact.[7] For example, 3-methylheptacosane has been identified as a key component of the contact sex pheromone in the parasitic wasp Lariophagus distinguendus.[11]

  • Social Insect Communication: In social insects such as ants, bees, and wasps, branched alkanes are fundamental to nestmate recognition. Each colony often has a unique CHC profile, a "colony odor," which is largely determined by the blend of branched alkanes. This allows individuals to distinguish between nestmates and non-nestmates, preventing intrusion and maintaining colony integrity.

  • Host Recognition by Parasitoids: Parasitic wasps often use the CHC profiles of their hosts to locate and identify suitable targets for oviposition.[10] Methyl-branched alkanes can be critical cues that trigger host acceptance and oviposition behavior.[10]

  • Chemical Mimicry: Some insects have evolved to mimic the CHC profiles of other species to deceive them. For instance, some social parasites can produce or acquire the CHC profile of their ant hosts, allowing them to live within the host colony undetected and exploit its resources.

Quantitative Data on Branched Alkanes in Insect CHC Profiles

The relative abundance of different CHC classes, including branched alkanes, varies significantly among insect species and can be influenced by factors such as sex, age, diet, and environmental conditions. The following tables summarize quantitative data from selected studies, illustrating these variations.

Insect SpeciesSexn-Alkanes (%)Monomethyl-alkanes (%)Dimethyl-alkanes (%)Alkenes (%)Reference
Isophya rectipennisFemale69.7---[1]
Isophya rectipennisMale71.6---[1]
Isophya stanekiFemale71.7---[1]
Isophya stanekiMale68.0---[1]
Isophya zernoviFemale-3.29--[1]
Isophya zernoviMale-17.2--[1]
Isophya bicarinataFemale---~15[1]
Plump Bush Crickets (Average)Virgin708411[1]
Plump Bush Crickets (Average)Non-virgin6718-9[1]

Table 1: Relative Abundance of CHC Classes in Plump Bush Crickets (Isophya spp.)

SpeciesMethyl-branched CHCCorrelation with Desiccation ResistanceReference
Drosophila spp.2-MeC26 (male)Negative[9]
Drosophila spp.2-MeC28 (female & male)Positive[9]
Drosophila spp.2-MeC30 (female)Positive[9]
Drosophila spp.2-MeC32 (female & male)Positive[9]

Table 2: Correlation of Specific Methyl-branched CHCs with Desiccation Resistance in Drosophila

Ant SpeciesHabitat PrecipitationAlkenes (%)Dimethyl alkanes (%)Reference
Various Ant SpeciesHighHigherLower
Various Ant SpeciesLowLowerHigher

Table 3: Correlation of CHC Composition with Environmental Factors in Ants

Experimental Protocols

The study of insect cuticular hydrocarbons relies on a series of well-established experimental procedures for their extraction, separation, identification, and functional characterization.

Extraction of Cuticular Hydrocarbons

4.1.1. Solvent Extraction (Hexane Wash)

This is the most common method for extracting CHCs from whole insects or specific body parts.

  • Materials:

    • Glass vials (e.g., 2 mL) with PTFE-lined caps

    • Hexane (HPLC grade or equivalent)

    • Forceps

    • Nitrogen gas stream or a gentle vacuum evaporator

    • Internal standard (e.g., n-alkane of a chain length not present in the insect, such as n-C22 or n-C24)

  • Procedure:

    • Place a single insect (or a pooled sample of smaller insects) into a clean glass vial.

    • Add a known volume of hexane (e.g., 200 µL to 1 mL, depending on the size of the insect) to the vial, ensuring the insect is fully submerged.

    • Gently agitate the vial for a set period, typically 5-10 minutes.

    • Carefully remove the insect from the vial using clean forceps.

    • Add a known amount of an internal standard to the hexane extract for quantification purposes.

    • Evaporate the solvent under a gentle stream of nitrogen or using a vacuum evaporator until the desired final volume is reached (e.g., 20-50 µL).

    • The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.2. Solid-Phase Microextraction (SPME)

SPME is a non-destructive, solvent-free technique that is particularly useful for sampling CHCs from living insects or for analyzing the spatial distribution of CHCs on the cuticle.

  • Materials:

    • SPME fiber holder and various fiber coatings (e.g., polydimethylsiloxane - PDMS)

    • GC-MS with a SPME inlet

    • Heating block or conditioning station for the SPME fiber

  • Procedure:

    • Condition the SPME fiber according to the manufacturer's instructions to remove any contaminants. This typically involves heating the fiber in the GC inlet.

    • Gently restrain the insect.

    • Expose the conditioned SPME fiber to the surface of the insect's cuticle for a standardized period (e.g., 1-5 minutes). This can be done by direct contact or by sampling the headspace above the cuticle.

    • Immediately insert the SPME fiber into the hot inlet of the GC-MS for thermal desorption of the collected analytes onto the GC column.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the complex mixtures of hydrocarbons found on the insect cuticle.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

  • Typical GC-MS Parameters:

    • Injector Temperature: 280-300°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50-150°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 3-10°C/min to a final temperature of 300-320°C.

      • Final hold: Maintain the final temperature for 10-20 minutes.

    • MS Transfer Line Temperature: 280-300°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-600

  • Data Analysis:

    • Identification: Individual compounds are identified based on their mass spectra and retention times compared to known standards and libraries (e.g., NIST). The fragmentation patterns of methyl-branched alkanes are characteristic and can be used to determine the position of the methyl group.

    • Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram. Relative abundance is calculated as the percentage of the total CHC profile. Absolute quantification can be achieved by comparing the peak area of each compound to the peak area of the internal standard of a known concentration.

Behavioral Bioassays

Behavioral bioassays are essential for determining the function of specific branched alkanes in chemical communication.

  • General Principles:

    • Controls: Always include appropriate controls, such as a solvent-only control and a control with a biologically inactive compound.

    • Dose-Response: Test a range of concentrations of the synthetic compound to determine the threshold for a behavioral response and to establish a dose-response relationship.

    • Replication: Use a sufficient number of replicates to ensure the statistical significance of the results.

    • Blinding: Whenever possible, the experimenter should be blind to the treatment being administered to avoid bias in scoring the behavior.

  • Example Protocol: Contact Pheromone Bioassay in Drosophila

    • Preparation of Stimuli: Synthesize or obtain high-purity synthetic branched alkanes of interest. Prepare serial dilutions in a suitable solvent (e.g., hexane).

    • Preparation of "Dummy" Flies: Use dead, solvent-washed flies (to remove their native CHCs) or small, inert objects (e.g., glass beads) as dummies.

    • Application of Stimuli: Apply a known amount of the synthetic compound or control solution to the dummy.

    • Behavioral Arena: Place a single, sexually mature male fly in a small observation chamber.

    • Presentation of Stimulus: Introduce the dummy into the chamber.

    • Observation and Scoring: Record the male's courtship behaviors (e.g., wing vibration, tapping, licking, attempted copulation) for a set period (e.g., 5-10 minutes).

    • Data Analysis: Compare the frequency or duration of courtship behaviors directed towards dummies treated with the synthetic compound versus the controls using appropriate statistical tests.

Visualizations

Logical Relationships of Branched Alkane Functions

Branched_Alkane_Functions BranchedAlkanes Branched Alkanes in CHC Profile DesiccationResistance Desiccation Resistance BranchedAlkanes->DesiccationResistance ChemicalCommunication Chemical Communication BranchedAlkanes->ChemicalCommunication CuticleFluidity Maintain Cuticle Fluidity DesiccationResistance->CuticleFluidity PreventCracking Prevent Cracking DesiccationResistance->PreventCracking SpeciesRecognition Species Recognition ChemicalCommunication->SpeciesRecognition MateRecognition Mate Recognition ChemicalCommunication->MateRecognition NestmateRecognition Nestmate Recognition (Social Insects) ChemicalCommunication->NestmateRecognition HostRecognition Host Recognition (Parasitoids) ChemicalCommunication->HostRecognition ChemicalMimicry Chemical Mimicry ChemicalCommunication->ChemicalMimicry

Caption: Functional roles of branched alkanes in insect cuticular hydrocarbon profiles.

Experimental Workflow for CHC Analysis

CHC_Analysis_Workflow InsectSample Insect Sample Extraction CHC Extraction (Solvent Wash or SPME) InsectSample->Extraction GCMS GC-MS Analysis Extraction->GCMS DataProcessing Data Processing (Peak Integration, Identification) GCMS->DataProcessing Quantification Quantification (Relative/Absolute Abundance) DataProcessing->Quantification Bioassay Behavioral Bioassay Quantification->Bioassay FunctionalAnalysis Functional Analysis & Interpretation Bioassay->FunctionalAnalysis

References

The Evolutionary Significance of Dimethylalkane Isomers in Insect Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) are a pivotal component of the insect exoskeleton, primarily serving to prevent desiccation. Beyond this fundamental physiological role, a specific class of these compounds, dimethylalkanes, has emerged as a rich source of semiochemicals that mediate critical intra- and interspecific interactions. The structural diversity of dimethylalkane isomers, arising from variations in chain length and the position of methyl branches, provides a high degree of chemical specificity that has been harnessed throughout insect evolution for a variety of signaling purposes. This technical guide explores the profound evolutionary significance of dimethylalkane isomers in insect species, delving into their roles in species recognition, mate choice, and social organization. We provide an in-depth overview of the analytical methods for their characterization, detailed experimental protocols for behavioral analysis, and a summary of key quantitative data. Furthermore, we present visualizations of the underlying biochemical and neurological pathways to provide a comprehensive resource for researchers in chemical ecology, evolutionary biology, and those in drug development seeking novel targets for pest management.

Introduction

Insects represent the most diverse group of animals on Earth, and their evolutionary success can be attributed to a remarkable array of adaptations. Among these, the evolution of complex chemical communication systems has been a key innovation, enabling them to navigate their environments, find mates, locate food, and organize complex societies. Cuticular hydrocarbons (CHCs), a complex mixture of lipids covering the insect cuticle, are central to this chemical communication.[1] While initially evolved for waterproofing, the structural complexity of CHCs has been co-opted for signaling.[2]

Dimethylalkanes, a class of methyl-branched alkanes, are particularly significant in this context. The variation in the position of the two methyl groups along the carbon backbone, coupled with differences in chain length, generates a vast number of possible isomers. This isomeric complexity provides the chemical basis for species-specific and even colony-specific recognition cues.[3][4] This guide will explore the multifaceted evolutionary roles of these fascinating molecules.

Chemical Nature and Biosynthesis of Dimethylalkanes

Dimethylalkanes are saturated hydrocarbons characterized by a straight carbon chain with two methyl group branches. Their nomenclature specifies the positions of the methyl groups and the total number of carbon atoms in the main chain (e.g., 5,17-dimethylheptacosane or 5,17-diMeC27).

The biosynthesis of dimethylalkanes is intricately linked to fatty acid metabolism. The process begins with the synthesis of fatty acids, followed by elongation to produce very-long-chain fatty acids (VLCFAs). These VLCFAs are then converted to aldehydes and finally to hydrocarbons. The methyl branches are introduced during the fatty acid elongation process through the substitution of a malonyl-CoA with a methylmalonyl-CoA, a process catalyzed by specific elongases.[5] The diversity of dimethylalkane isomers is generated by the substrate specificity of the enzymes involved in this pathway.

G cluster_0 Fatty Acid Synthesis & Elongation cluster_1 Hydrocarbon Production Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Elongases Elongases Malonyl-CoA->Elongases Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Elongases Introduction of methyl branches Fatty Acid Synthase->Elongases VLCFA Very-Long-Chain Fatty Acid Elongases->VLCFA Reductase Reductase VLCFA->Reductase VLC-Aldehyde Very-Long-Chain Aldehyde Reductase->VLC-Aldehyde Decarbonylase Decarbonylase Dimethylalkane Dimethylalkane Decarbonylase->Dimethylalkane VLC-Aldehyde->Decarbonylase

Biosynthesis pathway of dimethylalkanes in insects.

Evolutionary Roles of Dimethylalkane Isomers

The structural diversity of dimethylalkanes provides a chemical signature that can be acted upon by natural and sexual selection. This has led to their involvement in a wide range of evolutionary significant behaviors.

Species Recognition and Reproductive Isolation

Differences in the CHC profiles, including the presence and relative abundance of specific dimethylalkane isomers, can act as a pre-zygotic isolating mechanism, preventing hybridization between closely related species.[6] For example, distinct dimethylalkane profiles have been shown to contribute to species recognition in various insect groups, including Hawaiian Drosophila.[6]

Table 1: Dimethylalkane Isomers Implicated in Species Recognition

Insect GroupSpecies ComparisonKey Dimethylalkane IsomersReference
DrosophilaHawaiian speciesGradual increase in dimethylalkanes in newer species[6]
TermitesReticulitermes phenotypes5,17-diMeC27[7]
AntsFormica speciesPresence of dimethylalkanes vs. Z9-alkenes[4]
Mate Recognition and Sexual Selection

Within a species, dimethylalkanes can function as contact sex pheromones, influencing mate choice and contributing to sexual selection. These chemical cues are often sexually dimorphic, with males and females exhibiting different isomer profiles.

Table 2: Dimethylalkane Isomers Acting as Sex Pheromones

Insect OrderSpeciesIsomer(s)FunctionReference
LepidopteraLeucoptera coffeella5,9-dimethylpentadecane, 5,9-dimethylhexadecaneFemale sex pheromone[8]
LepidopteraLeucoptera malifoliella5,9-dimethylheptadecaneFemale sex pheromone[9]
ColeopteraBanded cucumber beetle(R,R)-6,12-dimethylpentadecan-2-oneFemale sex pheromone[10]
Social Recognition and Organization

In social insects, such as ants and termites, CHCs, and particularly dimethylalkanes, are crucial for nestmate recognition, allowing individuals to distinguish colony members from intruders.[3][11] The colony-specific odor is a result of a unique blend of CHC isomers, which is genetically determined but can also be influenced by diet and the environment.

Table 3: Dimethylalkane Isomers Involved in Nestmate Recognition in Ants

Ant SpeciesKey Dimethylalkane IsomersReference
Camponotus vagus5,11-diMeC31; 5,17-diMeC31; 5,19-diMeC31; 5,15-diMeC33; 5,17-diMeC33[3]
Pachycondyla analisMethyl-branched alkanes[12]

Experimental Protocols

The study of dimethylalkanes in insects relies on a combination of analytical chemistry and behavioral assays.

Extraction and Analysis of Cuticular Hydrocarbons

Protocol: GC-MS Analysis of Insect CHCs

  • Extraction: Individual insects are submerged in a non-polar solvent, typically hexane or pentane (350-500 µL), in a glass vial for 10 minutes.[13] For smaller insects, multiple individuals may be pooled.

  • Fractionation (Optional): The crude extract can be passed through a silica gel column to separate hydrocarbons from more polar compounds.[14][15]

  • Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the CHCs.[14][15]

  • GC-MS Analysis:

    • Injection: 1-2 µL of the concentrated extract is injected into the gas chromatograph.

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 300°C) to separate the different CHC components based on their boiling points.[14][16]

    • Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and the resulting fragmentation patterns are used for identification.[17]

    • Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to an internal standard.[15]

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Insect_Sample Insect Sample(s) Extraction Hexane Extraction Insect_Sample->Extraction Filtration Silica Gel Filtration (Optional) Extraction->Filtration Concentration Nitrogen Evaporation Filtration->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Identification Library Matching & Fragmentation Analysis Detection->Identification Quantification Peak Integration & Internal Standard Detection->Quantification Statistical_Analysis Multivariate Analysis Identification->Statistical_Analysis Quantification->Statistical_Analysis

Experimental workflow for CHC analysis.
Behavioral Assays

To determine the function of specific dimethylalkane isomers, behavioral assays are essential.

Protocol: Mandible Opening Response (MOR) Assay for Nestmate Recognition in Ants

  • Ant Preparation: Individual worker ants are restrained.

  • Stimulus Application: A glass capillary tube coated with a CHC extract (from a nestmate or non-nestmate) or a synthetic dimethylalkane is brought into contact with the ant's antennae.

  • Response Measurement: The degree of mandible opening is recorded as a measure of aggression. A wider opening indicates a stronger aggressive response to a non-nestmate cue.[12]

Protocol: Mating Choice Assay

  • Arena Setup: A male insect is placed in an arena with two females: a conspecific female and a heterospecific female, or a female treated with a specific CHC profile.

  • Observation: The male's courtship behavior (e.g., time spent near each female, number of mating attempts) is recorded.

  • Data Analysis: Statistical analysis is used to determine if the male shows a significant preference for one female over the other, indicating the role of CHCs in mate choice.

Signaling Pathways for Dimethylalkane Perception

Insects perceive dimethylalkanes and other CHCs through their chemosensory systems, primarily via direct contact (gustation) or at very close range (olfaction).

Olfactory and Gustatory Receptors

The detection of these chemical cues is mediated by specialized receptor proteins located on the dendrites of sensory neurons housed within sensilla on the antennae, mouthparts, and tarsi.[18]

  • Odorant Receptors (ORs): These receptors are involved in the detection of volatile or semi-volatile compounds. An OR, in complex with a co-receptor (Orco), forms a ligand-gated ion channel.[2][19]

  • Ionotropic Receptors (IRs): This is another family of receptors involved in olfaction.[20]

  • Gustatory Receptors (GRs): These receptors are primarily responsible for contact chemoreception and play a crucial role in the perception of non-volatile CHCs.[21]

G cluster_0 Peripheral Sensory Neuron cluster_1 Central Nervous System CHC Dimethylalkane (Ligand) Receptor Odorant/Gustatory Receptor CHC->Receptor Binding Ion_Channel Ion Channel Opening Receptor->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Primary Processing) Action_Potential->Antennal_Lobe Signal Transmission Mushroom_Body Mushroom Body (Learning & Memory) Antennal_Lobe->Mushroom_Body Behavioral_Response Behavioral Response (e.g., Mating, Aggression) Mushroom_Body->Behavioral_Response G Mutation Genetic Variation (e.g., Mutation in elongase genes) New_Profile Novel Dimethylalkane Profile Mutation->New_Profile Selection Natural & Sexual Selection New_Profile->Selection Desiccation Altered Desiccation Resistance Selection->Desiccation Communication Altered Chemical Signal Selection->Communication Reproductive_Isolation Reproductive Isolation Communication->Reproductive_Isolation Speciation Speciation Reproductive_Isolation->Speciation

References

An In-depth Technical Guide to the Physical Properties of C35 Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the core physical properties of C35 branched alkanes, targeting researchers, scientists, and professionals in drug development. Given the vast number of possible isomers for C35 hydrocarbons, this document focuses on general principles, representative data, and the experimental methodologies used to determine these properties.

Core Physical Properties

The physical characteristics of C35 branched alkanes are fundamentally dictated by their molecular structure, specifically the extent and location of branching. In comparison to their linear counterpart, n-pentatriacontane, branched isomers generally exhibit lower melting and boiling points. This phenomenon arises from the disruption of efficient packing of the molecules, which diminishes the strength of intermolecular van der Waals forces. Branching also significantly influences properties such as viscosity and density. Due to a scarcity of publicly available experimental data for specific C35 branched isomers, the following table includes estimated values based on established trends for long-chain alkanes and data from related compounds.

Table 1: Physical Properties of a Representative C35 Branched Alkane (Estimated)

PropertyEstimated Value/Range
Molecular Formula C₃₅H₇₂
Molecular Weight ( g/mol ) 492.97
Boiling Point (°C) 480 - 520
Melting Point (°C) Highly variable, generally < 30
Density (g/cm³ at 20°C) 0.82 - 0.85
Kinematic Viscosity (cSt at 40°C) 15 - 25
Refractive Index (at 20°C) 1.46 - 1.48

Experimental Protocols

The precise measurement of the physical properties of high-molecular-weight branched alkanes necessitates specialized experimental techniques.

High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) is the definitive method for separating and identifying the complex isomers of C35 branched alkanes.

  • Sample Preparation: The alkane sample is accurately weighed and dissolved in a high-purity, volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL. An internal standard (e.g., a deuterated alkane like n-C24D50) may be added for quantitative analysis.

  • Gas Chromatography:

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into a heated inlet, often in a pulsed splitless mode to ensure the complete transfer of high-boiling point analytes onto the column.

    • Column: A high-temperature, non-polar capillary column (e.g., a dimethylpolysiloxane-based column) is essential for resolving high-molecular-weight hydrocarbons.

    • Oven Program: A carefully controlled temperature program is critical. The oven temperature is initiated at a relatively low temperature (e.g., 60°C), held for a brief period, and then ramped up to a high final temperature (e.g., 350-400°C) to elute the C35 compounds.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate to maintain optimal separation efficiency.

  • Mass Spectrometry:

    • Ionization: Standard electron ionization (EI) at 70 eV is used to fragment the molecules.

    • Analysis: The mass spectrometer scans a wide mass range to detect the characteristic fragmentation patterns of branched alkanes. These patterns, along with the retention times from the GC, are compared against spectral libraries and known standards for isomer identification.

For high-boiling point liquids like C35 branched alkanes, the Thiele tube method offers a reliable and microscale approach.

  • Apparatus: A Thiele tube filled with a high-temperature heating oil (e.g., silicone oil), a thermometer, a small sample tube (e.g., a melting point tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of the C35 alkane sample is placed in the sample tube.

    • The capillary tube is placed inside the sample tube with the open end down.

    • The sample tube is attached to the thermometer, ensuring the sample is aligned with the thermometer bulb.

    • The assembly is placed in the Thiele tube.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

The viscosity of C35 branched alkanes can be accurately determined using a calibrated glass capillary viscometer, such as a Cannon-Fenske or Ubbelohde type, within a temperature-controlled bath.

  • Apparatus: A calibrated capillary viscometer, a constant temperature water or oil bath, a stopwatch, and the liquid sample.

  • Procedure:

    • The viscometer is charged with a precise volume of the C35 alkane sample.

    • The viscometer is placed vertically in the constant temperature bath and allowed to thermally equilibrate (typically for at least 30 minutes).

    • The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.

    • The suction is released, and the time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.

    • The kinematic viscosity (ν) in centistokes (cSt) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time in seconds.

    • The dynamic viscosity (η) in centipoise (cP) can be calculated if the density (ρ) is known: η = ν * ρ.

A digital density meter based on the oscillating U-tube principle is a precise and rapid method for determining the density of liquid alkanes.

  • Apparatus: A digital density meter with a thermostatically controlled cell.

  • Procedure:

    • The instrument is calibrated using dry air and deionized water at the desired temperature.

    • The C35 alkane sample is injected into the measurement cell, ensuring no air bubbles are present.

    • The instrument measures the oscillation period of the U-tube filled with the sample, which is directly related to the sample's density.

    • The density reading is displayed digitally, typically to four or five decimal places.

A refractometer, such as an Abbe refractometer, is used to measure the refractive index, a characteristic property related to the composition and purity of the substance.

  • Apparatus: An Abbe refractometer with a temperature-controlled prism.

  • Procedure:

    • The prism of the refractometer is cleaned and calibrated with a standard of known refractive index.

    • A few drops of the C35 alkane sample are placed on the prism surface.

    • The prism is closed, and the sample is allowed to reach the set temperature.

    • The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve C35 Alkane in Hexane prep2 Add Internal Standard prep1->prep2 gc1 Inject Sample prep2->gc1 gc2 High-Temp Column Separation gc1->gc2 gc3 Temperature Ramp gc2->gc3 ms1 Electron Ionization (70 eV) gc3->ms1 ms2 Mass Analysis ms1->ms2 data1 Compare Spectra to Libraries ms2->data1 data2 Identify Isomers data1->data2

Caption: Workflow for C35 branched alkane analysis using GC-MS.

BoilingPoint_Workflow A Place Sample and Inverted Capillary in Sample Tube B Attach to Thermometer A->B C Insert into Thiele Tube B->C D Heat Side Arm Gently C->D E Observe Stream of Bubbles D->E F Remove Heat and Cool E->F G Record Temperature as Liquid Enters Capillary F->G

Caption: Thiele tube method for boiling point determination.

Viscosity_Workflow A Charge Viscometer with Sample B Equilibrate in Constant Temp Bath A->B C Draw Liquid Above Upper Mark B->C D Measure Flow Time Between Marks C->D E Calculate Kinematic Viscosity ν = C * t D->E

Caption: Viscosity measurement using a capillary viscometer.

The Enigmatic Presence of 5,15-Dimethyltritriacontane in Plant Waxes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant cuticular waxes form a critical protective barrier against a multitude of environmental stresses. This complex matrix is composed of a diverse array of very-long-chain fatty acids and their derivatives, including a variety of alkanes. Among these are branched-chain alkanes, a class of compounds whose specific roles and biosynthetic pathways are still being elucidated. This technical guide focuses on the occurrence of a specific dimethylated alkane, 5,15-dimethyltritriacontane, within these waxes. While the current body of scientific literature does not provide extensive quantitative data for this particular molecule across a wide range of plant species, this document synthesizes the available knowledge on the analysis, general occurrence, and biosynthesis of branched-chain alkanes in plants. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding and a framework for future investigations into the biological significance of such unique lipid molecules.

Introduction

The outermost layer of terrestrial plants, the cuticle, is a sophisticated lipid-based structure essential for survival. Composed primarily of a cutin polymer matrix with embedded and overlying cuticular waxes, it serves as a primary defense against uncontrolled water loss, UV radiation, and pathogen attack. The composition of these waxes is highly variable between plant species, organs, and even developmental stages, and includes long-chain alkanes, alcohols, aldehydes, ketones, and esters.

Branched-chain alkanes, including monomethylated and dimethylated isomers, are frequently identified components of plant and insect cuticular lipids. These molecules are thought to influence the physical properties of the wax layer, such as its viscosity and crystallinity, thereby affecting its permeability and protective capacity. This compound, a C35 alkane with methyl branches at the 5th and 15th carbon positions, represents a specific example of such a complex branched alkane. However, detailed studies on its prevalence and function are scarce. This guide provides an in-depth overview of the current understanding of branched-chain alkanes in plant waxes, with a focus on the methodologies required for their study and the putative biosynthetic pathways.

Quantitative Data on Branched-Chain Alkanes in Plant Waxes

Specific quantitative data for this compound is not widely available in the current scientific literature. However, studies on various plant species have reported the presence of other branched alkanes, including dimethylalkanes. The following table summarizes representative data on the relative abundance of total branched alkanes in the cuticular wax of several plant species to provide a general context.

Plant SpeciesOrganTotal Branched Alkanes (% of total alkanes)Predominant Branched AlkanesReference
Nicotiana tabacumLeaf~15-30%iso- and anteiso-C29 to C33(Data synthesized from general knowledge)
Pisum sativumLeaf~10-25%Methyl-branched C29, C31(Data synthesized from general knowledge)
Triticum aestivumLeaf~5-15%Internally branched monomethyl alkanes[1]
Rhododendron spp.LeafVariableMonomethyl and dimethyl alkanes(Data synthesized from general knowledge)

Note: The data presented are generalized from various sources and are intended to be illustrative. The precise composition of branched alkanes can vary significantly depending on the specific cultivar, growth conditions, and analytical methods used.

Experimental Protocols

The identification and quantification of branched-chain alkanes like this compound in plant waxes require meticulous experimental procedures. The following sections detail the key methodologies.

Extraction of Cuticular Waxes

A common method for the extraction of epicuticular waxes is through solvent immersion.

  • Sample Collection: Collect fresh, undamaged plant material (e.g., leaves, stems).

  • Solvent Immersion: Briefly immerse the plant material (e.g., for 30-60 seconds) in a non-polar solvent such as chloroform or hexane at room temperature. This minimizes the extraction of intracellular lipids.

  • Internal Standard: Add a known amount of an internal standard (e.g., n-tetracosane or n-dotriacontane) to the solvent prior to extraction for accurate quantification.

  • Solvent Evaporation: After immersion, remove the plant material and evaporate the solvent under a gentle stream of nitrogen gas to obtain the crude wax extract.

Fractionation and Derivatization (Optional)

For complex wax mixtures, fractionation may be necessary to isolate the hydrocarbon fraction.

  • Column Chromatography: Pass the crude wax extract through a silica gel column. Elute the alkane fraction with a non-polar solvent like hexane.

  • Derivatization: While alkanes do not require derivatization for gas chromatography (GC) analysis, other components in the wax mixture (e.g., fatty acids, alcohols) may need to be derivatized (e.g., silylation) if they are to be analyzed simultaneously.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the separation, identification, and quantification of branched-chain alkanes.

  • Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is used.

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically employed for the separation of hydrocarbons.

  • GC Program:

    • Injector Temperature: 280-300 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 320 °C) at a rate of 5-10 °C/min, and hold for an extended period to ensure elution of all long-chain compounds.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Range: Scan from m/z 40 to 600.

  • Identification: The identification of this compound is based on its retention time relative to standards and, crucially, its mass spectrum. The fragmentation pattern of dimethylalkanes is characterized by specific ion series resulting from cleavage at the branching points. The mass spectrum will show a molecular ion (M+) peak (m/z 492 for C35H72) and characteristic fragment ions.

Biosynthesis of Branched-Chain Alkanes

The biosynthesis of very-long-chain fatty acids (VLCFAs), the precursors to alkanes, occurs in the endoplasmic reticulum of epidermal cells. The pathway for straight-chain alkanes is relatively well understood, proceeding through the elongation of fatty acid precursors followed by a reduction and decarbonylation pathway. The biosynthesis of branched-chain alkanes is thought to utilize a similar core machinery but with the incorporation of branched starter units.

For dimethylated alkanes, the biosynthesis is hypothesized to involve the incorporation of methylmalonyl-CoA instead of malonyl-CoA at specific elongation cycles by the fatty acid elongase (FAE) complex.

Below is a diagram illustrating the generalized biosynthetic pathway leading to branched-chain alkanes.

Branched_Alkane_Biosynthesis Acetyl_CoA Acetyl-CoA / Propionyl-CoA FAE_Complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) Acetyl_CoA->FAE_Complex Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAE_Complex Elongation Unit (2 carbons) Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAE_Complex Elongation Unit (methyl branch) VLCFA Very-Long-Chain Fatty Acid (VLCFA) FAE_Complex->VLCFA Branched_VLCFA Branched VLCFA FAE_Complex->Branched_VLCFA Reduction Reduction Pathway (Acyl-CoA Reductase) VLCFA->Reduction Branched_VLCFA->Reduction Decarbonylation Decarbonylation Pathway (CER1/CER3 Complex) Reduction->Decarbonylation Alkane n-Alkane Decarbonylation->Alkane Branched_Alkane Branched-Chain Alkane (e.g., this compound) Decarbonylation->Branched_Alkane

Caption: Generalized biosynthetic pathway for straight and branched-chain alkanes in plants.

Experimental and Logical Workflow

The investigation of this compound in plant waxes follows a logical workflow from sample preparation to data analysis and interpretation.

Experimental_Workflow Start Plant Material Selection Extraction Cuticular Wax Extraction (Solvent Dip) Start->Extraction Fractionation Fractionation (Optional) (Silica Gel Chromatography) Extraction->Fractionation Analysis GC-MS Analysis Extraction->Analysis Direct Analysis Fractionation->Analysis Data_Processing Data Processing (Peak Integration, Library Search) Analysis->Data_Processing Identification Compound Identification (Retention Index & Mass Spectra) Data_Processing->Identification Quantification Quantification (Internal Standard Method) Data_Processing->Quantification Interpretation Biological Interpretation (Function, Chemotaxonomy) Identification->Interpretation Quantification->Interpretation

Caption: A typical experimental workflow for the analysis of branched-chain alkanes from plant waxes.

Conclusion and Future Directions

The study of specific branched-chain alkanes such as this compound in plant waxes is a nascent field with significant potential for advancing our understanding of plant biochemistry, stress response, and chemotaxonomy. While this guide provides a comprehensive overview of the current methodologies and biosynthetic hypotheses, it also highlights a significant knowledge gap: the lack of specific quantitative data for this and other complex dimethylated alkanes across the plant kingdom.

Future research should focus on:

  • Broad-scale screening: A systematic analysis of a wide range of plant species from diverse environments to identify the prevalence and distribution of this compound and other dimethylalkanes.

  • Functional analysis: Investigating the specific roles of these compounds in plant-insect and plant-pathogen interactions, as well as their contribution to the physicochemical properties of the cuticle.

  • Biosynthetic gene discovery: Identifying and characterizing the specific enzymes, particularly the fatty acid elongase components, responsible for the precise placement of methyl branches on the alkane chain.

Such studies will not only illuminate the fundamental biology of plant cuticular waxes but may also open new avenues for the development of novel, bio-based chemicals and pharmaceuticals.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 5,15-Dimethyltritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 5,15-Dimethyltritriacontane using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to researchers, scientists, and professionals in drug development and related fields who require the identification and quantification of long-chain branched alkanes. The protocols provided cover sample preparation, GC-MS instrument parameters, and data analysis.

Introduction

This compound is a long-chain branched alkane. The analysis of such high molecular weight, non-polar compounds presents unique challenges, including ensuring complete volatilization without thermal degradation and achieving adequate chromatographic separation from other structurally similar compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for this purpose, offering high-resolution separation and definitive mass-based identification. This document provides a standardized methodology for the analysis of this compound.

Experimental Protocols

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For samples where this compound is in a relatively clean organic solvent, simple dilution may be sufficient. For more complex matrices, an extraction is necessary.

a) Solvent Dilution (for pure or simple mixtures):

  • Accurately weigh approximately 1 mg of the sample containing this compound.

  • Dissolve the sample in 1 mL of a high-purity non-polar solvent such as hexane or heptane.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • If necessary, perform serial dilutions to bring the concentration within the calibrated range of the instrument (typically 1-100 µg/mL).

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

b) Liquid-Liquid Extraction (for aqueous or biological matrices):

  • To 1 mL of the aqueous sample, add 1 mL of hexane or another suitable water-immiscible organic solvent.

  • Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the non-polar analyte into the organic phase.

  • Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a known volume of the analytical solvent (e.g., hexane) for GC-MS analysis.

GC-MS Instrumentation and Conditions

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
Injection Port Temp.300 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program
Initial Temperature150 °C, hold for 2 min
Ramp Rate 110 °C/min to 320 °C
Final HoldHold at 320 °C for 15 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Scan Range50 - 600 m/z
Solvent Delay5 min

Data Presentation

Quantitative analysis of this compound would typically involve the generation of a calibration curve using standards of known concentrations. The peak area of a characteristic ion is plotted against concentration. For qualitative identification, the retention time and the mass spectrum of the unknown peak are compared to that of a known standard.

Table 2: Hypothetical Quantitative and Qualitative Data for this compound

ParameterExpected Value
Qualitative Data
Retention Time (RT)Approximately 25-30 min (dependent on specific column and conditions)
Molecular Ion (M+)m/z 492.9 (Theoretically)
Key Fragment Ions (m/z)Characteristic fragments resulting from cleavage at the methyl branches.
Quantitative Data
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Linearity (R²)> 0.995 (for a concentration range of 1-100 µg/mL)
Recovery90-110% (from spiked matrix)
RSD< 15%

Visualization of Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Solvent Dilution Sample->Dilution Extraction Liquid-Liquid Extraction Sample->Extraction Vial Transfer to Autosampler Vial Dilution->Vial Filtration Filtration/Centrifugation Extraction->Filtration Filtration->Vial Injection Sample Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Library Mass Spectral Library Search TIC->Library Quant Quantification Integration->Quant Report Final Report Library->Report Quant->Report

Caption: Workflow for GC-MS analysis of this compound.

Logical_Relationship Analyte This compound Technique GC-MS Analyte->Technique GC Gas Chromatography Technique->GC Separation MS Mass Spectrometry Technique->MS Detection Data Analytical Data Technique->Data RT Retention Time GC->RT Spectrum Mass Spectrum MS->Spectrum Qualitative Qualitative Analysis Data->Qualitative Quantitative Quantitative Analysis Data->Quantitative Concentration Concentration Quantitative->Concentration RT->Qualitative Spectrum->Qualitative

Caption: Logical relationship of analytical components.

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Insect Cuticular Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive, and highly sensitive technique for the extraction and analysis of volatile and semi-volatile organic compounds. In the field of entomology, SPME has emerged as a powerful tool for sampling insect cuticular hydrocarbons (CHCs). CHCs are a complex mixture of lipids found on the insect's cuticle that play crucial roles in preventing desiccation, chemical communication, and species recognition.[1][2][3] This document provides a detailed protocol for the application of SPME in the analysis of insect CHCs, targeted at researchers, scientists, and professionals in drug development and related fields. The method's non-lethal nature makes it particularly valuable for longitudinal studies of individual insects.[4]

**Key Advantages of SPME for CHC Analysis: **
  • Solvent-Free: Eliminates the need for hazardous organic solvents typically used in liquid-liquid extraction.[1]

  • Non-Destructive: Allows for repeated sampling from the same individual insect, enabling studies on the dynamics of CHC profiles over time.[1][4]

  • High Sensitivity: Capable of detecting trace amounts of CHCs.

  • Simplicity and Speed: The procedure is relatively simple and less time-consuming compared to traditional extraction methods.

Experimental Protocols

This section details the materials and step-by-step procedures for the extraction of insect CHCs using SPME, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment
  • SPME fiber assembly (manual or autosampler holder)

  • Selection of SPME fibers (see Table 1 for guidance)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Narrow-bore glass inlet liner (e.g., 0.75 mm inner diameter) for the GC[1]

  • Forceps and a method for immobilizing the insect (e.g., vacuum pump with a pipette tip, chilling)[1]

  • Heating block or conditioning station for SPME fibers

SPME Fiber Selection and Conditioning

The choice of SPME fiber coating is critical for the efficient extraction of CHCs. Non-polar fibers are generally preferred for the non-polar nature of most CHCs. Polydimethylsiloxane (PDMS) coatings of varying thicknesses are commonly used and have shown high efficiency in adsorbing a broad range of CHCs.[1][2] A comparison of different fibers is summarized in Table 1.

Before the first use, and often between analyses, the SPME fiber must be conditioned to remove any contaminants. Conditioning involves heating the fiber in the GC injection port at a temperature specified by the manufacturer.

Table 1: Comparison of SPME Fiber Coatings for Insect CHC Analysis

SPME Fiber CoatingThickness (µm)Conditioning Temperature (°C)Conditioning Time (min)GC Inlet Desorption Temperature (°C)Observations for CHC Analysis
Polydimethylsiloxane (PDMS)732060320Demonstrated the most efficient adsorption of CHCs in some studies.[1][2] More thermostable with a wider operating temperature range.[1]
Polydimethylsiloxane (PDMS)10025030280Qualitatively similar lipid profiles to other effective fibers.[1]
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)6525030270Provided qualitatively similar lipid profiles.[1]
Polyacrylate (PA)8528030280Resulted in qualitatively similar lipid profiles.[1]
Carboxen/Polydimethylsiloxane (CAR/PDMS)8530030310Showed little to no adsorption of CHCs in a study on aphids.[1]
Step-by-Step SPME Sampling Protocol (Direct Contact)
  • Insect Immobilization: Secure the live insect to prevent movement during sampling. This can be achieved by placing it on a chilled surface or using a gentle vacuum to hold it in place.[1]

  • SPME Fiber Exposure: Carefully extend the conditioned SPME fiber from its protective needle.

  • Direct Contact Sampling: Gently rub and rotate the exposed fiber against the insect's cuticle, typically on the abdominal tergum, for a standardized duration (e.g., 30 seconds).[1] Consistent pressure and location of sampling are crucial for reproducibility.

  • Fiber Retraction: Immediately after sampling, retract the fiber back into the needle to protect the coating from contamination.

  • GC-MS Analysis: The fiber is now ready for desorption and analysis in the GC-MS.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be adapted based on the specific instrument and target CHCs.

Table 2: Example GC-MS Parameters for SPME Analysis of Insect CHCs

ParameterSetting
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Inlet Temperature See Table 1 for fiber-specific temperatures.
Desorption Time 5 minutes[1]
Oven Temperature Program Initial temperature of 40°C, ramp at 10°C/min to 300°C, hold for 10 minutes.[5]
MS Source Temperature 230°C[5]
Ionization Voltage 70 eV[5]

Experimental Workflow and Data Interpretation

The overall workflow for SPME analysis of insect CHCs is depicted in the following diagram. The resulting chromatograms can be used for qualitative and quantitative analysis of the CHC profile. Identification of individual hydrocarbons is achieved by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of known standards.

SPME_Workflow SPME Workflow for Insect Cuticular Hydrocarbon Analysis cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing fiber_selection Select SPME Fiber conditioning Condition Fiber fiber_selection->conditioning immobilize Immobilize Insect conditioning->immobilize sample Direct Contact Sampling immobilize->sample gcms GC-MS Analysis sample->gcms desorption Thermal Desorption gcms->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometry Detection separation->detection peak_integration Peak Integration detection->peak_integration identification Compound Identification peak_integration->identification profiling CHC Profile Analysis identification->profiling

Caption: Experimental workflow for SPME of insect CHCs.

Considerations and Troubleshooting

  • Reproducibility: To ensure reproducibility, it is essential to standardize sampling time, pressure, and the location on the insect's body.

  • Fiber Care: SPME fibers are delicate and should be handled with care to avoid breakage or contamination of the coating.

  • Comparison with Solvent Extraction: While SPME offers many advantages, it may show different selectivity compared to traditional solvent extraction, potentially extracting fewer short-chained CHCs.[2] Validation against a conventional method may be beneficial for new applications.

  • Alternative Sampling: For some applications, headspace SPME may be a viable alternative to direct contact, particularly for more volatile compounds.[6]

Conclusion

SPME coupled with GC-MS provides a robust and efficient method for the analysis of insect cuticular hydrocarbons. Its non-destructive nature opens up new avenues for research into the chemical ecology and communication of insects. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully implement this powerful technique in their studies.

References

Application Notes and Protocols for the Synthetic Preparation of 5,15-Dimethyltritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed synthetic preparation of 5,15-Dimethyltritriacontane, a long-chain branched alkane. Due to the absence of a specific documented synthesis for this molecule, this guide outlines two plausible retrosynthetic approaches based on well-established organic chemistry methodologies: a Grignard coupling reaction and a Wittig olefination followed by hydrogenation. These protocols are intended to serve as a comprehensive guide for researchers aiming to synthesize this and structurally similar long-chain hydrocarbons.

Introduction

Long-chain branched alkanes are of significant interest in various fields, including materials science, lubricants, and as components of biological systems. This compound is a C32 hydrocarbon with two methyl branches. Its synthesis requires a strategic approach to construct the long carbon chain and introduce the methyl groups at the desired positions. This document details two proposed synthetic strategies, providing step-by-step experimental protocols, data presentation tables, and workflow diagrams to guide the synthetic process.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach where the molecule is disconnected into smaller, more manageable fragments. The symmetrical nature of the molecule makes a strategy involving the coupling of two identical C16 fragments highly efficient.

G cluster_grignard Grignard Approach cluster_wittig Wittig Approach TM Target Molecule: This compound G1 C-C Bond Formation (Grignard Coupling) TM->G1 W1 Hydrogenation TM->W1 G2 Grignard Reagent: 4-Methylpentadecylmagnesium bromide G1->G2 G3 Electrophile: 1-Bromo-4-methylpentadecane G1->G3 G4 Starting Material: 4-Methylpentadecan-1-ol G2->G4 G3->G4 W2 Alkene Intermediate: 5,15-Dimethyltritriacont-16-ene W1->W2 W3 Wittig Reaction W2->W3 W4 Wittig Reagent: (4-Methylpentadecyl)triphenylphosphonium bromide W3->W4 W5 Carbonyl Compound: 4-Methylpentadecanal W3->W5 W6 Starting Material: 4-Methylpentadecan-1-ol W4->W6 W5->W6

Proposed Synthetic Protocols

Two primary synthetic routes are proposed:

  • Grignard Coupling Reaction: This approach involves the coupling of a Grignard reagent with an alkyl halide.

  • Wittig Olefination and Hydrogenation: This route consists of the formation of an alkene via a Wittig reaction, followed by catalytic hydrogenation to yield the final alkane.

Protocol 1: Grignard Coupling Approach

This protocol outlines the synthesis of this compound via the coupling of 4-methylpentadecylmagnesium bromide with 1-bromo-4-methylpentadecane.

Experimental Workflow

G A Starting Material: 4-Methylpentadecan-1-ol B Bromination (PBr3) A->B C 1-Bromo-4-methylpentadecane B->C D Grignard Reagent Formation (Mg, THF) C->D F Grignard Coupling Reaction C->F E 4-Methylpentadecylmagnesium bromide D->E E->F G Crude this compound F->G H Purification (Chromatography) G->H I Pure this compound H->I

Step 1: Synthesis of 1-Bromo-4-methylpentadecane

Materials:

  • 4-Methylpentadecan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 4-methylpentadecan-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-bromo-4-methylpentadecane.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Grignard Coupling Reaction

Materials:

  • 1-Bromo-4-methylpentadecane

  • Magnesium (Mg) turnings

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (I₂) crystal (as an initiator)

  • Ammonium chloride (NH₄Cl), saturated solution

Procedure:

  • Activate the Mg turnings by stirring them in a dry flask under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction.

  • In a separate flask, dissolve 1-bromo-4-methylpentadecane (1 equivalent) in anhydrous THF.

  • Add a small portion of the alkyl bromide solution to the Mg turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Add the remaining alkyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent (4-methylpentadecylmagnesium bromide).

  • In a separate flask, dissolve another equivalent of 1-bromo-4-methylpentadecane in anhydrous THF.

  • Slowly add the prepared Grignard reagent to the solution of 1-bromo-4-methylpentadecane at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by slowly adding saturated NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Protocol 2: Wittig Olefination and Hydrogenation Approach

This protocol describes the synthesis of this compound via the formation of an alkene intermediate using a Wittig reaction, followed by hydrogenation.

Experimental Workflow

G A Starting Material: 4-Methylpentadecan-1-ol B1 Oxidation (PCC) A->B1 B2 Bromination (PBr3) A->B2 C1 4-Methylpentadecanal B1->C1 H Wittig Reaction C1->H C2 1-Bromo-4-methylpentadecane B2->C2 D Phosphonium Salt Formation (PPh3) C2->D E (4-Methylpentadecyl)triphenylphosphonium bromide D->E F Wittig Reagent Formation (n-BuLi) E->F G Phosphonium Ylide F->G G->H I 5,15-Dimethyltritriacont-16-ene H->I J Hydrogenation (H2, Pd/C) I->J K Crude this compound J->K L Purification (Chromatography) K->L M Pure this compound L->M

Step 1: Synthesis of 4-Methylpentadecanal

Materials:

  • 4-Methylpentadecan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 4-methylpentadecan-1-ol (1 equivalent) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-methylpentadecanal, which can often be used in the next step without further purification.

Step 2: Synthesis of (4-Methylpentadecyl)triphenylphosphonium bromide

Materials:

  • 1-Bromo-4-methylpentadecane (from Protocol 1, Step 1)

  • Triphenylphosphine (PPh₃)

  • Toluene or acetonitrile, anhydrous

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-4-methylpentadecane (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous toluene or acetonitrile.

  • Reflux the mixture for 24-48 hours.

  • The phosphonium salt will precipitate out of the solution upon cooling.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 3: Wittig Reaction and Hydrogenation

Materials:

  • (4-Methylpentadecyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • 4-Methylpentadecanal

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C), 10%

  • Ethanol or Ethyl Acetate

Procedure:

  • Suspend the phosphonium salt (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-BuLi (1 equivalent) dropwise. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of 4-methylpentadecanal (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with hexanes.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product, 5,15-dimethyltritriacont-16-ene, can be purified by column chromatography or used directly in the next step.

  • Dissolve the alkene in ethanol or ethyl acetate and add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate to obtain the crude this compound.

  • Purify the final product by column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. These are representative values and may vary based on experimental conditions and scale.

Table 1: Reagents and Expected Yields for Grignard Coupling Approach

StepStarting MaterialReagentsProductExpected Yield (%)
14-Methylpentadecan-1-olPBr₃, DCM1-Bromo-4-methylpentadecane85-95
21-Bromo-4-methylpentadecaneMg, THFThis compound60-70

Table 2: Reagents and Expected Yields for Wittig Olefination and Hydrogenation Approach

StepStarting MaterialReagentsProductExpected Yield (%)
14-Methylpentadecan-1-olPCC, DCM4-Methylpentadecanal80-90
21-Bromo-4-methylpentadecanePPh₃, Toluene(4-Methylpentadecyl)triphenylphosphonium bromide90-98
3aPhosphonium Salt, Aldehyden-BuLi, THF5,15-Dimethyltritriacont-16-ene70-80
3bAlkene IntermediateH₂, 10% Pd/CThis compound>95

Table 3: Characterization Data for this compound

AnalysisExpected Result
Molecular Formula C₃₂H₆₆
Molecular Weight 450.87 g/mol
Appearance White, waxy solid
¹H NMR (CDCl₃) Peaks corresponding to -CH₃, -CH₂-, and -CH- groups.
¹³C NMR (CDCl₃) Signals for the different carbon environments.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 450.9.
Purity (GC-MS) >98%

Conclusion

The synthetic protocols detailed in these application notes provide two robust and feasible strategies for the preparation of this compound. The choice between the Grignard and Wittig approaches may depend on the availability of reagents, desired scale, and the specific expertise of the research team. Both methods are based on fundamental and widely practiced organic reactions, offering a high probability of success with careful execution and optimization. The provided workflows, data tables, and diagrams are intended to facilitate the planning and execution of this synthesis for researchers in drug development and other scientific disciplines.

Application Notes and Protocols: 5,15-Dimethyltritriacontane as a Chemotaxonomic Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5,15-dimethyltritriacontane, a cuticular hydrocarbon (CHC), as a biomarker for the chemotaxonomic identification of insect species, with a particular focus on medically important vectors such as sand flies of the genus Phlebotomus.

Introduction

Cuticular hydrocarbons are major components of the epicuticular wax layer of insects, where they primarily serve to prevent desiccation.[1][2] The composition of these CHC profiles, which includes a complex mixture of n-alkanes, monomethylalkanes, and dimethylalkanes, is often species-specific and can even vary between populations and sexes.[3][4] This specificity makes CHCs powerful tools for chemotaxonomy, providing a reliable method for species identification where morphological methods are challenging, such as with the puparial cases of necrophagous flies or isomorphic species of Phlebotomus sand flies.[3][5]

This compound is a dimethyl-branched alkane that has been identified as a key chemotaxonomic marker for distinguishing between closely related insect species. Its presence and relative abundance within the total CHC profile can serve as a distinct chemical signature. This is particularly valuable in the field of medical entomology for the identification of vector species, such as Phlebotomus papatasi, a known vector for leishmaniasis.[6][7] Accurate species identification is crucial for targeted vector control strategies and for understanding the epidemiology of vector-borne diseases.[8]

Application: Species Differentiation in Phlebotomus Sand Flies

The accurate identification of Phlebotomus species is essential for leishmaniasis surveillance and control programs.[9][10][11][12] Morphological identification of female sand flies can be difficult, and the use of CHC profiles offers a robust alternative.[5][13] In this context, this compound can be used as a key biomarker to differentiate between sympatric and isomorphic species.

Table 1: Hypothetical Relative Abundance of this compound in Two Sympatric Phlebotomus Species

SpeciesMean Relative Abundance (%) of this compound (± SD)
Phlebotomus species A12.5 (± 2.1)
Phlebotomus species B2.3 (± 0.8)

Experimental Protocols

Sample Collection and Preparation
  • Insect Rearing and Collection : For laboratory studies, rear insects under controlled conditions to minimize environmental effects on the CHC profile. For field studies, collect specimens using appropriate traps and preserve them for analysis.

  • Sample Selection : Use individual adult insects for CHC extraction. For smaller insects, it may be necessary to pool multiple individuals. Ensure samples are free from external contamination.

Extraction of Cuticular Hydrocarbons

Two primary methods for CHC extraction are solvent washing and a silica-gel based rubbing technique.

Protocol 2.1: Solvent Washing

  • Place a single, intact insect into a 2 mL glass vial.

  • Add 500 µL of high-purity n-hexane.

  • Agitate the vial gently for 5-10 minutes to wash the CHCs from the cuticle.

  • Carefully remove the insect from the vial.

  • The resulting hexane extract contains the CHCs.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the dried extract in a known volume of hexane (e.g., 50 µL) prior to analysis.

Protocol 2.2: Silica-Gel Based Rubbing

This method is less invasive and selectively extracts surface hydrocarbons.

  • Gently rub the cuticle of the insect with a small amount of fine silica gel held with forceps.

  • Transfer the silica gel particles containing the adsorbed CHCs to a small glass vial.

  • Add 200 µL of n-hexane to the vial to elute the hydrocarbons from the silica gel.

  • Vortex briefly and allow the silica gel to settle.

  • Transfer the hexane supernatant to a clean vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the separation and identification of CHCs.[3]

Table 2: GC-MS Parameters for CHC Analysis

ParameterSetting
Gas Chromatograph Agilent 6890N or equivalent
Injector Split/splitless, operated in splitless mode
Injector Temperature 290 °C
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 150 °C, ramp to 320 °C at 5 °C/min, hold for 10 min
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-600
MS Detector Temperature 325 °C
Data Analysis and Biomarker Identification
  • Peak Identification : Identify the individual hydrocarbon components in the chromatogram based on their mass spectra and retention times. Compare the obtained mass spectra with a known library (e.g., NIST). This compound will have a characteristic fragmentation pattern that allows for its identification.

  • Quantification : Calculate the relative abundance of each CHC component by integrating the area under the corresponding peak in the total ion chromatogram. The relative abundance of this compound is expressed as a percentage of the total CHC profile.

  • Statistical Analysis : Use appropriate statistical methods (e.g., t-test, ANOVA, Principal Component Analysis) to compare the CHC profiles between different species or populations.

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Sample Collection cluster_extraction CHC Extraction cluster_analysis Analysis cluster_data Data Processing insect_collection Insect Collection solvent_wash Solvent Washing insect_collection->solvent_wash silica_rub Silica-Gel Rubbing insect_collection->silica_rub gcms_analysis GC-MS Analysis solvent_wash->gcms_analysis silica_rub->gcms_analysis data_processing Data Analysis & Biomarker ID gcms_analysis->data_processing

Caption: Workflow for CHC analysis.

Logical Relationship for Chemotaxonomic Identification

chemotaxonomy_logic cluster_species Insect Species cluster_chc CHC Profile cluster_biomarker Biomarker Abundance cluster_identification Identification species_a Species A chc_profile_a CHC Profile A species_a->chc_profile_a species_b Species B chc_profile_b CHC Profile B species_b->chc_profile_b biomarker_high High 5,15-DMTT chc_profile_a->biomarker_high biomarker_low Low 5,15-DMTT chc_profile_b->biomarker_low id_a Identified as Species A biomarker_high->id_a id_b Identified as Species B biomarker_low->id_b

Caption: Logic for species identification.

Conclusion

The analysis of cuticular hydrocarbons, and specifically the quantification of key biomarkers like this compound, provides a powerful and reliable method for the chemotaxonomic classification of insects. The protocols outlined in these application notes offer a standardized approach for researchers in various fields, from chemical ecology to public health and drug development, to accurately identify and differentiate insect species of interest.

References

Application Notes & Protocols for Quantification of 5,15-Dimethyltritriacontane in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,15-Dimethyltritriacontane is a branched-chain hydrocarbon that may be of interest in various biological and environmental studies. Accurate quantification of this analyte in complex biological matrices such as tissues, blood, or urine is crucial for understanding its physiological roles, metabolic pathways, or toxicological effects. These application notes provide a comprehensive guide to the analytical workflow for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1][2][3] The protocols detailed below cover sample preparation, instrumental analysis, and data processing, with a focus on achieving accurate and reproducible results.

Core Principles of Quantification

The quantification of this compound relies on the principles of gas chromatography for the separation of the analyte from other components in the sample and mass spectrometry for its specific detection and quantification.[4][5] To ensure accuracy, an internal standard (IS) is employed. The IS is a compound with similar chemical and physical properties to the analyte but is isotopically labeled (e.g., deuterated) so that it can be distinguished by the mass spectrometer.[6][7] This allows for correction of any analyte loss during sample preparation and instrumental analysis. A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate a linear regression model. This model is then used to determine the concentration of this compound in unknown biological samples.[8]

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Tissue

This protocol describes the extraction of this compound from a solid biological matrix, such as liver or adipose tissue.

Materials:

  • Biological tissue sample

  • Homogenizer or sonicator

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

  • Glass centrifuge tubes

  • Pipettes and tips

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., deuterated this compound or a suitable long-chain hydrocarbon analogue in hexane)

  • GC vials with inserts

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 1 gram of the frozen biological tissue sample.

    • Add the tissue to a glass centrifuge tube.

    • Add a known volume of a suitable homogenization buffer or solvent (e.g., 2 mL of methanol).

    • Homogenize the tissue on ice using a homogenizer or sonicator until a uniform consistency is achieved.[9]

  • Internal Standard Spiking:

    • Add a precise volume of the internal standard solution to the tissue homogenate. The amount should be chosen to yield a detector response that is within the linear range of the instrument and comparable to the expected analyte response.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of a hexane:dichloromethane (1:1, v/v) solvent mixture to the homogenate.[8]

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of the lipid-soluble compounds.

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.[9]

  • Solvent Collection and Drying:

    • Carefully transfer the upper organic layer (containing the analyte and internal standard) to a clean glass tube using a Pasteur pipette.

    • Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of hexane (e.g., 100 µL).

    • Transfer the reconstituted sample to a GC vial with an insert for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

GC-MS Conditions:

ParameterValue
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[8]
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min; ramp to 280 °C at 10 °C/min, hold for 10 min; ramp to 300 °C at 5 °C/min, hold for 5 min.[8]
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions Specific m/z ions for this compound and the internal standard. These should be determined by analyzing a pure standard of the analyte. The NIST mass spectrum for 15,19-dimethyltritriacontane can be used as a reference for likely fragmentation patterns.[10]

Data Presentation

The quantitative data should be summarized in a clear and organized manner.

Table 1: Calibration Curve Data for this compound

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1
5
10
25
50
100
250
500

Table 2: Quantification of this compound in Biological Samples

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/g tissue)
Control 1
Control 2
Treated 1
Treated 2
...

Visualizations

Experimental_Workflow Sample Biological Sample (e.g., Tissue) Homogenization Homogenization/ Sonication Sample->Homogenization 1. Sample Preparation Spiking Internal Standard Spiking Homogenization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying Drying & Concentration Extraction->Drying Analysis GC-MS Analysis Drying->Analysis 2. Instrumental Analysis Data Data Processing & Quantification Analysis->Data 3. Data Analysis

Caption: Overview of the experimental workflow for the quantification of this compound.

GC_MS_Principle Injector Injector (Vaporization) GC_Column GC Column (Separation by Retention Time) Injector->GC_Column Ion_Source Ion Source (Ionization & Fragmentation) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Detector Detector (Signal Acquisition) Mass_Analyzer->Detector Output Mass Spectrum Detector->Output

Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

References

Application Notes & Protocols: NMR Spectroscopy for the Structural Elucidation of Dimethylalkanes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] For hydrocarbons like dimethylalkanes, which are often constitutional isomers with identical mass spectra, NMR provides unparalleled detail regarding the carbon skeleton and proton environments. This allows for unambiguous differentiation and structural confirmation. This document outlines the key 1D and 2D NMR experiments and protocols used to elucidate the structures of dimethylalkanes.

The overall strategy involves a multi-step approach, starting with sample preparation, followed by 1D NMR analysis (¹H, ¹³C, and DEPT) to identify the types and numbers of different carbon and proton environments. Subsequently, 2D NMR experiments (COSY, HSQC, HMBC) are employed to piece together the molecular fragments and establish the final connectivity.

G Overall Workflow for Dimethylalkane Structural Elucidation cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structure Determination Sample Dimethylalkane Isomer Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Filter into NMR Tube Sample->Prep H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C{¹H} NMR H1_NMR->C13_NMR Fragments Identify Spin Systems & C/H Types H1_NMR->Fragments DEPT DEPT-90 & DEPT-135 C13_NMR->DEPT C13_NMR->Fragments COSY ¹H-¹H COSY DEPT->COSY DEPT->Fragments HSQC ¹H-¹³C HSQC COSY->HSQC COSY->Fragments HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->Fragments Assemble Assemble Fragments using HMBC data HMBC->Assemble Fragments->Assemble Structure Propose Final Structure Assemble->Structure

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[3] Suspended solid particles can distort the magnetic field, leading to broad lines and poor resolution.[3]

Materials:

  • Dimethylalkane sample (5-25 mg for ¹H, higher for ¹³C).[3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • 5 mm NMR tube of high precision.

  • Pasteur pipette and glass wool or a syringe filter.

  • Vortex mixer.

Protocol:

  • Weighing: Accurately weigh 5-25 mg of the dimethylalkane sample. For ¹³C NMR, which is significantly less sensitive than ¹H NMR, a more concentrated solution is preferable.[3][4]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a small vial.[5] Deuterated solvents are necessary for the spectrometer's lock system.[3][5]

  • Filtration: To remove any particulate matter, filter the solution directly into the NMR tube.[3][5] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[3]

  • Volume Adjustment: The final volume in the NMR tube should be between 0.5 and 0.6 mL, corresponding to a solution height of about 4-5 cm.[4][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[5]

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution, which is important to avoid asymmetric line shapes.[4]

Note on Volatile Samples: For highly volatile compounds like low-molecular-weight alkanes, specialized sample preparation techniques may be required, such as using a micropreparative GC system to trap the analyte directly into the NMR tube or using sealed tubes to prevent evaporation.[6][7]

Data Acquisition and Analysis

1D NMR Spectroscopy: ¹H and ¹³C NMR

One-dimensional NMR provides fundamental information about the chemical environment and number of unique proton and carbon atoms in the molecule.

  • ¹H NMR: Provides information on the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[8][9]

  • ¹³C{¹H} NMR (Proton-Decoupled): Provides information on the number of different carbon environments.[10][11] In the standard proton-decoupled experiment, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum.[9][11]

Typical Chemical Shift Ranges for Alkanes:

Group Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Primary (R-CH₃)0.7 - 1.05 - 22
Secondary (R-CH₂-R)1.2 - 1.520 - 30
Tertiary (R₃C-H)1.4 - 1.730 - 50
Quaternary (R₄C)N/A35 - 40

Table 1: Approximate ¹H and ¹³C NMR chemical shift ranges for protons and carbons in alkane environments.[12][13]

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a crucial technique for determining the number of hydrogens attached to each carbon atom, differentiating between CH₃, CH₂, CH, and quaternary (C) carbons.[14][15][16] It is typically run in two modes: DEPT-90 and DEPT-135.

Protocol:

  • Acquire a standard broadband proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbons.[14][15]

  • Run a DEPT-90 experiment, where only signals from CH (methine) carbons will appear as positive peaks.[14][17][18]

  • Run a DEPT-135 experiment, where CH₃ and CH signals appear as positive peaks, and CH₂ signals appear as negative (inverted) peaks.[14][17][18]

  • Quaternary carbons are absent from both DEPT-90 and DEPT-135 spectra and can be identified by comparing the DEPT spectra with the full ¹³C spectrum.[14][18]

Summary of DEPT Results:

Carbon Type¹³C{¹H} SpectrumDEPT-90DEPT-135
C (Quaternary)PositiveNo SignalNo Signal
CH (Methine)PositivePositivePositive
CH₂ (Methylene)PositiveNo SignalNegative
CH₃ (Methyl)PositiveNo SignalPositive

Table 2: Expected signal phases in different ¹³C NMR experiments.

G Logic for Carbon Type Identification using DEPT C13 All Carbons (from ¹³C{¹H}) C_q Quaternary (C) C13->C_q Not in DEPT-135 DEPT135_pos Positive Peaks (DEPT-135) CH Methine (CH) DEPT135_pos->CH CH3 Methyl (CH₃) DEPT135_pos->CH3 DEPT135_neg Negative Peaks (DEPT-135) CH2 Methylene (CH₂) DEPT135_neg->CH2 DEPT90 Positive Peaks (DEPT-90) DEPT90->CH Identifies CH

Caption: Logical relationships in DEPT spectral analysis.

2D NMR Spectroscopy

Two-dimensional NMR experiments reveal correlations between nuclei, which is essential for assembling the molecular structure.[19][20]

¹H-¹H COSY (Correlation Spectroscopy)

COSY identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling).[21] A COSY spectrum displays the ¹H spectrum on both axes. Cross-peaks (off-diagonal signals) indicate that the two protons at the corresponding chemical shifts on the x and y axes are coupled.[21][22] This is fundamental for identifying connected proton spin systems.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC (or the related HMQC) is a powerful experiment that correlates each proton with the carbon atom it is directly attached to (one-bond ¹JCH coupling).[9][23] The spectrum has a ¹H axis and a ¹³C axis. Each peak in the 2D plot indicates a direct C-H bond, linking the proton and carbon chemical shifts.[9][24] This experiment is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC provides the final key to the puzzle by revealing long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[24][25] Like HSQC, it has ¹H and ¹³C axes. A cross-peak indicates a correlation between a proton and a carbon atom separated by 2 or 3 bonds.[24][25] These correlations are used to connect the spin systems and fragments identified by COSY and DEPT, including connecting to quaternary carbons which have no attached protons.[24]

Caption: Visualization of key 2D NMR correlations.

Integrated Application: Elucidating the Structure of an Unknown Dimethylalkane

Scenario: An unknown dimethylalkane with the formula C₇H₁₆.

  • 1D NMR Analysis:

    • The ¹H NMR spectrum shows multiple signals in the 0.7-1.7 ppm range. The integration values sum to 16 protons. The splitting patterns (e.g., doublets, triplets, multiplets) suggest the connectivity of neighboring protons.

    • The ¹³C NMR spectrum reveals the number of unique carbon atoms. If fewer than 7 signals appear, molecular symmetry is present.[10]

    • DEPT-90 and DEPT-135 spectra are used to count the number of CH, CH₂, and CH₃ groups, which is a critical step in differentiating isomers.

  • 2D NMR Analysis:

    • COSY: Cross-peaks connect protons on adjacent carbons. For example, a cross-peak between a signal at ~0.8 ppm (a triplet from a -CH₃ group) and a signal at ~1.2 ppm (a sextet from a -CH₂- group) would suggest a -CH₂-CH₃ fragment. These fragments (spin systems) are built up across the molecule.

    • HSQC: Each proton signal is correlated to its directly attached carbon, allowing for the definitive assignment of carbon chemical shifts based on the proton assignments.

    • HMBC: This is the final step to connect all the pieces. Long-range correlations are identified. For instance, the protons of a methyl group (¹H signal) will show correlations to the carbon of an adjacent methylene group (²J) and the carbon after that (³J). Crucially, HMBC correlations to quaternary carbons from nearby protons confirm their position in the carbon skeleton.

By systematically integrating the data from all these experiments, the precise constitution of the dimethylalkane isomer can be determined.

References

Application Notes and Protocols for Electroantennography (EAG) Response to 5,15-Dimethyltritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile and semi-volatile compounds. This method records the summated electrical potential changes from the entire antenna, providing a sensitive and rapid screening tool for identifying biologically active compounds, such as pheromones, kairomones, and allomones. 5,15-Dimethyltritriacontane is a branched, long-chain cuticular hydrocarbon (CHC) that can play a crucial role in insect chemical communication, including species and mate recognition. These application notes provide a detailed protocol for conducting EAG assays to assess the olfactory response of insects to this compound.

Data Presentation: EAG Response to Cuticular Hydrocarbons

Table 1: Hypothetical EAG Response of a Model Insect Species to this compound and Other Reference Compounds.

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SENormalized Response (%)
Control (Hexane) -0.05 ± 0.015
Reference (1-Hexanol) 101.00 ± 0.12100
This compound 10.25 ± 0.0425
100.65 ± 0.0865
1001.15 ± 0.15115
n-Tritriacontane 100.40 ± 0.0640

SE: Standard Error of the Mean. Normalization is calculated relative to the response to the reference compound (1-Hexanol). This table is for illustrative purposes only.

Experimental Protocols

Preparation of Test Compound and Control Solutions
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity hexane.

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain final concentrations of 1 µg/µL, 10 µg/µL, and 100 µg/µL.

  • Control and Reference: Use pure hexane as the negative control. Prepare a 10 µg/µL solution of a known general odorant, such as 1-hexanol, to serve as a positive control and for normalization of the EAG responses.

Insect Preparation and Antenna Mounting
  • Insect Selection: Use adult insects of the target species, ensuring they are of a consistent age and physiological state (e.g., virgin females or males, depending on the research question).

  • Immobilization: Immobilize the insect by chilling it on ice or in a freezer for a few minutes.

  • Antenna Excision: Carefully excise one antenna at its base using micro-scissors.

  • Electrode Preparation: Prepare two glass capillary microelectrodes filled with an appropriate saline solution (e.g., Ringer's solution).

  • Antenna Mounting: Mount the excised antenna between the two microelectrodes. The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is placed in contact with the base of the antenna. Ensure good electrical contact.

EAG Recording Procedure
  • Apparatus Setup: The mounted antenna is placed within a humidified and purified air stream directed towards the preparation. The electrodes are connected to a high-impedance preamplifier, which in turn is connected to an EAG recording system.

  • Stimulus Delivery:

    • Pipette 10 µL of the test or control solution onto a small piece of filter paper.

    • Insert the filter paper into a Pasteur pipette.

    • The tip of the pipette is then inserted into a hole in the main air tube delivering a continuous air stream over the antenna.

    • A puff of air (typically 0.5 seconds in duration) is delivered through the Pasteur pipette, carrying the odorant stimulus over the antenna.

  • Recording: Record the resulting depolarization of the antennal potential. The amplitude of the negative voltage deflection is the EAG response.

  • Experimental Sequence:

    • Begin with a puff of the hexane control to establish the baseline response.

    • Present the different concentrations of this compound and the reference compound in a randomized order to avoid adaptation effects.

    • Allow a sufficient interval (e.g., 30-60 seconds) between stimulations for the antenna to recover.

    • Present the hexane control periodically throughout the experiment to monitor the stability of the preparation.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Subtract the average response to the hexane control from the responses to the test compounds.

    • Normalize the responses by expressing them as a percentage of the response to the positive control (1-hexanol).

Mandatory Visualizations

Signaling Pathway

The perception of cuticular hydrocarbons like this compound by insect antennae is believed to follow the general principles of insect olfaction. Odorant molecules enter the sensillum lymph through pores in the cuticle, where they are solubilized and transported by Odorant Binding Proteins (OBPs) to olfactory receptors (ORs) on the dendritic membrane of olfactory sensory neurons (OSNs). The binding of the odorant to the OR complex, which typically includes a highly conserved co-receptor (Orco), leads to the opening of an ion channel and the generation of a receptor potential.

olfactory_pathway cluster_sensillum Sensillum cluster_neuron Neuron Odorant This compound Pore Cuticular Pore Odorant->Pore OBP Odorant Binding Protein (OBP) Pore->OBP Binds OR_complex Olfactory Receptor (OR-Orco Complex) OBP->OR_complex Transports to OSN Olfactory Sensory Neuron (OSN) Dendrite OR_complex->OSN Activates Depolarization Membrane Depolarization OSN->Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow

The experimental workflow for conducting an EAG assay involves a series of sequential steps from preparation to data analysis.

eag_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Prep_Solutions Prepare Test and Control Solutions Deliver_Stimulus Deliver Odorant Puff to Antenna Prep_Solutions->Deliver_Stimulus Prep_Insect Immobilize Insect and Excise Antenna Mount_Antenna Mount Antenna on Electrodes Prep_Insect->Mount_Antenna Mount_Antenna->Deliver_Stimulus Record_Response Record EAG Signal (mV) Deliver_Stimulus->Record_Response Measure_Amplitude Measure Peak Amplitude Record_Response->Measure_Amplitude Subtract_Control Subtract Control Response Measure_Amplitude->Subtract_Control Normalize_Data Normalize to Reference Compound Subtract_Control->Normalize_Data Statistical_Analysis Statistical Analysis Normalize_Data->Statistical_Analysis

Caption: Experimental workflow for Electroantennography (EAG).

Application Notes and Protocols for Behavioral Assays of 5,15-Dimethyltritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting behavioral assays to test the pheromonal activity of 5,15-Dimethyltritriacontane, a cuticular hydrocarbon identified as a contact pheromone in the fruit fly, Drosophila melanogaster. The following sections detail experimental procedures, data presentation, and the underlying biological pathways.

Introduction

This compound is a branched, long-chain hydrocarbon present on the cuticle of Drosophila melanogaster. Such cuticular hydrocarbons (CHCs) play a crucial role in insect communication, acting as contact pheromones that can influence a variety of behaviors, including courtship, mating, and aggregation. The assessment of the pheromonal activity of synthetic analogs of this compound is essential for understanding its biological function and for the development of novel pest management strategies or research tools.

Data Presentation: Quantitative Effects of Structurally Related Methyl-Branched Alkanes

While specific quantitative data for the behavioral effects of this compound in Drosophila melanogaster is not extensively available in the public domain, studies on structurally similar methyl-branched alkanes in other insects, such as the parasitic wasp Lariophagus distinguendus, provide a valuable framework for understanding structure-activity relationships. In these studies, the position of the methyl group and the overall chain length of the alkane have been shown to be critical for eliciting a behavioral response (e.g., wing-fanning in courtship). The following table summarizes hypothetical dose-response data for a courtship assay in Drosophila melanogaster based on principles observed in related studies.

CompoundConcentration (ng/fly)Mean Courtship Index (± SEM)Latency to Copulation (s ± SEM)
Control (Solvent) 00.15 ± 0.03> 600
This compound 100.65 ± 0.05180 ± 25
500.85 ± 0.0495 ± 15
1000.82 ± 0.06105 ± 20
3,13-Dimethyltritriacontane (Isomer) 500.25 ± 0.04> 600
n-Tritriacontane (Unbranched) 500.18 ± 0.03> 600

Experimental Protocols

Single-Pair Courtship Assay

This assay is designed to quantify the effect of this compound on the courtship behavior of a single male Drosophila melanogaster towards a female.

Materials:

  • Glass courtship chambers (1 cm diameter, 2 cm height)

  • Wild-type virgin male and female Drosophila melanogaster (3-5 days old)

  • This compound solution in a volatile solvent (e.g., hexane)

  • Control solvent

  • Micropipette

  • Video recording setup

  • Behavioral analysis software

Protocol:

  • Fly Preparation: Collect virgin males and females within 8 hours of eclosion and age them individually in food vials for 3-5 days.

  • Coating the Decoy Fly: Anesthetize a virgin female fly on ice. Using a micropipette, apply 0.5 µl of the this compound solution (or control solvent) to the dorsal thorax of the anesthetized female. Allow the solvent to evaporate completely (approximately 1-2 minutes).

  • Assay Procedure: Introduce a single, untreated virgin male into a courtship chamber. Allow the male to acclimate for 5 minutes. Gently introduce the coated female into the chamber.

  • Data Recording: Record the interaction for 10 minutes using a video camera.

  • Behavioral Quantification: Analyze the video recordings to quantify the following parameters:

    • Courtship Index (CI): The proportion of time the male spends performing courtship behaviors (orientation, tapping, wing extension, licking, and attempted copulation) directed at the female.

    • Latency to Initiate Courtship: The time from the introduction of the female until the male first displays any courtship behavior.

    • Latency to Copulation: The time from the introduction of the female until successful copulation.

    • Copulation Duration: The total time the pair remains in copula.

  • Replication: Repeat the assay with a sufficient number of pairs for each treatment group to ensure statistical power.

Aggregation Assay

This assay measures the potential of this compound to act as an aggregation pheromone.

Materials:

  • Petri dishes (9 cm diameter) with a tight-fitting lid

  • Filter paper discs (1 cm diameter)

  • This compound solution in a volatile solvent

  • Control solvent

  • Mixed-sex group of adult Drosophila melanogaster (3-5 days old)

  • Digital camera or scanner

Protocol:

  • Arena Preparation: Line the bottom of a Petri dish with a larger piece of filter paper. Place two 1 cm filter paper discs on opposite sides of the dish.

  • Treatment Application: Apply 1 µl of the this compound solution to one disc and 1 µl of the control solvent to the other. Allow the solvent to evaporate completely.

  • Fly Introduction: Gently introduce 20-30 mixed-sex flies into the center of the Petri dish and replace the lid.

  • Data Collection: After a set period (e.g., 30 minutes or 1 hour), capture an image of the Petri dish from above.

  • Data Analysis: Count the number of flies on or within a 1 cm radius of each filter paper disc. Calculate an Aggregation Index (AI) using the formula: AI = (Number of flies at treated disc - Number of flies at control disc) / (Total number of flies)

  • Replication: Perform multiple replicates for each concentration of the test compound.

Signaling Pathway and Experimental Workflow Diagrams

The perception of contact pheromones like this compound in Drosophila is primarily mediated by the gustatory system.

G cluster_0 Pheromone Perception cluster_1 Neural Processing & Behavioral Output Pheromone This compound (on cuticle) Tarsal_Contact Tarsal/Proboscis Contact Pheromone->Tarsal_Contact Contact GRNs Gustatory Receptor Neurons (GRNs) Tarsal_Contact->GRNs Activation GRs Gustatory Receptors (e.g., Gr33a, Gr66a) GRNs->GRs Expresses SOG Subesophageal Ganglion (SOG) GRNs->SOG Signal Transmission Higher_Brain Higher Brain Centers SOG->Higher_Brain Processing Behavior Courtship/Aggregation Behavior Higher_Brain->Behavior Command

Caption: Proposed signaling pathway for this compound perception.

G Start Start: Prepare Flies and Reagents Coat_Fly Coat Decoy Fly with This compound or Control Start->Coat_Fly Acclimate_Male Acclimate Male in Courtship Chamber Start->Acclimate_Male Introduce_Female Introduce Coated Female Coat_Fly->Introduce_Female Acclimate_Male->Introduce_Female Record Record Behavior (10 minutes) Introduce_Female->Record Analyze Analyze Video for Courtship Index & Latency Record->Analyze End End: Statistical Analysis Analyze->End

Caption: Experimental workflow for the single-pair courtship assay.

Application Note: Isotopic Labeling of 5,15-Dimethyltritriacontane for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,15-Dimethyltritriacontane is a long-chain branched alkane. The study of the metabolic fate of such lipophilic molecules is crucial for understanding their biological activity, potential toxicity, and pharmacokinetic profiles. Isotopic labeling, using stable isotopes such as Deuterium (²H) or Carbon-13 (¹³C), is a powerful technique that enables the unambiguous tracing of a molecule and its metabolites in complex biological systems.[1][2][3] This application note provides a detailed protocol for the synthesis of isotopically labeled this compound and its use in in-vivo metabolic studies. The methodologies described herein are designed to provide a robust framework for researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of long-chain hydrocarbons.

Synthesis of [²H₄]-5,15-Dimethyltritriacontane

A plausible synthetic route for introducing a stable isotope label into this compound is through the coupling of two identical labeled fragments. Here, we describe the synthesis of a deuterated version, specifically at the methyl branches, to minimize the likelihood of metabolic loss of the label. The overall strategy involves the synthesis of a labeled 1-bromo-5-methyl-hexadecane intermediate, followed by a coupling reaction.

Synthetic Workflow

Synthesis_Workflow cluster_0 Synthesis of Labeled Intermediate cluster_1 Final Coupling and Reduction A 1,10-Dibromodecane D 1-Bromo-11-(trideuteriomethyl)dodecane A->D 1. Grignard Reaction B [²H₃]-Methylmagnesium iodide B->D C Lithium tetrachlorocuprate C->D F 11-(Trideuteriomethyl)dodecylmagnesium bromide D->F 2. Grignard Formation E Magnesium turnings E->F H Coupling Product F->H 3. Grignard Addition G 1,4-Dichlorobutan-2-one G->H J 1-Chloro-5-(trideuteriomethyl)hexadecane H->J 4. Reduction I Hydrazine, KOH (Wolff-Kishner Reduction) I->J L 1-Iodo-5-(trideuteriomethyl)hexadecane J->L 5. Halogen Exchange K Sodium Iodide (Finkelstein Reaction) K->L Q Wittig Reagent L->Q 6. Wittig Reagent Formation T 5-(Trideuteriomethyl)hexadecan-1-ol L->T Hydrolysis to Alcohol M [²H₄]-5,15-Dimethyltritriacont-16-ene O [²H₄]-5,15-Dimethyltritriacontane (Final Product) M->O 9. Hydrogenation N Hydrogen, Pd/C N->O P Triphenylphosphine P->Q Q->M 8. Wittig Reaction R 5-(Trideuteriomethyl)hexadecanal R->M S Oxidation of Alcohol T->R 7. Oxidation

Caption: Synthetic workflow for [²H₄]-5,15-Dimethyltritriacontane.

Experimental Protocol: Synthesis of [¹³C₂]-5,15-Dimethyltritriacontane

For simplicity of the protocol description, a ¹³C labeling strategy is detailed below, which is often preferred for metabolic studies using mass spectrometry. The synthesis involves the coupling of two molecules of a ¹³C-labeled 1-bromo-5-methylhexadecane intermediate.

Step 1: Synthesis of ¹³C-labeled Grignard Reagent

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of [¹³C]-methyl iodide (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • If the reaction does not start, gently warm the flask. Once initiated, the reaction should proceed exothermically.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the [¹³C]-methylmagnesium iodide.

Step 2: Synthesis of 1-bromo-5-[¹³C]-methylhexadecane

  • In a separate flask, dissolve 1,15-dibromopentadecane (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a catalytic amount of lithium tetrachlorocuprate(II) (Li₂CuCl₄).

  • Slowly add the prepared [¹³C]-methylmagnesium iodide solution (1.05 eq) to the cooled solution of the dibromide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product, 1-bromo-5-[¹³C]-methylhexadecane, by column chromatography on silica gel.

Step 3: Coupling Reaction to form [¹³C₂]-5,15-Dimethyltritriacontane

  • Prepare a Gilman reagent by adding copper(I) iodide (0.5 eq) to a solution of [¹³C]-5-methylhexadecyllithium (prepared from the corresponding bromide and lithium metal) in anhydrous ether at -78 °C.

  • To this Gilman reagent, add a solution of 1-bromo-5-[¹³C]-methylhexadecane (1.0 eq) in anhydrous ether.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with hexane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the final product, [¹³C₂]-5,15-Dimethyltritriacontane, by column chromatography followed by recrystallization.

In-Vivo Metabolic Study Protocol

This protocol outlines a typical in-vivo study in a rodent model to investigate the metabolic fate of the synthesized labeled compound.

Experimental Workflow

Metabolic_Study_Workflow A Acclimatize Animals (e.g., C57BL/6 Mice) B Administer [¹³C₂]-5,15-Dimethyltritriacontane (e.g., Oral Gavage in Corn Oil Vehicle) A->B C Time-Course Sample Collection (Blood, Urine, Feces) B->C D Terminal Sacrifice and Tissue Collection B->D At terminal time points E Sample Processing and Metabolite Extraction C->E D->E F LC-MS/MS Analysis E->F G Data Processing and Metabolite Identification F->G H Pharmacokinetic and Metabolite Profiling G->H

Caption: Workflow for the in-vivo metabolic study.

Animal Dosing and Sample Collection
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week prior to the study.

  • Dosing Formulation: Prepare a 10 mg/mL solution of [¹³C₂]-5,15-Dimethyltritriacontane in corn oil.

  • Administration: Administer a single dose of 100 mg/kg via oral gavage.

  • Sample Collection:

    • Blood: Collect ~50 µL of blood via tail vein sampling at 0, 1, 2, 4, 8, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -80 °C.

    • Urine and Feces: House mice in metabolic cages to collect urine and feces at 24-hour intervals.

    • Tissues: At the terminal time point (e.g., 48 hours), euthanize mice and harvest tissues (liver, adipose tissue, brain, kidney, muscle, etc.). Tissues should be flash-frozen in liquid nitrogen and stored at -80 °C.

Metabolite Extraction from Plasma and Tissues

This protocol is adapted from standard lipidomics sample preparation methods.[4][5][6]

  • Homogenization (for tissues): Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold methanol.

  • Extraction:

    • To 50 µL of plasma or the tissue homogenate, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Add an internal standard (e.g., a commercially available deuterated long-chain alkane not expected to be present endogenously).

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of water to induce phase separation.

    • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Collection: Carefully collect the lower organic phase containing the lipids and the parent compound/metabolites.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 90:10 isopropanol:acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UHPLC system.

  • Chromatography:

    • Column: A C18 reversed-phase column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

    • Gradient: A suitable gradient from ~30% B to 100% B over 20 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan MS to detect the [M+H]⁺ or [M+NH₄]⁺ adducts of the parent compound and potential metabolites. The ¹³C₂ label will result in a characteristic M+2 peak.

    • Targeted MS/MS: Perform data-dependent MS/MS on the detected labeled species to obtain fragmentation patterns for structural elucidation.

Data Presentation and Hypothetical Results

The following tables represent plausible data from the described metabolic study.

Table 1: Pharmacokinetic Parameters of [¹³C₂]-5,15-Dimethyltritriacontane in Mouse Plasma

ParameterValueUnits
Cₘₐₓ1.2 ± 0.3µg/mL
Tₘₐₓ8hours
AUC₀₋₄₈25.6 ± 4.5µg·h/mL
t₁/₂~18hours

Table 2: Tissue Distribution of [¹³C₂]-5,15-Dimethyltritriacontane and Metabolites at 24h Post-Dose

TissueParent Compound (ng/g)Metabolite M1 (ng/g)Metabolite M2 (ng/g)
Liver150 ± 2545 ± 812 ± 3
Adipose Tissue850 ± 12020 ± 5< LOQ
Kidney80 ± 1530 ± 68 ± 2
Muscle40 ± 10< LOQ< LOQ
Brain5 ± 2< LOQ< LOQ
LOQ: Limit of Quantification. M1: Hydroxylated metabolite; M2: Dihydroxylated metabolite.

Hypothetical Metabolic Pathway

Long-chain alkanes are primarily metabolized by cytochrome P450 (CYP) enzymes through oxidation.[7][8] The most likely initial metabolic step is hydroxylation at one or more positions on the alkyl chain, followed by further oxidation to ketones and carboxylic acids, which can then potentially enter beta-oxidation pathways.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II / Further Metabolism Parent [¹³C₂]-5,15-Dimethyltritriacontane M1 ω-Hydroxylated Metabolite Parent->M1 CYP450 M2 ω-1 Hydroxylated Metabolite Parent->M2 CYP450 M3 Carboxylic Acid Metabolite M1->M3 Alcohol/Aldehyde Dehydrogenase Glucuronide Glucuronide Conjugate (Excretion) M1->Glucuronide UGT M4 Chain-shortened Metabolites M3->M4 β-oxidation

Caption: A hypothetical metabolic pathway for this compound.

Conclusion

This application note provides a comprehensive framework for the synthesis and metabolic investigation of isotopically labeled this compound. The detailed protocols for chemical synthesis, in-vivo studies, sample preparation, and LC-MS/MS analysis offer researchers a robust starting point for exploring the ADME properties of this and other long-chain branched alkanes. The use of stable isotope labeling is indispensable for accurately tracing the metabolic fate of such compounds and is a critical tool in drug development and toxicology.

References

Troubleshooting & Optimization

Technical Support Center: Improving Resolution of 5,15-Dimethyltritriacontane Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving 5,15-Dimethyltritriacontane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide: Resolving Co-eluting this compound Isomers

Problem: Poor or no separation of this compound isomers.

Initial Assessment Workflow

start Poor Isomer Resolution check_column Is the GC column appropriate for long-chain branched alkanes? start->check_column check_temp Is the oven temperature program optimized? check_column->check_temp Yes solution_column Select a non-polar or moderately polar capillary column with a long length and thin film. check_column->solution_column No check_ms Are the MS parameters optimized for isomer differentiation? check_temp->check_ms Yes solution_temp Implement a slow oven ramp rate and appropriate initial/final temperatures. check_temp->solution_temp No solution_ms Utilize SIM or MRM to monitor for characteristic fragment ions. check_ms->solution_ms No end Improved Resolution check_ms->end Yes solution_column->end solution_temp->end solution_ms->end

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Solution
Co-elution of Isomers Inadequate stationary phase selectivity.- Change the GC column: Opt for a column with a different stationary phase. Non-polar phases like 5% phenyl/95% dimethylpolysiloxane are a good starting point for hydrocarbons. For enhanced selectivity between branched isomers, consider a moderately polar phase.[1][2] - Increase column length: A longer column (e.g., 60 m or 100 m) provides more theoretical plates, increasing the opportunity for separation.
Non-optimized temperature program.- Lower the initial oven temperature: This can improve the separation of early-eluting isomers. - Decrease the ramp rate: A slower temperature ramp (e.g., 1-2 °C/min) allows for more interaction with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[3][4]
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column.- Use a deactivated inlet liner: Ensure the liner is designed for trace analysis and is properly deactivated.[5] - Column conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual impurities.[6]
Sample overload.- Dilute the sample: High concentrations can lead to peak fronting. Prepare a more dilute sample for injection.[7]
Low Signal Intensity Suboptimal MS parameters.- Optimize ion source temperature: Ensure the ion source temperature is high enough to maintain the analytes in the gas phase without causing thermal degradation.[6] - Adjust electron energy: While 70 eV is standard, slightly reducing the electron energy can sometimes enhance the abundance of the molecular ion, which can be useful for isomer identification.[6]
Inefficient ionization.- Consider Chemical Ionization (CI): If Electron Ionization (EI) produces excessive fragmentation and a weak molecular ion, CI can be a softer ionization technique that may provide more prominent molecular ions for these large alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating this compound isomers?

A1: For separating high-molecular-weight branched alkanes like this compound, a long capillary column (e.g., 60 m or longer) with a non-polar stationary phase is generally recommended as a starting point.[1][2] A common and effective choice is a 5% phenyl/95% dimethylpolysiloxane phase (e.g., DB-5ms, VF-5ms).[5] These columns separate compounds primarily based on boiling point, and the subtle differences in the boiling points of the isomers can be exploited with a long column and an optimized temperature program. For challenging separations, exploring a mid-polarity phase may offer different selectivity.

Q2: How can I optimize the oven temperature program for better resolution?

A2: A slow oven temperature ramp is crucial for separating closely eluting isomers.[3][4] Start with a relatively low initial temperature to ensure good focusing of the analytes at the head of the column. A ramp rate of 1-5 °C per minute is often effective. The final temperature should be high enough to ensure the elution of these high-boiling-point compounds. A multivariate optimization approach, where different initial temperatures, ramp rates, and final temperatures are systematically evaluated, can help identify the optimal conditions.[3][4]

Q3: My isomers still co-elute even after optimizing the GC conditions. What can I do on the MS side?

A3: If chromatographic separation is incomplete, the mass spectrometer can still be used to differentiate the isomers.

  • Selected Ion Monitoring (SIM): If the isomers have even slightly different mass spectra, you can monitor for unique fragment ions for each isomer.[8] This can allow for their individual detection and quantification even if they are not fully separated chromatographically.

  • Multiple Reaction Monitoring (MRM): On a tandem mass spectrometer (e.g., GC-MS/MS), MRM can provide even greater selectivity and sensitivity by monitoring specific fragmentation pathways for each isomer.[9]

Logical Flow for MS-based Isomer Differentiation

start Co-eluting Isomers check_spectra Do isomers have unique fragment ions in their full scan mass spectra? start->check_spectra use_sim Utilize Selected Ion Monitoring (SIM) mode. check_spectra->use_sim Yes use_mrm If available, develop a Multiple Reaction Monitoring (MRM) method. check_spectra->use_mrm No, but fragmentation pathways differ resolved Isomers Differentiated use_sim->resolved use_mrm->resolved start Sample Containing Isomers dissolve Dissolve in Hexane (10 µg/mL) start->dissolve cleanup Perform SPE Cleanup (if necessary) dissolve->cleanup inject Inject 1 µL into GC-MS cleanup->inject acquire Acquire Data using Optimized GC-MS Method inject->acquire analyze Analyze Data for Isomer Resolution acquire->analyze

References

Technical Support Center: Optimization of GC-MS Parameters for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of branched alkanes.

Frequently Asked Questions (FAQs)

1. What is the ideal GC column for branched alkane analysis?

For the analysis of non-polar compounds like branched alkanes, a non-polar GC column is recommended.[1][2] These columns separate compounds primarily based on their boiling points.[3] Look for columns with a stationary phase such as 100% dimethylpolysiloxane or 5% phenyl/95% methylpolysiloxane. For mass spectrometry applications, it is crucial to use low-bleed columns to minimize background noise and enhance sensitivity.[4] The dimensions of the column are also important; a longer column (e.g., 100 m) can improve the separation of closely eluting isomers.[5]

2. How does temperature programming improve the analysis of branched alkanes?

Temperature programming involves increasing the column temperature during the analysis.[6] This technique is highly beneficial for complex mixtures of branched alkanes with a wide range of boiling points.[7] By starting at a lower temperature and gradually increasing it, you can achieve better separation of more volatile, lower-boiling point isomers, and then elute the less volatile, higher-boiling point compounds in a reasonable time.[8][9] An increase of approximately 30°C can reduce the retention time by about half.[7][10]

3. Why is it difficult to identify branched alkane isomers using only mass spectrometry?

Electron Ionization (EI) mass spectrometry, a common technique, often results in extensive fragmentation of alkanes, making the molecular ion peak weak or absent, especially in highly branched compounds.[2] Additionally, branched alkane isomers can produce very similar fragmentation patterns, making it challenging to distinguish between them based on their mass spectra alone.[5]

4. What are Kovats Retention Indices (RI) and why are they important for branched alkane identification?

The Kovats Retention Index is a system that standardizes retention times by relating them to the retention times of n-alkanes.[11][12] Since retention times can vary between different GC systems and even on the same system over time, RI provides a more consistent value for compound identification.[12] For branched alkanes, where mass spectra can be ambiguous, comparing the calculated RI of an unknown peak to a database of known RI values is a powerful tool for identification.[9][11]

5. What is the benefit of using Chemical Ionization (CI) or MS/MS for branched alkane analysis?

Chemical Ionization (CI) is a "softer" ionization technique compared to EI, which results in less fragmentation and a more prominent molecular ion peak.[5] This is particularly useful for confirming the molecular weight of branched alkanes. MS/MS (tandem mass spectrometry) can provide more detailed structural information by selecting a specific fragment ion and then fragmenting it further, which can help in differentiating between isomers.[5]

Troubleshooting Guide

Problem Possible Causes Solutions
Poor resolution of branched alkane isomers (co-elution) Inadequate column length or efficiency.Use a longer capillary column (e.g., 100 m) to increase the number of theoretical plates and improve separation.[5]
Non-optimized temperature program.Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.[13] Consider adding an isothermal hold at a temperature just below the elution temperature of the critical pair.[10]
Incorrect stationary phase.Ensure you are using a non-polar stationary phase suitable for hydrocarbon analysis.
Weak or absent molecular ion peak High fragmentation in EI mode.Use a softer ionization technique like Chemical Ionization (CI) to obtain a stronger molecular ion peak.[5]
Highly branched structure.Consider using MS/MS to generate characteristic fragment ions for structural elucidation.[5]
High source temperature.Optimize the ion source temperature; a lower temperature may reduce fragmentation.
Peak tailing Active sites in the GC system (e.g., liner, column).Use a deactivated liner and a high-quality, low-bleed GC column.[14]
Column contamination.Bake out the column at a high temperature (within its limits) to remove contaminants.[15] If tailing persists, trim the front end of the column.
Retention time shifts Changes in carrier gas flow rate.Check for leaks in the system and ensure the carrier gas pressure and flow are stable.[16]
Inconsistent oven temperature.Verify that the GC oven temperature is accurate and reproducible.[15]
Column aging.Over time, the stationary phase can degrade, leading to shifts in retention time. Regular use of retention index standards can help monitor column performance.
"Ghost peaks" or carryover Contamination from previous injections.Run a blank solvent injection to confirm carryover. Increase the final oven temperature and hold time to "bake out" contaminants.[15]
Syringe contamination.Clean the autosampler syringe and replace the rinse solvent.[16]

Experimental Protocols

Protocol 1: Analysis of Insect Cuticular Hydrocarbons

This protocol is adapted from methods used for the analysis of branched alkanes in insect cuticles.[16][17][18]

1. Sample Preparation:

  • Submerge the insect sample (e.g., two puparia) in a GC vial containing a known volume of a non-polar solvent like hexane (e.g., 350 µL) for 10-15 minutes.[16]
  • Transfer the hexane extract to a clean vial.
  • Evaporate the solvent completely, for example, under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a small volume of hexane (e.g., 30 µL) before GC-MS analysis.[16]
  • An internal standard (e.g., docosane) can be added to the solvent for quantification.[15][18]

2. GC-MS Parameters:

Parameter Setting
GC Column Restek Rxi-1MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[16]
Injector Split/splitless injector at 250 °C.[16]
Carrier Gas Helium at a constant flow rate of 1 mL/min.[16]
Oven Temperature Program 1. Hold at 50 °C for 2 minutes. 2. Ramp to 200 °C at 25 °C/min. 3. Ramp to 260 °C at 3 °C/min. 4. Ramp to 320 °C at 20 °C/min and hold for 2 minutes.[16]
Mass Spectrometer Electron Ionization (EI) mode at 70 eV.
Scan Range 40-500 amu.[16]

3. Data Analysis:

  • Identify hydrocarbons using a mass spectral library (e.g., NIST).[16]
  • Confirm identifications using Kovats Retention Indices calculated from a standard mixture of n-alkanes.[16]

Data Presentation

Table 1: Comparison of GC Oven Temperature Programs for Branched Alkane Analysis
Application Initial Temperature & Hold Ramp Rate(s) Final Temperature & Hold Reference
Insect Cuticular Hydrocarbons50 °C for 2 min1. 25 °C/min to 200 °C 2. 3 °C/min to 260 °C 3. 20 °C/min to 320 °C320 °C for 2 min[16]
Socially Parasitic Ants CHC40 °C for 3 min1. 30 °C/min to 260 °C 2. 15 °C/min to 300 °C300 °C for 18 min[18]
Hydrocarbon Residues40 °C for 3 min12.5 °C/min to 290 °C290 °C for 4 min[1][8]

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction (Hexane) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI/CI) Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search RI_Calculation Kovats RI Calculation Peak_Integration->RI_Calculation Identification Compound Identification Library_Search->Identification RI_Calculation->Identification

Caption: Experimental workflow for branched alkane analysis by GC-MS.

Troubleshooting_Workflow Problem Identify Chromatographic Problem (e.g., Poor Resolution, Peak Tailing) Check_Method Review Method Parameters Problem->Check_Method Is the method appropriate? Check_System Inspect GC-MS System Check_Method->Check_System Yes Optimize_Temp Optimize Temperature Program Check_Method->Optimize_Temp No Change_Column Consider Longer/Different Column Check_System->Change_Column Persistent issues Check_Leaks Perform Leak Check Check_System->Check_Leaks Leaks suspected? Clean_Inlet Clean/Replace Inlet Liner & Septum Check_System->Clean_Inlet Contamination suspected? Trim_Column Trim GC Column Check_System->Trim_Column Column degradation? Resolved Problem Resolved Optimize_Temp->Resolved Change_Column->Resolved Check_Leaks->Resolved Clean_Inlet->Resolved Trim_Column->Resolved

Caption: A logical workflow for troubleshooting common GC-MS issues.

References

Technical Support Center: Minimizing Contamination in Cuticular Hydrocarbon Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during cuticular hydrocarbon (CHC) extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in cuticular hydrocarbon (CHC) extraction?

A1: Contamination in CHC analysis can arise from several sources, including:

  • Solvents: Impurities in the extraction solvents are a primary source of contamination. Even high-grade solvents can contain trace amounts of hydrocarbons or other volatile compounds that can interfere with analysis.[1][2][3][4]

  • Glassware and Equipment: Improperly cleaned glassware can introduce contaminants from previous experiments, cleaning agents, or environmental dust. Scratches on glassware can also trap impurities.

  • Plasticware: Plastic containers, pipette tips, and vial caps can leach plasticizers (e.g., phthalates like DEHP) and other additives into the organic solvents used for extraction.[5][6] This is a significant concern as many of these compounds can be detected by gas chromatography.

  • Sample Handling: Contamination can be introduced from the researcher's hands (e.g., oils, lotions), the tools used for handling specimens (e.g., forceps), or the environment in which the extraction is performed.[7]

  • Cross-Contamination: Residue from previous, more concentrated samples can carry over to subsequent analyses if the equipment is not meticulously cleaned between extractions.[8]

Q2: What grade of solvent should I use for CHC extraction?

A2: It is crucial to use high-purity solvents to minimize background contamination. The recommended grades are:

  • GC Grade or High Purity: These solvents are specifically purified for gas chromatography applications and have very low levels of non-volatile residues and interfering compounds.[9]

  • ACS Grade: Solvents meeting the specifications of the American Chemical Society (ACS) are also of high purity and suitable for many applications.[2] Always check the solvent's certificate of analysis to ensure it is free of compounds that might co-elute with your target CHCs.

Q3: How can I prevent contamination from plasticware?

A3: To avoid contamination from plasticware, it is best to minimize its use wherever possible, especially for sample storage in organic solvents.[6][10]

  • Use glass vials with PTFE-lined caps for sample collection and storage.[9]

  • If plastic pipette tips must be used, rinse them with the extraction solvent before use.

  • Avoid using plastic containers for long-term storage of solvents or extracts.

Q4: What is the purpose of running a "blank" sample?

A4: Running a blank sample is a critical quality control step to identify and quantify any background contamination.[1][11] A blank consists of the pure extraction solvent that is subjected to the entire extraction and analysis procedure, just without the insect sample.[1] Any peaks that appear in the blank's chromatogram are considered contaminants.[1][11] It is recommended to run a solvent blank periodically throughout your sample sequence to monitor for any buildup of contaminants in the system.[8]

Troubleshooting Guides

Problem: I am seeing unknown peaks in my gas chromatograms, even in my blank samples.

Possible Cause Troubleshooting Step
Contaminated Solvent 1. Open a fresh bottle of high-purity, GC-grade solvent and run a new blank.[9] 2. If the peaks disappear, discard the old solvent. 3. Always store solvents in their original containers in a clean environment.
Contaminated Glassware 1. Review your glassware cleaning protocol. Ensure all detergents are thoroughly rinsed off. 2. Perform a final rinse with high-purity solvent before use. 3. Consider baking glassware in a muffle furnace to burn off any residual organic contaminants.
Leaching from Vial Caps 1. Ensure you are using vials with PTFE-lined septa, as other materials can leach contaminants.[9] 2. Avoid over-tightening the caps, which can cause the septa to break down.
System Contamination 1. Contamination may be present in the GC inlet, syringe, or column.[12] 2. Clean the GC inlet and replace the liner and septum. 3. Wash the syringe thoroughly with a high-purity solvent. 4. Condition the GC column according to the manufacturer's instructions.

Problem: The baseline of my chromatogram is noisy or drifting.

Possible Cause Troubleshooting Step
Impure Carrier Gas 1. Ensure your carrier gas (e.g., helium, hydrogen) is of ultra-high purity (99.999% or higher). 2. Check for leaks in the gas lines. 3. Install or replace gas purifiers to remove any residual oxygen, moisture, or hydrocarbons.
Column Bleed 1. The stationary phase of the GC column can degrade over time, leading to increased baseline noise. 2. Condition the column at a high temperature (as recommended by the manufacturer) to remove volatile components. 3. If the problem persists, the column may need to be replaced.
Detector Contamination 1. The detector can become contaminated over time, leading to a noisy signal. 2. Follow the manufacturer's instructions for cleaning the specific detector you are using (e.g., FID, MS).

Quantitative Data Summary

The following table provides a summary of recommended purity levels for solvents and common contaminants to monitor.

Parameter Recommendation/Typical Level Reference
Solvent Purity (Hexane, Pentane) GC Grade, >99.5% purity[3][9]
Common Plasticizer Contaminants Di(2-ethylhexyl) phthalate (DEHP), Butyl benzyl phthalate (BBP)[5]
Acceptable Blank Level Peaks in the blank should be less than 1% of the sample peaks of interest.General Practice
Carrier Gas Purity Ultra-high purity (UHP), 99.999% or higher[12]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning
  • Initial Rinse: Immediately after use, rinse glassware three times with a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residue.

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent and warm water. Use a brush to scrub all surfaces thoroughly.

  • Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of detergent. A minimum of five rinses is recommended.

  • Deionized Water Rinse: Rinse the glassware three to five times with deionized water to remove any remaining inorganic salts.

  • Solvent Rinse: Rinse the glassware three times with a high-purity solvent (e.g., methanol or acetone), followed by three rinses with the extraction solvent (e.g., hexane).[9]

  • Drying: Allow the glassware to air dry in a clean environment or place it in an oven at a temperature that will not damage the glassware (e.g., 100-120°C).

  • Baking (Optional but Recommended): For the most sensitive analyses, bake the glassware in a muffle furnace at a high temperature (e.g., 400°C) for several hours to pyrolyze any remaining organic residues. Allow the glassware to cool completely in a clean, dust-free environment before use.

Protocol 2: Running a Solvent Blank
  • Preparation: Prepare a clean, labeled glass vial with a PTFE-lined cap, identical to the vials used for your samples.

  • Solvent Addition: Using a clean glass pipette or syringe, add the same volume of high-purity extraction solvent to the blank vial as you would for a sample extraction.

  • Mock Extraction: Subject the blank vial to the exact same procedures as your samples. This includes any vortexing, incubation, and transfer steps.

  • Analysis: Analyze the solvent blank on the GC-MS using the same method as your samples.

  • Evaluation: Examine the chromatogram of the blank for any peaks. Any peaks present represent contamination. The area of these contaminant peaks should be noted and can be subtracted from the corresponding peaks in your sample chromatograms if necessary. It is best practice to run a blank at the beginning of each sample batch and periodically throughout the run.[8]

Visualizations

Contamination_Minimization_Workflow Workflow for Minimizing Contamination in CHC Extraction cluster_prep Preparation Phase cluster_extraction Extraction Phase cluster_analysis Analysis Phase Solvent Select High-Purity Solvent (GC Grade) Extraction Perform CHC Extraction Solvent->Extraction Blank Prepare Solvent Blank Solvent->Blank Glassware Rigorous Glassware Cleaning Protocol Glassware->Extraction Glassware->Blank Plastics Avoid Plasticware (Use Glass/PTFE) Handling Clean Handling (Gloves, Forceps) Plastics->Handling Handling->Extraction GCMS GC-MS Analysis Extraction->GCMS Sample Blank->GCMS Blank Data Data Analysis & Contaminant Check GCMS->Data

Caption: Workflow for minimizing contamination in CHC extraction.

References

Addressing peak co-elution in the analysis of dimethylalkanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the analysis of dimethylalkanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on addressing peak co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the gas chromatography-mass spectrometry (GC-MS) analysis of dimethylalkanes?

A1: The primary challenge in the GC-MS analysis of dimethylalkanes is the extensive isomerism within this class of compounds. Dimethylalkanes have numerous structural isomers with very similar boiling points and polarities, leading to significant challenges in achieving baseline separation.[1] This often results in peak co-elution, where two or more isomers elute from the GC column at or near the same time, complicating accurate identification and quantification. Furthermore, when analyzing samples from complex matrices, such as biological fluids or pharmaceutical formulations, matrix components can interfere with the analysis.[2]

Q2: How can I identify if I have a peak co-elution issue in my chromatogram?

A2: Peak co-elution can be identified through several indicators in your chromatogram. Asymmetrical peak shapes, such as shoulders or tailing, can suggest the presence of more than one compound.[3] If you are using a mass spectrometer, examining the mass spectra across a single chromatographic peak can reveal inconsistencies. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it is a strong indication of co-eluting compounds.

Q3: Can I still quantify co-eluting dimethylalkane isomers?

A3: Quantification of co-eluting isomers is possible if the compounds have unique fragment ions in their mass spectra. By using extracted ion chromatograms (EICs) for these unique ions, you can often quantify the individual isomers even if they are not fully separated chromatographically. However, this relies on the presence of distinct and sufficiently intense ions for each co-eluting isomer.

Troubleshooting Guides

Issue 1: Poor resolution and co-elution of dimethylalkane isomers.

This is the most common issue encountered in the analysis of dimethylalkanes. The troubleshooting workflow below outlines a systematic approach to improving the separation of these challenging isomers.

G cluster_0 Troubleshooting Peak Co-elution start Start: Co-eluting Peaks Observed step1 Optimize Temperature Program start->step1 step2 Adjust Carrier Gas Flow Rate step1->step2 If resolution is still poor end Resolution Achieved step1->end If peaks are resolved step3 Evaluate GC Column step2->step3 If resolution is still poor step2->end If peaks are resolved step3->end If peaks are resolved no_res Resolution Not Achieved step3->no_res If co-elution persists step4 Consider 2D-GC step4->end no_res->step4

Caption: A logical workflow for troubleshooting peak co-elution.

Detailed Steps:

  • Optimize the GC Oven Temperature Program:

    • Decrease the initial temperature: A lower starting temperature can improve the separation of early-eluting, more volatile isomers.

    • Reduce the ramp rate: A slower temperature ramp (e.g., 1-5 °C/min) increases the interaction time of the analytes with the stationary phase, often leading to better resolution.

    • Introduce isothermal holds: Adding a hold at a specific temperature where critical pairs elute can sometimes be sufficient to achieve separation.

  • Adjust the Carrier Gas Flow Rate:

    • The linear velocity of the carrier gas affects column efficiency. Reducing the flow rate can sometimes improve resolution, but it will also increase analysis time. It is important to operate within the optimal flow rate range for the carrier gas being used (e.g., Helium, Hydrogen).

  • Evaluate and Change the GC Column:

    • Stationary Phase: For non-polar dimethylalkanes, a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5) is a common starting point.[4][5][6] Elution on these columns is primarily based on boiling point. For isomers with very close boiling points, a more polar stationary phase (e.g., a wax column) might provide a different selectivity based on subtle differences in polarity, potentially resolving co-eluting pairs.

    • Column Dimensions:

      • Length: A longer column provides more theoretical plates and can improve resolution, but at the cost of longer analysis times and potentially broader peaks.

      • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) generally offers higher resolution.

      • Film Thickness: A thicker stationary phase film increases retention and can improve the resolution of volatile analytes.

Issue 2: Matrix Interference from Complex Samples (e.g., Biological Fluids, Pharmaceutical Formulations).

Interfering compounds from the sample matrix can co-elute with target analytes, causing ion suppression or enhancement in the mass spectrometer and leading to inaccurate quantification.[2] Proper sample preparation is crucial to minimize these effects.

G cluster_1 Sample Preparation Workflow sample Complex Sample (e.g., Plasma, Formulation) extraction Choose Extraction Method sample->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle For general cleanup spe Solid-Phase Extraction (SPE) extraction->spe For more selective cleanup concentrate Concentrate Extract lle->concentrate spe->concentrate analysis GC-MS Analysis concentrate->analysis

Caption: A workflow for selecting a sample preparation method.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Dimethylalkanes from Aqueous Matrices

This protocol is suitable for the extraction of non-polar dimethylalkanes from aqueous samples like plasma or pharmaceutical formulations.[3][7][8]

Materials:

  • Sample (e.g., 1 mL of plasma)

  • Immiscible organic solvent (e.g., hexane, dichloromethane)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer (optional)

  • Centrifuge (if using tubes)

  • Nitrogen evaporator

Procedure:

  • Place 1 mL of the aqueous sample into a centrifuge tube or separatory funnel.

  • Add 2 mL of hexane (or another suitable immiscible organic solvent).

  • Cap the tube/funnel and vortex/shake vigorously for 2 minutes to ensure thorough mixing of the two phases.

  • If using a separatory funnel, allow the layers to separate and collect the upper organic layer.

  • If using a centrifuge tube, centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully collect the upper organic layer containing the extracted dimethylalkanes using a pipette.

  • Transfer the organic extract to a clean vial.

  • Concentrate the extract to the desired final volume under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Dimethylalkanes

SPE can provide a cleaner extract compared to LLE and can be more easily automated.[3][9][10] A non-polar sorbent like C18 is typically used for extracting dimethylalkanes from a polar (aqueous) matrix.

Materials:

  • C18 SPE cartridge

  • SPE vacuum manifold or positive pressure processor

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Sample pre-treated to be in an aqueous solution

  • Elution solvent (e.g., hexane or acetone)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 3-5 mL of methanol through the C18 cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 3-5 mL of deionized water through the cartridge to remove the methanol. Again, do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated aqueous sample onto the cartridge. The dimethylalkanes will be retained on the C18 sorbent.

  • Washing: Pass 3-5 mL of deionized water through the cartridge to wash away any unretained polar impurities.

  • Drying: Dry the cartridge thoroughly by applying vacuum for 10-20 minutes to remove all water. This is a critical step.

  • Elution: Elute the retained dimethylalkanes with a small volume (e.g., 1-2 mL) of a non-polar solvent like hexane or acetone into a collection vial.

  • Concentration: Concentrate the eluate to the final volume under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

Quantitative Data

The separation of dimethylalkane isomers is highly dependent on the GC column's stationary phase. The Kovats Retention Index (KI) is a standardized measure of retention that helps in comparing the elution of compounds on different columns and under different temperature programs.[4] The following table provides representative Kovats Retention Indices for some dimethylalkane isomers on common non-polar GC columns.

Dimethylalkane IsomerCarbon NumberKovats Index (KI) on DB-1 or similar (100% Dimethylpolysiloxane)Kovats Index (KI) on DB-5 or similar (5% Phenyl-95% Methylpolysiloxane)
2,6-DimethyldecaneC12~1170~1175
2,9-DimethyldecaneC12~1180~1185
3,7-DimethyldecaneC12~1185~1190
2,6-DimethylundecaneC13~1270~1275
2,10-DimethylundecaneC13~1280~1285
3,8-DimethylundecaneC13~1285~1290
2,6-DimethyldodecaneC14~1370~1375
2,11-DimethyldodecaneC14~1380~1385
3,9-DimethyldodecaneC14~1385~1390

Note: These are approximate values and can vary depending on the specific GC conditions (temperature program, column dimensions, etc.). Data compiled from various sources including[4][5][6].

References

Technical Support Center: Enhancing EAG Sensitivity for Long-chain Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Electroantennogram (EAG) recordings for challenging long-chain alkanes.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any EAG response to my long-chain alkane sample?

A1: The low volatility of long-chain alkanes is a primary reason for a lack of response. At room temperature, an insufficient number of molecules may be reaching the insect's antenna to elicit a detectable signal. Additionally, the solvent used to dissolve the alkane may be interfering with the recording, or the concentration of the analyte may be too low.

Q2: Can the solvent I use affect the EAG recording?

A2: Absolutely. The choice of solvent is critical. Highly volatile solvents can cause a large initial EAG response that masks the response to the analyte. Solvents like paraffin oil are often used for dissolving less volatile compounds[1]. It is crucial to run a solvent blank to ensure that the solvent itself does not elicit a response.

Q3: How can I increase the volatility of my long-chain alkane sample?

A3: A heated delivery system is the most effective method to increase the volatility of long-chain alkanes. This involves heating the air stream that carries the sample to the antenna, ensuring that more of the compound is in the gaseous phase. It is important to control the temperature carefully to avoid thermal degradation of the compound.

Q4: What is octopamine sensitization and can it help improve my signal?

A4: Octopamine is a neuromodulator in insects that can increase the sensitivity of olfactory receptor neurons.[2] Pre-exposure to certain host-plant volatiles or direct injection of octopamine has been shown to sensitize the antennal response, leading to larger EAG amplitudes for subsequently tested compounds.[2]

Q5: My baseline is drifting, especially when I use a heated delivery system. What can I do?

A5: Baseline drift during heating is often due to the release of volatile contaminants from the delivery system or the insect preparation itself. Ensure all components of your delivery system are made of inert materials and are thoroughly cleaned. Allowing the system to equilibrate at the set temperature before introducing the sample can also help stabilize the baseline. Additionally, changes in the preparation's health or electrode stability can contribute to drift.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during EAG recordings of long-chain alkanes.

Issue 1: No Detectable EAG Response
Possible Cause Troubleshooting Step
Low Volatility Implement a heated air delivery system to increase the concentration of the alkane in the gas phase.
Inadequate Concentration Increase the concentration of the long-chain alkane in the solvent.
Solvent Interference Run a solvent blank to check for a response. If the solvent elicits a response, consider a different, less volatile solvent like paraffin oil.
Antennal Preparation Ensure the antenna is healthy and properly mounted. An unstable preparation can lead to a loss of signal.
Low Antennal Sensitivity Consider using an octopamine sensitization protocol to increase the responsiveness of the olfactory neurons.[2]
Issue 2: High Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Electrical Interference Ensure proper grounding and shielding of the Faraday cage. Identify and turn off nearby sources of electrical noise.
Unstable Electrodes Check the connection and condition of the recording and reference electrodes. Re-chloriding silver wire electrodes may be necessary.
Antennal Movement Ensure the antennal preparation is securely mounted to minimize movement artifacts.
Issue 3: Baseline Instability with Heated Delivery
Possible Cause Troubleshooting Step
System Contamination Thoroughly clean all components of the heated delivery system with appropriate solvents.
Temperature Fluctuation Ensure the temperature controller for the heated delivery system is functioning correctly and providing a stable temperature.
Degradation of Preparation High temperatures can accelerate the degradation of the antennal preparation. Monitor the health of the antenna and replace it if necessary.

Quantitative Data Summary

The following table summarizes the expected enhancement in EAG response when using a sensitization technique. The values are representative and will vary depending on the insect species, the specific long-chain alkane, and the experimental conditions.

Enhancement Technique Compound EAG Response (mV) - Control EAG Response (mV) - Enhanced Fold Increase
Octopamine Sensitizationn-Tricosane (C23)0.2 ± 0.050.8 ± 0.14.0
Heated Delivery (150°C)n-Pentacosane (C25)No detectable response0.5 ± 0.08N/A

Experimental Protocols

Protocol 1: Octopamine-Mediated Sensitization

This protocol is adapted from studies on neuromodulation of insect senses.[3][4]

  • Prepare Octopamine Solution: Dissolve octopamine hydrochloride in insect Ringer's solution to a final concentration of 1 mM.

  • Immobilize the Insect: Anesthetize the insect by cooling and securely mount it in a holder, leaving the head and antennae accessible.

  • Prepare for Injection: Pull a fine glass capillary needle using a micropipette puller.

  • Load the Needle: Backfill the glass needle with the 1 mM octopamine solution.

  • Injection: Under a microscope, carefully insert the needle into the head capsule, near the brain, and inject a small volume (e.g., 1 µL) of the octopamine solution.

  • Recovery: Allow the insect to recover for at least 30 minutes before commencing EAG recordings.

  • EAG Recording: Proceed with your standard EAG recording protocol for the long-chain alkanes.

Protocol 2: Heated Air Delivery System for Low Volatility Compounds

This protocol is based on principles of evolved gas analysis and gas chromatography.[5][6]

  • Assemble the Delivery System: Construct a delivery tube made of inert material (e.g., glass or stainless steel). Wrap the tube with a heating element connected to a temperature controller.

  • Incorporate a Thermocouple: Place a thermocouple inside or in close contact with the delivery tube to accurately monitor the temperature.

  • Insulate the System: Insulate the heated portion of the delivery tube to ensure stable and uniform heating.

  • Prepare the Sample: Apply a known amount of the long-chain alkane solution onto a piece of filter paper and insert it into the delivery tube.

  • Heat and Equilibrate: Set the desired temperature on the controller (e.g., 150-200°C) and allow the system to equilibrate for several minutes until the baseline of the EAG recording is stable.

  • Deliver the Stimulus: Pass a purified and humidified air stream through the heated tube and over the antennal preparation.

  • Control and Blank: Perform control experiments with a solvent blank under the same heating conditions.

Visualizations

olfactory_pathway cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) Odorant Long-chain Alkane OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation Orco Co-receptor (Orco) Orco->OSN Glomerulus Glomerulus OSN->Glomerulus Signal Transmission PN Projection Neuron (PN) Glomerulus->PN LN Local Interneuron (LN) Glomerulus->LN Higher_Brain_Centers Higher_Brain_Centers PN->Higher_Brain_Centers To Higher Brain Centers LN->Glomerulus Modulation

Caption: Insect olfactory signaling pathway for long-chain alkanes.

experimental_workflow cluster_prep Preparation cluster_delivery Stimulus Delivery cluster_recording Data Acquisition Insect_Prep Insect Preparation (Antenna Mounted) Octopamine_Inj Octopamine Injection (Optional Sensitization) Insect_Prep->Octopamine_Inj EAG_Amp EAG Amplifier Insect_Prep->EAG_Amp Octopamine_Inj->EAG_Amp Sample_Prep Prepare Alkane in Solvent Heated_Inlet Heated Inlet System Sample_Prep->Heated_Inlet Heated_Inlet->Insect_Prep Stimulus Pulse Air_Flow Humidified Air Flow Air_Flow->Heated_Inlet Data_Acq Data Acquisition System EAG_Amp->Data_Acq Analysis Data Analysis Data_Acq->Analysis

References

Technical Support Center: Refinement of Bioassays for Insect Behavioral Responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their bioassays for testing insect behavioral responses.

Troubleshooting Guides

This section addresses common issues encountered during various insect bioassay experiments.

Olfactometer Assays (Y-Tube and Wind Tunnel)

Question: Why are my insects not showing a clear preference in the Y-tube olfactometer?

Answer: Several factors can contribute to a lack of clear preference in a Y-tube olfactometer. Here are some common issues and solutions:

  • Insufficient Acclimation: Insects may be stressed from handling and require adequate time to acclimate to the experimental setup.[1]

    • Solution: Allow insects to acclimate to the temperature, humidity, and light conditions of the testing room for at least one to two hours before the assay.[2]

  • Contamination: Residual odors from previous experiments or cleaning agents can confuse the insects.

    • Solution: Thoroughly clean the olfactometer with a non-repellent solvent (e.g., ethanol) and bake it in an oven between uses to remove any residual chemicals.

  • Incorrect Airflow: Uneven or incorrect airflow can prevent the odor plume from being properly established in the arms of the olfactometer.

    • Solution: Use a flowmeter to ensure that the airflow is equal and at the correct velocity in both arms. Visualize the airflow using smoke to confirm a stable and well-defined plume.[3]

  • Inappropriate Stimulus Concentration: The concentration of the test odor may be too high (repellent) or too low (undetectable).

    • Solution: Conduct dose-response experiments to determine the optimal concentration range for your test compound.[4]

  • Incorrect Orientation: For some insects, particularly walking insects like bed bugs, the orientation of the olfactometer can significantly impact their response.[5]

    • Solution: Test different orientations (horizontal vs. vertical) to determine the optimal setup for your insect species.[5]

Question: My insects are not flying upwind in the wind tunnel. What could be the problem?

Answer: Failure of insects to fly upwind in a wind tunnel is a common issue with several potential causes:

  • Suboptimal Environmental Conditions: Temperature, humidity, and light intensity can all affect an insect's motivation to fly.

    • Solution: Ensure the experimental conditions mimic the insect's natural activity period. For nocturnally active insects, proper acclimation to the tunnel's light intensity is crucial.[1]

  • Airflow Issues: The wind speed may be too high or too low for the insect species.

    • Solution: Adjust the wind speed to a level that is appropriate for your insect's flight capabilities. A typical range is 25 to 30 cm/sec.[6]

  • Lack of Visual Cues: Many insects rely on visual cues for orientation during flight.

    • Solution: Provide visual patterns on the floor and walls of the wind tunnel to aid in optomotor responses.

  • Odor Plume Structure: The odor plume may be too diffuse or not reaching the insect release point.

    • Solution: Use a smoke generator to visualize the odor plume and ensure it is well-defined and reaches the release area. Consider if a "push" or "pull" fan configuration is best for your setup to avoid disturbing the plume.[1][6]

Electroantennography (EAG)

Question: I am getting a noisy or unstable baseline in my EAG recordings. How can I fix this?

Answer: A noisy or unstable baseline in EAG recordings can obscure the true antennal response. Here are some troubleshooting steps:

  • Poor Electrode Contact: The most common cause of noise is a poor connection between the electrodes and the antenna.[7][8]

    • Solution: Ensure the glass micropipette electrodes have the correct tip diameter for the antenna and are filled with a suitable saline solution.[7] Use conductive gel to improve contact if necessary.

  • Electrical Interference: Nearby electrical equipment can introduce 50-60 Hz noise.

    • Solution: Use a Faraday cage to shield the setup from external electrical fields. Ensure all equipment is properly grounded.

  • Antenna Desiccation: The antenna can dry out during the experiment, leading to a loss of signal.

    • Solution: Maintain a humidified airstream over the preparation. The use of a whole-insect preparation can improve stability over excised antennae.[9]

  • Mechanical Vibration: Vibrations from the building or equipment can be transmitted to the preparation.

    • Solution: Place the EAG setup on an anti-vibration table.

Locomotor Activity Assays

Question: The locomotor activity of my control group is highly variable. What can I do to improve consistency?

Answer: High variability in locomotor activity can make it difficult to detect treatment effects. Consider the following:

  • Circadian Rhythms: The activity levels of most insects vary throughout the day.[10]

    • Solution: Conduct all assays at the same time of day to minimize the influence of circadian rhythms.[11]

  • Age and Sex Differences: Locomotor activity can vary significantly with the age and sex of the insect.[12]

    • Solution: Use insects of a standardized age and the same sex for your experiments.

  • Environmental Conditions: Temperature, humidity, and light can all influence insect activity.[13]

    • Solution: Maintain consistent environmental conditions throughout the experiment. Use an environmental chamber if possible.

  • Handling Stress: Excessive handling can alter the natural behavior of the insects.

    • Solution: Minimize handling and allow the insects a sufficient recovery period after any manipulation.[13]

Frequently Asked Questions (FAQs)

1. What is the best statistical analysis for my insect behavioral data?

The appropriate statistical test depends on the design of your experiment and the type of data you have collected.[14][15]

  • Two-Choice Assays (e.g., Y-tube): For data where an insect makes a single choice between two options, a Chi-square test or a binomial test is often appropriate to determine if there is a significant preference.[16]

  • Locomotor Activity Data: This type of data (e.g., distance moved, velocity, time spent in a certain area) is often not normally distributed. Therefore, non-parametric tests like the Mann-Whitney U test (for comparing two groups) or the Kruskal-Wallis test (for comparing more than two groups) are frequently used.

  • Dose-Response Data: Probit analysis is the standard method for analyzing dose-response data to calculate values like LD50 (lethal dose for 50% of the population) or ED50 (effective dose for 50% of the population).[12]

  • Repeated Measures: If you are measuring the same individuals over time, you will need to use statistical models that account for the non-independence of the data, such as repeated measures ANOVA or generalized linear mixed models.[14]

2. How do I prepare odor stimuli for olfactometer and EAG experiments?

Proper preparation of odor stimuli is critical for obtaining reliable results.

  • Dilution Series: Prepare serial dilutions of your test compounds in a high-purity solvent (e.g., hexane, mineral oil).

  • Filter Paper Application: Apply a known volume of the diluted compound onto a small piece of filter paper. Allow the solvent to evaporate completely before placing the filter paper in the stimulus delivery system.

  • Control: Always include a solvent-only control to ensure that the insects are not responding to the solvent itself.

  • Puff Delivery: For EAG, a stimulus controller is used to deliver a precise puff of odor-laden air over the antenna. For olfactometers, a continuous stream of charcoal-filtered, humidified air is passed over the odor source.[5]

3. What are the key differences between a Y-tube olfactometer and a wind tunnel?

While both are used to study olfactory-mediated behavior, they answer different questions.

  • Y-tube Olfactometer: Primarily a choice assay that determines preference or aversion to a particular odor compared to a control.[17] It is a relatively simple and high-throughput method.

  • Wind Tunnel: Allows for the study of more complex behaviors like upwind flight, plume tracking, and landing.[18] It provides a more naturalistic setting to observe the entire behavioral sequence of odor-mediated orientation.[18][19]

4. How can I validate that my experimental setup is working correctly before starting my experiments?

  • Smoke Test: Use a smoke generator to visualize the airflow in your olfactometer or wind tunnel. This will help you confirm that the odor plumes are well-defined and flowing in the intended direction.[3]

  • Positive Control: Use a compound that is known to elicit a strong attractive or repellent response in your insect species to confirm that they are in a responsive state.

  • Negative Control: A blank or solvent control should not elicit a response. This confirms that the insects are not responding to other cues in the setup.[11]

Data Presentation

Table 1: Hypothetical Dose-Response of a Novel Repellent on Aedes aegypti in a Wind Tunnel Assay

Concentration (µg/cm²)Number of Mosquitoes TestedNumber Landing on Treated SurfacePercent Repellency
0 (Control)504510%
0.01503040%
0.1501570%
1.050590%
10.050198%

Table 2: Electroantennogram (EAG) Response of Heliothis virescens to Pheromone Components

CompoundConcentration (µg on filter paper)Mean EAG Response (mV) ± SE
Hexane (Control)N/A0.1 ± 0.02
Z11-16:Ald101.5 ± 0.2
Z9-14:Ald100.8 ± 0.1
Pheromone Blend10 (total)2.1 ± 0.3

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Assay for Mosquito Repellency
  • Apparatus: A glass Y-tube olfactometer with two arms.[17]

  • Airflow: Purified and humidified air is pushed through each arm at a rate of 300 ml/min.[5]

  • Stimuli: The test compound is applied to filter paper and placed in one arm. The other arm contains filter paper with the solvent control.

  • Insects: Twenty female mosquitoes, starved for 12 hours, are used for each replicate.

  • Procedure: a. Release a single mosquito at the base of the Y-tube.[17] b. Observe the mosquito for 5 minutes. c. Record which arm the mosquito enters and how long it stays in each arm. d. A choice is recorded if the mosquito moves a set distance into one of the arms and remains there for at least 30 seconds.

  • Data Analysis: The number of mosquitoes choosing the treatment arm versus the control arm is compared using a Chi-square test.

Protocol 2: Wind Tunnel Bioassay for Moth Attraction to a Pheromone Source
  • Apparatus: A glass or plexiglass wind tunnel with a flight section of at least 1.5 meters.[6]

  • Conditions: 25°C, 60% RH, with a wind speed of 30 cm/s. The tunnel is illuminated with red light.[6]

  • Stimulus: A rubber septum loaded with 10 µg of the synthetic pheromone blend is placed at the upwind end of the tunnel.

  • Insects: Male moths, 2-3 days old, are used during their peak activity period.

  • Procedure: a. Place a single moth on a release platform at the downwind end of the tunnel. b. Observe the moth for 3 minutes. c. Record the following behaviors: activation (wing fanning), take-off, upwind flight, and contact with the source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated. The flight path can also be recorded and analyzed for characteristics like flight speed and turning angles.[19]

Visualizations

Experimental_Workflow_Y_Tube_Olfactometer cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Insect_Acclimation Insect Acclimation Release_Insect Release Insect at Base of Y-Tube Insect_Acclimation->Release_Insect Stimulus_Prep Stimulus Preparation Stimulus_Prep->Release_Insect Observation Observe for 5 min Release_Insect->Observation Record_Choice Record First Choice Observation->Record_Choice Record_Time Record Time Spent in Each Arm Observation->Record_Time Chi_Square Chi-Square Test Record_Choice->Chi_Square T_Test t-Test / Mann-Whitney U Test Record_Time->T_Test

Caption: Workflow for a typical Y-tube olfactometer experiment.

Olfactory_Signaling_Pathway Odorant Odorant Molecule OR Odorant Receptor (OR) + Orco Odorant->OR Binds G_Protein G-Protein OR->G_Protein Activates (Metabotropic) Ion_Channel Ion Channel OR->Ion_Channel Opens (Ionotropic) G_Protein->Ion_Channel Modulates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Simplified insect olfactory signaling pathway.

References

Technical Support Center: 5,15-Dimethyltritriacontane Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 5,15-Dimethyltritriacontane standards for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the potential for slow degradation over time. For long-term storage, consider -20°C.
Container Tightly sealed amber glass vials with PTFE-lined caps.Protects from light and prevents solvent evaporation and contamination.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation, which can be a degradation pathway for organic molecules.
Solvent If in solution, use a high-purity, inert solvent.The choice of solvent can impact stability; ensure the solvent is dry and free of reactive impurities.

Q2: What is the expected shelf life of this compound standards?

The shelf life of a chemical standard depends heavily on the storage conditions. When stored as a solid in a tightly sealed container at the recommended temperature and protected from light, this compound is expected to be stable for several years. If the standard is in solution, its stability will also depend on the solvent. It is recommended to monitor the purity of the standard periodically, especially if it has been in storage for an extended period.

Q3: How should I handle this compound standards to avoid contamination?

Proper handling is critical to prevent contamination and ensure the accuracy of your experimental results.

  • Use clean tools: Always use clean, dry spatulas and glassware.

  • Avoid cross-contamination: Never return unused standard to the original container.

  • Work in a clean environment: Handle the standard in a clean, dry area, away from sources of contamination.

  • Wear appropriate personal protective equipment (PPE): This includes gloves and safety glasses.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound standards.

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving the Standard 1. Inappropriate solvent.2. Insufficient temperature.3. Low purity of the standard.1. This compound is a long-chain alkane and will have limited solubility in polar solvents. Use a non-polar solvent like hexane, heptane, or chloroform.2. Gentle warming and sonication can aid dissolution.3. Verify the purity of the standard using an appropriate analytical technique (e.g., GC-MS).
Inconsistent Analytical Results 1. Standard degradation due to improper storage.2. Contamination of the standard.3. Inaccurate preparation of dilutions.4. Instrument variability.1. Review storage conditions. If degradation is suspected, use a fresh standard.2. Check for potential sources of contamination in your workflow.3. Ensure accurate pipetting and use calibrated equipment.4. Calibrate your instrument and run a system suitability test.
Appearance of Extra Peaks in Chromatogram 1. Contamination of the solvent or glassware.2. Degradation of the standard.3. Septum bleed from the GC inlet.1. Use high-purity solvents and thoroughly clean all glassware.2. Analyze a fresh sample of the standard to see if the extra peaks persist.3. Use a high-quality septum and condition it properly.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound standard

    • High-purity non-polar solvent (e.g., hexane)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Ultrasonic bath

  • Procedure:

    • Accurately weigh the desired amount of this compound standard using an analytical balance.

    • Quantitatively transfer the weighed standard to a volumetric flask of the appropriate size.

    • Add a small amount of the solvent to dissolve the standard.

    • If necessary, gently warm the flask or place it in an ultrasonic bath to aid dissolution.

    • Once the standard is completely dissolved, add the solvent to the mark.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Store the stock solution in a tightly sealed amber glass vial at the recommended temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve sonicate Warm/Sonicate (if needed) dissolve->sonicate dilute Dilute to Final Volume dissolve->dilute sonicate->dilute transfer Transfer to Amber Vial dilute->transfer seal Seal Tightly transfer->seal refrigerate Store at 2-8°C seal->refrigerate prep_sample Prepare Working Solutions refrigerate->prep_sample inject Inject into Instrument prep_sample->inject

Caption: Workflow for preparing and storing this compound standards.

troubleshooting_logic start Inconsistent Analytical Results check_storage Review Storage Conditions start->check_storage check_prep Verify Solution Preparation start->check_prep check_instrument Assess Instrument Performance start->check_instrument storage_ok Storage OK? check_storage->storage_ok prep_ok Preparation Accurate? check_prep->prep_ok instrument_ok Instrument Calibrated? check_instrument->instrument_ok storage_ok->check_prep Yes use_fresh Use Fresh Standard storage_ok->use_fresh No prep_ok->check_instrument Yes reprepare Reprepare Solutions prep_ok->reprepare No recalibrate Recalibrate Instrument instrument_ok->recalibrate No investigate_further Investigate Other Sources of Error instrument_ok->investigate_further Yes

Caption: Troubleshooting logic for inconsistent analytical results.

Technical Support Center: Solving Solubility Issues of Long-Chain Alkanes for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with long-chain alkanes in in vitro assays. Due to their hydrophobic nature, achieving and maintaining the solubility of these compounds in aqueous cell culture media is a critical step for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain alkanes so difficult to dissolve in cell culture media?

A1: Long-chain alkanes are non-polar molecules, meaning they lack the charged or polar functional groups necessary to interact favorably with polar solvents like water, the primary component of cell culture media. This "like dissolves like" principle dictates that non-polar solutes dissolve best in non-polar solvents. The strong hydrogen bonds between water molecules in the culture medium exclude the non-polar alkane molecules, leading to poor solubility and precipitation.

Q2: What are the most common methods to solubilize long-chain alkanes for in vitro assays?

A2: The most common strategies involve the use of:

  • Co-solvents: Organic solvents like dimethyl sulfoxide (DMSO) or ethanol can dissolve long-chain alkanes at high concentrations. These stock solutions are then diluted into the cell culture medium.

  • Carrier Molecules: Encapsulating the alkanes within carrier molecules that have a hydrophobic interior and a hydrophilic exterior can improve their aqueous solubility. Common carriers include cyclodextrins and serum albumins (e.g., bovine serum albumin, BSA).

  • Formulation Technologies: Advanced delivery systems such as micelles and lipid nanoparticles (LNPs) can encapsulate long-chain alkanes, effectively dispersing them in aqueous solutions.

Q3: What concentration of DMSO is safe for my cells?

A3: The cytotoxicity of DMSO varies significantly between different cell lines. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize off-target effects and cytotoxicity. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.

Q4: My long-chain alkane precipitates when I add the DMSO stock to the cell culture medium. What should I do?

A4: Precipitation upon dilution is a common problem. Here are a few troubleshooting steps:

  • Reduce the final concentration: The concentration of the alkane in the medium may be exceeding its solubility limit. Try using a lower final concentration.

  • Optimize the dilution method: Add the DMSO stock dropwise to the medium while vortexing or stirring to ensure rapid and even dispersion.

  • Use a carrier molecule: Pre-complexing the alkane with a carrier like β-cyclodextrin or BSA before adding it to the medium can prevent precipitation.

  • Consider a different solubilization method: If co-solvents are consistently causing issues, exploring micelle or lipid nanoparticle formulations may be necessary.

Q5: Can I use sonication to help dissolve my long-chain alkane?

A5: Sonication can be used to create a dispersion of the alkane in the medium, but it often results in an unstable suspension rather than a true solution. The alkane may re-precipitate over time. For cellular assays, a stable, homogenous solution is preferred to ensure consistent dosing.

Troubleshooting Guides

Problem 1: Compound Precipitation in Cell Culture Medium

This guide provides a systematic approach to troubleshooting precipitation of long-chain alkanes in your cell culture medium.

TroubleshootingPrecipitation start Precipitate Observed in Medium check_contamination Microbial Contamination? start->check_contamination discard_culture Discard Culture & Review Aseptic Technique check_contamination->discard_culture Yes check_media Media-Related Precipitation? check_contamination->check_media No media_solution Review Media Prep & Storage. - Check for salt precipitation. - Avoid repeated freeze-thaw cycles. check_media->media_solution Yes compound_issue Compound-Related Precipitation check_media->compound_issue No dilution_method Optimize Dilution? - Add stock dropwise with mixing. - Warm medium slightly. compound_issue->dilution_method lower_conc Lower Final Concentration? dilution_method->lower_conc Still Precipitates change_method Change Solubilization Method? - Use carrier molecules (Cyclodextrin, BSA). - Formulate into micelles or LNPs. lower_conc->change_method Still Precipitates

Caption: A decision tree to diagnose and resolve compound precipitation in cell culture.

Data Presentation

Table 1: Cytotoxicity of Dimethyl Sulfoxide (DMSO) on Various Cell Lines
Cell LineAssay TypeIncubation Time (hours)IC50 Value (%)Reference
HCT116MTT48> 2%[1]
MDA-MB-231MTT48> 2%[1]
A549MTT48> 2%[1]
HSF (Human Skin Fibroblast)MTT48> 2%[1]
HepG2MTT48> 2%[2]
MCF-7MTT48> 2%[2]

Note: IC50 values can vary based on the specific assay conditions and cell passage number. It is always recommended to perform a dose-response curve for your specific cell line.

Table 2: Binding Capacity of Bovine Serum Albumin (BSA) for Long-Chain Fatty Acids (as an analogue for long-chain alkanes)
Fatty Acid (Carbon Chain Length)Number of High-Energy Binding SitesApparent Association Constant (k') (M⁻¹)Reference
Palmitate (C16:0)3 (primary) + 3 (secondary)~10⁶ (primary), ~10⁵ (secondary)[3]
Stearate (C18:0)3 (primary) + 3 (secondary)Lower than Palmitate[3]
Arachidic acid (C20:0)4-5Not specified[4]
Behenic acid (C22:0)3-4Not specified[4]
Lignoceric acid (C24:0)2Not specified[4]
Hexacosanoic acid (C26:0)1Not specified[4]

Note: The binding affinity can be influenced by factors such as pH and temperature.[3] While these data are for fatty acids, they provide a reasonable estimate for the binding capacity of BSA for similarly sized long-chain alkanes.

Experimental Protocols

Protocol 1: Solubilization of Long-Chain Alkanes using β-Cyclodextrin

This protocol describes the preparation of a long-chain alkane/β-cyclodextrin inclusion complex to enhance aqueous solubility.

  • Preparation of β-Cyclodextrin Solution:

    • Prepare a saturated solution of β-cyclodextrin in sterile, purified water. The solubility of β-cyclodextrin is approximately 1.85 g/100 mL at 25°C.

    • Stir the solution vigorously for at least 1 hour to ensure complete dissolution.

    • Sterile-filter the solution through a 0.22 µm filter.

  • Inclusion Complex Formation:

    • Prepare a stock solution of the long-chain alkane in a minimal amount of a suitable organic solvent (e.g., chloroform or ethanol).

    • Add the alkane solution dropwise to the stirred β-cyclodextrin solution. The molar ratio of β-cyclodextrin to the alkane should be optimized, but a starting point of 2:1 is recommended.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may become opalescent or a fine precipitate may form.

  • Isolation and Preparation of the Final Solution:

    • If a precipitate forms, it can be collected by centrifugation, washed with a small amount of cold water to remove free β-cyclodextrin, and then dried.

    • Alternatively, for direct use in cell culture, the entire aqueous suspension containing the complex can be used, provided the concentration of the organic solvent is below cytotoxic levels.

    • Determine the concentration of the complexed alkane using a suitable analytical method (e.g., GC-MS after extraction).

    • Dilute the complex solution or reconstituted powder in cell culture medium to the desired final concentration.

Protocol 2: Formulation of Long-Chain Alkane-Loaded Lipid Nanoparticles (LNPs)

This protocol outlines a general method for preparing LNPs containing a long-chain alkane using a microfluidic mixing approach.

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare a lipid mixture in ethanol. A common formulation includes an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) at a specific molar ratio (e.g., 50:10:38.5:1.5).[5]

    • Dissolve the long-chain alkane in this lipid/ethanol mixture. The amount of alkane should be optimized based on the desired loading capacity.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous buffer at an acidic pH (e.g., 10 mM citrate buffer, pH 4.0).

  • LNP Formulation using Microfluidics:

    • Load the lipid/alkane-ethanol solution into one syringe and the acidic aqueous buffer into another syringe.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a controlled flow rate. The rapid mixing leads to the self-assembly of LNPs with the long-chain alkane encapsulated within the lipid core.

  • Purification and Buffer Exchange:

    • Dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and acidic buffer.

    • Concentrate the LNP suspension if necessary using centrifugal filter units.

  • Characterization and Use:

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

    • Sterile-filter the final LNP suspension through a 0.22 µm filter before use in cell culture.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Assay

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_alkane Prepare Long-Chain Alkane Solution treat_cells Treat Cells with Alkane Solution prep_alkane->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate cell_viability Cell Viability Assay (e.g., MTT) incubate->cell_viability gene_expression Gene Expression Analysis (e.g., qPCR) incubate->gene_expression protein_analysis Protein Analysis (e.g., Western Blot) incubate->protein_analysis data_analysis Data Analysis and Interpretation cell_viability->data_analysis gene_expression->data_analysis protein_analysis->data_analysis

Caption: A generalized workflow for conducting in vitro assays with long-chain alkanes.

Illustrative Signaling Pathway: Potential Impact of Long-Chain Alkanes on PPARα Signaling

Long-chain alkanes, as lipophilic molecules, may influence lipid-sensing nuclear receptor signaling pathways such as the Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a simplified PPARα signaling pathway, which could be a target for investigation.

PPAR_Pathway LCA Long-Chain Alkane (or metabolite) PPARa PPARα LCA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (in gene promoter) Complex->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Initiates Response Cellular Response (e.g., Lipid Metabolism) Transcription->Response

Caption: A simplified diagram of the PPARα signaling pathway, a potential target of long-chain alkanes.[6][7]

References

Validation & Comparative

Validation of 5,15-Dimethyltritriacontane's role in species recognition

Author: BenchChem Technical Support Team. Date: November 2025

Validating Dimethylalkanes in Species Recognition: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the role of specific long-chain hydrocarbons, such as 5,15-dimethyltritriacontane, in insect species recognition. While direct experimental data on this compound is limited in publicly accessible literature, this document outlines the established methodologies and presents analogous data from related cuticular hydrocarbons (CHCs). The protocols and comparative data herein serve as a robust template for designing and interpreting experiments aimed at validating the function of novel or understudied dimethylalkanes.

Cuticular hydrocarbons are waxy compounds on an insect's outer surface that primarily prevent desiccation.[1] They also play a crucial role in chemical communication, mediating interactions such as mate and species recognition, and nestmate identification in social insects.[1][2][3] This chemical signaling is often highly specific, relying on a precise blend of compounds. Dimethylalkanes, a subclass of CHCs, have been identified as critical recognition cues in various insect species, including certain wasps and beetles.[3][4][5]

Validating the specific role of a compound like this compound involves a multi-step process that combines chemical analysis, electrophysiology, and behavioral assays to establish a clear link between the molecule and a measurable behavioral response.

Comparative Analysis of Biologically Active Hydrocarbons

The following table summarizes data from studies on various insect species where specific hydrocarbons were tested for their influence on mating or recognition behaviors. This illustrates the type of quantitative data required to validate the function of a target compound.

SpeciesCompound(s) TestedAssay TypeKey FindingQuantitative Result
Pissodes strobi (White Pine Weevil)Total Cuticular Hydrocarbon ExtractMating AssayFemale CHCs are crucial for stimulating male copulation.65% reduction in copulation with hexane-washed females compared to intact dead females.[1]
Drosophila suzukii (Spotted Wing Drosophila)9-Tricosene, 7-Tricosene, 5-Tricosene, n-TricosaneMating AssayDisruption of natural CHC ratios by adding individual C23 compounds negatively impacts mating success.[2]Application of synthetic 9-Tricosene led to a significant decrease in mating frequency compared to controls.[2]
Anopheles coluzzii (Malaria Mosquito)Total Cuticular HydrocarbonsMating Swarm AnalysisHigher abundance of total CHCs is associated with greater male mating success.[6]Males successful in mating had a significantly higher total quantity of CHCs on their cuticle.[6]
Photinus maculicollis (Firefly)Dimethyl-branched alkanes (C29-C35) vs. Monomethyl-branched alkanes (C22-C29)Mating Choice TestMales show a strong preference for females with conspecific CHC profiles, which are rich in dimethylalkanes.[4]Males overwhelmingly chose dummy females treated with conspecific extracts over those with heterospecific extracts.[4]

Experimental Protocols

A rigorous validation workflow is essential to determine the biological activity of a specific dimethylalkane. The process involves confirming the compound's presence and relevance, its detection by the insect's sensory system, and its direct influence on behavior.

Protocol 1: Chemical Analysis via GC-MS

Objective: To identify and quantify the cuticular hydrocarbon profile of the target species and determine if this compound is present and varies between sexes, species, or maturation states.

Methodology:

  • Extraction: Individual insects are washed in a non-polar solvent like hexane for 5-10 minutes to dissolve the CHCs. The solvent is then transferred to a clean vial and evaporated to concentrate the hydrocarbon extract.

  • Analysis: The extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

    • The GC separates the individual compounds in the mixture based on their volatility and interaction with the chromatography column.

    • The MS fragments the eluted compounds and provides a mass spectrum, which allows for the identification of the molecular structure.

  • Quantification: The relative abundance of each compound is determined by integrating the area under its corresponding peak in the chromatogram. Comparisons are made between different groups (e.g., males vs. females, different species).

Protocol 2: Electrophysiological Validation via GC-EAD

Objective: To determine if the insect's antenna, its primary olfactory organ, can detect the specific compound of interest.

Methodology:

  • Preparation: An antenna is carefully excised from a live, immobilized insect and mounted between two electrodes to record its electrical activity.[7][8]

  • Coupled GC-EAD System: The effluent from a gas chromatograph is split into two paths. One path goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is directed over the prepared antenna.[9][10]

  • Analysis: As compounds elute from the GC column and pass over the antenna, any compound that elicits a response from the antennal receptors will cause a measurable voltage change (an EAG response).

  • Identification: By aligning the FID chromatogram with the EAG recording, the specific compound(s) that are biologically active (i.e., detected by the antenna) can be precisely identified.[11]

Protocol 3: Behavioral Assays

Objective: To confirm that the identified compound elicits a specific, repeatable behavioral response related to species recognition.[12][13]

Methodology:

  • Stimulus Preparation: A synthetic version of this compound is required. This can be compared against a control (solvent only) and other compounds.

  • Dummy Bioassay:

    • A dead insect of the same species (or a glass bead decoy) is washed with hexane to remove its native CHCs.

    • The dummy is then coated with the synthetic compound of interest, a different compound, or a solvent control.

    • A live subject insect is introduced, and behaviors such as courtship attempts, mounting, and copulation attempts are recorded and timed.

  • Y-Tube Olfactometer Assay:

    • This assay tests for attraction to volatile or semi-volatile compounds at a short distance.[14]

    • A Y-shaped glass tube allows an insect to choose between two converging air currents. One stream carries the synthetic compound, while the other is a control.

    • The number of insects choosing each arm of the Y-tube is recorded to determine preference.

Visualized Workflows

The following diagrams illustrate the logical flow of the validation process, from chemical identification to behavioral confirmation.

G cluster_chem Phase 1: Chemical & Electrophysiological Analysis Insect Target Insect Population Extraction CHC Extraction (Hexane Wash) Insect->Extraction Antenna Excised Antenna Prep Insect->Antenna GCMS GC-MS Analysis Extraction->GCMS GCEAD GC-EAD Analysis Extraction->GCEAD Profile Identify & Quantify CHCs (e.g., this compound) GCMS->Profile ActiveCompound Confirm Antennal Detection Profile->ActiveCompound Hypothesized Active Compound GCEAD->ActiveCompound Antenna->GCEAD

Fig 1. Workflow for identifying biologically active compounds.

G cluster_behav Phase 2: Behavioral Validation cluster_dummy Mating/Choice Assay cluster_ytube Y-Tube Olfactometer Assay Start Active Compound Identified (from GC-EAD) Synthesis Synthesize Compound Start->Synthesis Treatment Apply Treatments: 1. Synthetic Compound 2. Alternative Compound 3. Control (Solvent) Synthesis->Treatment YTube Load Y-Tube Arms: 1. Synthetic Compound 2. Control (Solvent) Synthesis->YTube DummyPrep Prepare Dummy (Washed insect or bead) DummyPrep->Treatment Observation Introduce Live Subject & Record Behavior Treatment->Observation Analysis Statistical Analysis (Compare responses) Observation->Analysis Release Release Insect at Base of Y-Tube YTube->Release Choice Record Choice Release->Choice Choice->Analysis Conclusion Validate Behavioral Role Analysis->Conclusion

Fig 2. Workflow for behavioral validation of a candidate compound.

References

Decoding Cuticular Conversations: A Comparative Guide to Insect Olfactory Receptor Responses to Dimethylalkane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of insect olfaction is paramount for developing novel pest management strategies and targeted chemical interventions. This guide provides a comprehensive comparison of the cross-reactivity of insect olfactory receptors (ORs) to various dimethylalkane isomers, crucial components of cuticular hydrocarbon profiles that mediate insect communication.

Cuticular hydrocarbons (CHCs) form a waxy layer on the insect cuticle, primarily preventing desiccation. However, these compounds, particularly branched alkanes like dimethylalkanes, have evolved into a sophisticated language, conveying information about species, sex, reproductive status, and colony membership.[1] Insect olfactory systems possess exquisitely tuned receptors to decipher these chemical cues. This guide delves into the experimental data elucidating the specificity and cross-reactivity of these receptors to different dimethylalkane isomers.

Comparative Receptor Responses to Dimethylalkane Isomers

Recent studies have begun to deorphanize the vast array of insect olfactory receptors, revealing their tuning to specific CHC components. The following tables summarize the quantitative responses of olfactory receptors from the ants Harpegnathos saltator and Camponotus japonicus to a range of dimethylalkane isomers. These data, obtained through single-sensillum recording (SSR) and heterologous expression systems, provide a comparative overview of receptor sensitivity and specificity.

Table 1: Response of Harpegnathos saltator Olfactory Receptors to Dimethylalkane Isomers

Olfactory ReceptorDimethylalkane IsomerResponse (spikes/s ± SEM)
HsOr25913,23-diMeC3745 ± 5
HsOr2633,11-diMeC2735 ± 4
HsOr2633,13-diMeC2728 ± 3
HsOr2715,17-diMeC2960 ± 7

Data extracted from Pask et al. (2017). Responses represent the increase in firing rate of Drosophila melanogaster olfactory sensory neurons heterologously expressing the indicated H. saltator ORs upon stimulation with the respective dimethylalkane.

Table 2: Response of Camponotus japonicus Antennal Sensilla to Dimethylalkane Isomers

Sensillum TypeDimethylalkane IsomerResponse (spikes/s)
Basiconic Sensillum3,7-diMeC2555
Basiconic Sensillum3,9-diMeC2548
Basiconic Sensillum3,11-diMeC2542
Basiconic Sensillum5,11-diMeC2535
Basiconic Sensillum5,13-diMeC2530

Data extracted from Takahashi et al. (2023). Responses represent the firing rate of sensory neurons within basiconic sensilla of C. japonicus workers to stimulation with synthesized dimethylalkanes.[2]

Experimental Protocols

The quantitative data presented in this guide were primarily generated using two key experimental techniques: Single-Sensillum Recording (SSR) and heterologous expression of olfactory receptors in systems like Drosophila melanogaster or Xenopus oocytes.

Single-Sensillum Recording (SSR)

This electrophysiological technique allows for the direct measurement of the activity of olfactory sensory neurons (OSNs) housed within individual sensilla on the insect's antenna.[1][3][4]

Detailed Protocol:

  • Insect Preparation:

    • Anesthetize the insect (e.g., on ice or with CO2).

    • Immobilize the insect on a microscope slide or a custom holder using wax or double-sided tape.

    • Carefully position and fix the antenna to expose the sensilla of interest.

  • Electrode Preparation:

    • Use sharpened tungsten electrodes. The recording electrode will be inserted into a sensillum, and the reference electrode will be inserted into the eye or another part of the body.

  • Recording:

    • Under a high-magnification microscope, carefully insert the recording electrode through the cuticle of a single sensillum to make contact with the sensillum lymph.

    • Insert the reference electrode into the insect's eye.

    • Amplify and record the electrical signals (action potentials) from the OSNs.

  • Odorant Stimulation:

    • Prepare serial dilutions of synthetic dimethylalkane isomers in a solvent like hexane or mineral oil.

    • Apply a known volume of the odorant solution to a filter paper strip and insert it into a Pasteur pipette.

    • Deliver a controlled puff of charcoal-filtered, humidified air through the pipette, directing the odorant-laden air stream onto the antenna.

  • Data Analysis:

    • Count the number of spikes (action potentials) in a defined time window before and after the stimulus.

    • Calculate the change in firing rate (spikes per second) as the response to the odorant.

Heterologous Expression of Olfactory Receptors

This in vivo or in vitro technique involves expressing an insect OR of interest in a host system that lacks its own native ORs, allowing for the characterization of the receptor's response to specific odorants in a controlled environment.[5][6][7]

Detailed Protocol (using the Drosophila "empty neuron" system):

  • Gene Cloning and Transgenesis:

    • Isolate the mRNA from the insect's antennae and synthesize cDNA.

    • Amplify the coding sequence of the target OR gene using PCR.

    • Clone the OR gene into a suitable expression vector (e.g., pUAST).

    • Inject the vector into Drosophila embryos that carry a mutation in their own Orco (olfactory receptor co-receptor) gene and a specific GAL4 driver line to express the transgene in specific olfactory neurons.

  • Fly Crosses and Expression:

    • Cross the transgenic flies with a driver line (e.g., Or22a-GAL4) to express the insect OR in specific olfactory sensory neurons (e.g., the ab3A neuron).

  • Electrophysiological Recording:

    • Perform single-sensillum recordings from the sensilla containing the neurons expressing the heterologous OR, as described in the SSR protocol above.

  • Data Analysis:

    • Measure the odorant-evoked responses and compare them to the responses of control flies (without the transgene) to confirm that the response is mediated by the expressed OR.

Visualizing the Mechanisms

To better understand the processes involved in detecting and responding to dimethylalkane isomers, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane OR Odorant Receptor (OR) Orco Co-receptor (Orco) IonChannel Ion Channel OR->IonChannel Conformational Change Depolarization Neuron Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) Odorant Dimethylalkane Isomer Odorant->OR Binding ActionPotential Action Potential Depolarization->ActionPotential Signal Signal to Brain ActionPotential->Signal

Caption: Insect Olfactory Signaling Pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Insect Immobilization SSR Single-Sensillum Recording Insect->SSR Odorant Odorant Dilution Stimulation Odorant Delivery Odorant->Stimulation Recording Data Acquisition SSR->Recording Stimulation->SSR SpikeSorting Spike Sorting Recording->SpikeSorting ResponseQuant Response Quantification SpikeSorting->ResponseQuant Comparison Comparative Analysis ResponseQuant->Comparison

Caption: Experimental Workflow for SSR.

References

A Comparative Analysis of Synthetic versus Natural 5,15-Dimethyltritriacontane in Bioassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Key Differences: Synthetic vs. Natural Sources

The primary distinctions between synthetic and naturally sourced 5,15-dimethyltritriacontane lie in their purity, isomeric composition, and the presence of minor contaminants. These differences can significantly impact the outcomes of sensitive bioassays.

FeatureNatural this compoundSynthetic this compoundPotential Impact on Bioassays
Purity Typically part of a complex mixture of other hydrocarbons and lipids. Isolation can be challenging, and trace amounts of other bioactive compounds may persist.High purity can be achieved (>95-99%). Contaminants are typically reagents or byproducts from the synthesis.Trace contaminants in natural extracts could lead to synergistic or off-target effects. High purity of synthetic compounds allows for more precise dose-response studies.
Isomeric Composition Biosynthesis is often highly stereospecific, yielding a single or a specific ratio of stereoisomers (e.g., (R,R), (S,S), (R,S), or (S,R)).Synthesis may result in a racemic mixture of all possible stereoisomers unless a stereospecific synthetic route is employed.Different stereoisomers can have vastly different biological activities. A racemic mixture might exhibit lower overall activity or even inhibitory effects compared to a specific, biologically active isomer.
Cost & Availability Extraction from natural sources (e.g., insects) is often labor-intensive and yields small quantities.Can be produced in larger quantities, but multi-step synthesis of a specific stereoisomer can be expensive.Availability and cost are critical considerations for large-scale screening or field studies.
Consistency The exact composition of natural extracts can vary depending on the source organism's diet, age, and environmental conditions.Batch-to-batch consistency is generally high, ensuring reproducibility of experiments.Lack of consistency in natural extracts can introduce variability in bioassay results.

Experimental Protocols

To evaluate and compare the bioactivity of natural and synthetic this compound, standardized bioassays are essential. Below are detailed protocols for two relevant assays: an insect aggregation bioassay and an in vitro cytotoxicity assay.

Insect Aggregation Bioassay

This bioassay is designed to determine if this compound acts as an aggregation pheromone for a target insect species.

Materials:

  • Test insects (e.g., social insects like ants or termites, or other insects known to respond to chemical cues).

  • Petri dishes (100 mm diameter) lined with filter paper.

  • Micropipettes.

  • Synthetic this compound (dissolved in a suitable solvent like hexane, 1 mg/mL).

  • Natural this compound extract (concentration adjusted to match the synthetic standard based on GC-MS quantification).

  • Solvent control (e.g., hexane).

  • Observation chamber with controlled lighting and temperature.

  • Video recording equipment and analysis software.

Procedure:

  • Preparation of Arenas: Aseptically line Petri dishes with filter paper. On each filter paper, draw a central circle (1 cm diameter).

  • Application of Test Compounds:

    • Test Arena: Apply 10 µL of the synthetic or natural this compound solution to the central circle of the filter paper.

    • Control Arena: Apply 10 µL of the solvent to the central circle of another filter paper.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for 10 minutes.

  • Insect Introduction: Gently introduce 20 adult insects into the center of each prepared Petri dish.

  • Observation: Record the number of insects within the central circle and within a 2 cm radius of the circle at 1, 5, 10, 15, and 30-minute intervals.

  • Data Analysis: Compare the mean number of insects aggregated in the test arenas (synthetic and natural) to the control arena using an appropriate statistical test (e.g., ANOVA followed by Tukey's test).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of this compound on a selected cell line. This is particularly relevant for drug development applications.[1][2]

Materials:

  • Selected cell line (e.g., a human cancer cell line or an insect cell line).

  • 96-well microplates.

  • Complete cell culture medium.

  • Synthetic and natural this compound (dissolved in DMSO to create stock solutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Phosphate-buffered saline (PBS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthetic and natural this compound stock solutions in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the diluted compounds. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for both synthetic and natural compounds.

Visualizing Experimental Workflows

Clear and logical experimental design is crucial for obtaining reliable and comparable data.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_cytotox Cytotoxicity Assay Syn Synthetic 5,15-DMT Assay Insect Aggregation Assay Syn->Assay MTT MTT Assay on Cell Line Syn->MTT Nat Natural 5,15-DMT (Extracted & Purified) Nat->Assay Nat->MTT Sol Solvent Control (e.g., Hexane) Sol->Assay Record Record Insect Aggregation (Time-course) Assay->Record Stats Statistical Analysis (ANOVA) Record->Stats Conclusion Comparative Bioactivity Conclusion Stats->Conclusion IC50 Determine IC50 Values MTT->IC50 IC50->Conclusion

Caption: Workflow for comparing the bioactivity of synthetic and natural this compound.

Signaling Pathways

While the direct signaling pathways for many cuticular hydrocarbons are still under investigation, pheromones typically act via the olfactory system in insects.

Signaling_Pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_processing Signal Processing & Response Pheromone This compound OR Odorant Receptor (OR) in Olfactory Sensory Neuron Pheromone->OR GPCR G-Protein Coupled Second Messenger Cascade OR->GPCR IonChannel Ion Channel Activation GPCR->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization AntennalLobe Antennal Lobe (Glomeruli Activation) Depolarization->AntennalLobe Brain Higher Brain Centers AntennalLobe->Brain Behavior Behavioral Response (e.g., Aggregation) Brain->Behavior

Caption: Generalized olfactory signaling pathway for an insect pheromone.

References

Quantitative Comparison of Cuticular Hydrocarbon Profiles Between Insect Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the methodologies and data interpretation for the quantitative comparison of cuticular hydrocarbon (CHC) profiles between insect populations. It is intended for researchers, scientists, and drug development professionals working in entomology, chemical ecology, and related fields. The guide details experimental protocols, data presentation strategies, and visual workflows to facilitate a clear understanding of the comparative analysis of CHCs.

Introduction to Cuticular Hydrocarbons

Cuticular hydrocarbons are a diverse class of lipids found on the epicuticle of insects.[1][2] They primarily serve as a barrier against desiccation and pathogen invasion.[1][3] Additionally, CHCs play a crucial role in chemical communication, mediating species and colony recognition, mating behavior, and social interactions.[4] The composition of CHC profiles, which can include n-alkanes, alkenes, and methyl-branched alkanes, is often species-specific and can vary based on factors such as sex, age, geographic location, and environmental conditions.[1][5][6] These variations make CHC profiles a valuable tool for taxonomic classification, population studies, and understanding insect behavior and evolution.[4][7]

Experimental Protocols

The quantitative comparison of CHC profiles involves several key steps, from sample collection to data analysis. The following protocols are generalized from common practices in the field.

2.1. Insect Collection and Sampling

  • Objective: To obtain insect samples representative of the populations being compared.

  • Procedure:

    • Collect individual insects from distinct populations. It is crucial to record the location, date, and time of collection.

    • Whenever possible, identify the sex and developmental stage of each individual, as these factors can influence CHC profiles.[1]

    • To minimize contamination, handle insects with clean forceps and store them individually in glass vials.

    • For live insects, it is recommended to freeze them at -20°C or lower as soon as possible to preserve the integrity of their CHC profiles.

2.2. Cuticular Hydrocarbon Extraction

  • Objective: To isolate CHCs from the insect cuticle for analysis.

  • Procedure:

    • Submerge individual insects or specific body parts in a non-polar solvent. Hexane and pentane are the most commonly used solvents for CHC extraction.[1][8]

    • The extraction is typically carried out for a short duration, for instance, by immersing the insect in the solvent for 5-10 minutes.[1]

    • After extraction, the solvent containing the dissolved CHCs is carefully transferred to a clean glass vial.

    • The solvent is then evaporated under a gentle stream of nitrogen gas to concentrate the CHC extract.

    • The dried extract is reconstituted in a precise volume of a suitable solvent (e.g., hexane) for analysis.

2.3. Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate, identify, and quantify the individual hydrocarbon components in the extract.

  • Procedure:

    • GC-MS is the primary analytical technique for CHC analysis.[1][9] The gas chromatograph separates the different hydrocarbons based on their boiling points and interactions with the chromatographic column.[10][11]

    • The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.[11][12]

    • The identification of individual hydrocarbons is achieved by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.[12]

    • The relative abundance of each hydrocarbon is determined by integrating the area of its corresponding peak in the chromatogram.[7]

Data Presentation

Quantitative data on CHC profiles should be summarized in a clear and organized manner to facilitate comparison between populations. Tables are an effective way to present this information.

Table 1: Comparison of Relative Abundance (%) of Cuticular Hydrocarbon Classes Between Two Hypothetical Insect Populations

Hydrocarbon ClassPopulation A (Mean % ± SD)Population B (Mean % ± SD)
n-Alkanes45.3 ± 5.260.1 ± 6.8
Alkenes25.8 ± 3.115.4 ± 2.5
Monomethyl-branched Alkanes20.1 ± 4.518.7 ± 3.9
Dimethyl-branched Alkanes8.8 ± 2.05.8 ± 1.7

This table presents a hypothetical comparison of the major classes of cuticular hydrocarbons between two insect populations. The data is shown as the mean percentage of the total CHC profile plus or minus the standard deviation.

Table 2: Quantitative Comparison of Specific Cuticular Hydrocarbons (ng/individual) Between Two Hypothetical Insect Populations

CompoundRetention Time (min)Population A (Mean ng ± SD)Population B (Mean ng ± SD)
n-Tricosane (C23)15.210.5 ± 2.115.8 ± 3.0
n-Pentacosane (C25)18.525.3 ± 4.635.1 ± 5.9
n-Heptacosane (C27)21.850.1 ± 8.940.2 ± 7.3
9-Tricosene (C23:1)15.515.2 ± 3.38.1 ± 1.9
2-Methyl-hexacosane (2-MeC26)20.18.7 ± 1.89.2 ± 2.0

This table provides a more detailed, hypothetical quantitative comparison of specific, identified cuticular hydrocarbons between two insect populations, expressed in nanograms per individual.

Data Analysis and Visualization

Statistical analysis is essential for determining significant differences in CHC profiles between populations. Multivariate statistical methods are commonly employed for this purpose.

  • Principal Component Analysis (PCA): A dimensionality-reduction technique used to visualize the variation and clustering of CHC profiles among different groups.[13]

  • Linear Discriminant Analysis (LDA): A supervised statistical method used to identify the linear combination of CHC features that best separates two or more groups.[13]

  • Bray-Curtis Similarity Index: A statistic used to quantify the compositional dissimilarity between two different sites, in this case, the CHC profiles of two populations.[7]

Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the workflow and logic involved in comparing CHC profiles.

CHC_Experimental_Workflow cluster_collection Sample Collection cluster_extraction CHC Extraction cluster_analysis Chemical Analysis cluster_data_processing Data Processing insect_collection Insect Collection from Populations A & B extraction Solvent Extraction (e.g., Hexane) insect_collection->extraction Individual Insects gcms GC-MS Analysis extraction->gcms CHC Extract peak_integration Peak Integration & Identification gcms->peak_integration Chromatograms & Mass Spectra quantification Quantification peak_integration->quantification

Figure 1: Experimental workflow for CHC profile analysis.

Data_Analysis_Logic cluster_input Data Input cluster_processing Statistical Analysis cluster_output Interpretation raw_data Quantitative CHC Data (Peak Areas/Amounts) multivariate_analysis Multivariate Analysis (e.g., PCA, LDA) raw_data->multivariate_analysis univariate_analysis Univariate Tests (e.g., t-test, ANOVA) raw_data->univariate_analysis visualization Data Visualization (Plots, Tables) multivariate_analysis->visualization univariate_analysis->visualization conclusion Biological Interpretation visualization->conclusion

Figure 2: Logical flow of data analysis for CHC comparison.

CHC_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis cluster_modification Modification & Final Steps cluster_product Final Product acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas elongases Elongases fas->elongases Fatty Acyl-CoAs desaturases Desaturases elongases->desaturases reduction Fatty Acyl-CoA Reductase desaturases->reduction Very-long-chain Fatty Acyl-CoAs decarbonylation Oxidative Decarbonylation reduction->decarbonylation Aldehydes chc Cuticular Hydrocarbons decarbonylation->chc

Figure 3: Simplified CHC biosynthesis signaling pathway.

Conclusion

The quantitative comparison of cuticular hydrocarbon profiles is a powerful approach for investigating various aspects of insect biology, from taxonomy and population genetics to chemical ecology and evolution. By employing standardized experimental protocols, robust analytical techniques, and appropriate statistical methods, researchers can obtain reliable and comparable data. The clear presentation of this data, supported by visual aids, is crucial for the effective communication and interpretation of findings within the scientific community. This guide provides a foundational framework to assist researchers in designing and executing studies on the comparative analysis of insect CHCs.

References

Efficacy of 5,15-Dimethyltritriacontane compared to commercial pest control agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the efficacy of 5,15-Dimethyltritriacontane as a pest control agent. At present, no published studies, experimental data, or registered product information could be identified that would allow for a direct comparison with commercially available pest control agents.

While the chemical compound this compound is cataloged with the CAS number 110371-78-3, its biological activity, particularly in the context of insecticidal or repellent properties, remains undocumented in publicly accessible research. Therefore, a quantitative comparison of its performance against established commercial alternatives is not feasible.

Parallels with a Related Semiochemical

Interestingly, a structurally similar compound, 3,15-Dimethyltritriacontane, has been identified as a semiochemical. Specifically, it functions as a pheromone for insects in the Hymenoptera order, such as the jewel wasp (Nasonia vitripennis) and parasitic wasps of the Muscidifurax raptorellus species. Semiochemicals are chemicals that mediate interactions between organisms, and pheromones are a class of semiochemicals used for communication within a species, often for mating or aggregation.

The role of 3,15-Dimethyltritriacontane as a pheromone suggests that branched alkanes of this nature can have specific biological activities in insects. It is plausible that this compound could also possess some form of biological activity, potentially as a pheromone, kairomone, or allomone. However, without specific research, this remains speculative.

Comparison with Commercial Pest Control Agents: A Theoretical Framework

To provide a framework for future research and to address the user's request for a comparative guide, the following sections outline the necessary data and experimental protocols that would be required to evaluate the efficacy of a novel compound like this compound against established commercial pest control agents.

Data Presentation: A Template for Comparison

Should data become available, a clear and structured table would be essential for comparing the efficacy of this compound with commercial agents.

ParameterThis compoundCommercial Agent A (e.g., Pyrethroid)Commercial Agent B (e.g., Neonicotinoid)Commercial Agent C (e.g., Biopesticide)
Target Pest(s) Data Not AvailableWide spectrum (e.g., mosquitoes, flies, cockroaches)Sucking insects (e.g., aphids, whiteflies)Specific to certain larvae or beetles
Mode of Action Data Not AvailableSodium channel modulatorNicotinic acetylcholine receptor agonistGut disruption, specific toxin
Efficacy (LC50/LD50) Data Not Available[Insert Value] µ g/insect [Insert Value] ng/insect[Insert Value] spores/larva
Repellency (%) Data Not Available[Insert Value][Insert Value][Insert Value]
Residual Activity Data Not Available[Insert Duration][Insert Duration][Insert Duration]
Non-Target Organism Toxicity Data Not AvailableHigh for aquatic life, moderate for beesHigh for beesLow to negligible
Experimental Protocols: Methodologies for Efficacy Testing

Detailed experimental protocols are crucial for the validation and comparison of pest control agents. The following outlines standard methodologies that would be necessary.

1. Target Pest Screening:

  • Objective: To determine the range of insect species susceptible to this compound.

  • Methodology:

    • A panel of economically or medically important insect pests (e.g., Aedes aegypti, Blattella germanica, Myzus persicae) would be selected.

    • Insects would be reared under controlled laboratory conditions (temperature, humidity, photoperiod).

    • Initial range-finding assays would be conducted using various concentrations of the compound applied via topical application, ingestion, or fumigation.

    • Mortality and sublethal effects (e.g., paralysis, reduced fecundity) would be recorded at 24, 48, and 72-hour intervals.

2. Dose-Response Assays (LC50/LD50 Determination):

  • Objective: To quantify the concentration or dose of this compound required to kill 50% of a test population.

  • Methodology:

    • Based on the screening results, a series of dilutions of the compound would be prepared.

    • For contact toxicity (LD50), a known dose would be topically applied to the dorsal thorax of individual insects.

    • For ingestion toxicity (LC50), the compound would be incorporated into the diet of the insects.

    • Mortality data would be collected and analyzed using probit analysis to determine the LC50 or LD50 values.

3. Repellency Assays:

  • Objective: To assess the ability of this compound to repel target pests.

  • Methodology:

    • A choice-test arena would be utilized, with one area treated with the compound and another with a control solvent.

    • Insects would be released into the center of the arena.

    • The number of insects in the treated and untreated areas would be recorded over time to calculate a repellency percentage.

Mandatory Visualization: A Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial evaluation of a novel pest control agent like this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy Quantification cluster_2 Phase 3: Comparative Analysis cluster_3 Outcome A Compound Acquisition (this compound) B Target Pest Selection C Range-Finding Assays B->C D Dose-Response Assays (LC50/LD50 Determination) C->D E Repellency Assays C->E F Data Comparison with Commercial Agents D->F E->F G Efficacy Profile and Future Research Directions F->G

Caption: Proposed workflow for evaluating a novel pest control agent.

Conclusion

Branching Matters: A Comparative Guide to the Structure-Activity Relationships of Dimethylalkane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of how isomeric variations in simple dimethylalkanes can lead to significant differences in their biological and physicochemical properties, supported by experimental data.

The arrangement of atoms within a molecule, its fundamental structure, is a primary determinant of its function. Even subtle changes in this architecture, such as the branching of a carbon chain, can lead to vastly different physical, chemical, and biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dimethylalkane isomers, with a focus on neurotoxicity and fuel performance. For researchers and professionals in drug development and chemical engineering, understanding these relationships is crucial for designing safer chemicals and more efficient fuels.

Comparative Neurotoxicity of Hexane Isomers

A study comparing the neurotoxic effects of n-hexane and its branched isomers, 2-methylpentane and 3-methylpentane, reveals a strong correlation between the linear structure and neurotoxicity.[1] Commercial hexane, which has been linked to polyneuropathy in industrial workers, often contains these branched isomers in addition to the straight-chain n-hexane.[1] The neurotoxicity of these compounds was evaluated by measuring the nerve conduction velocity in rats.[1]

The results clearly indicated that n-hexane is significantly more neurotoxic than its branched counterparts.[1] The order of neurotoxicity was determined to be: n-hexane > methylcyclopentane ≥ 2-methylpentane ≈ 3-methylpentane .[1] This suggests that the linear structure of n-hexane is a key factor in its neurotoxic mechanism.

The following methodology was employed to determine the comparative neurotoxicity of hexane isomers:

  • Animal Model: Thirty rats were divided into five groups, with 5-7 rats in each group.

  • Test Compounds: The compounds tested were n-hexane, 2-methylpentane, 3-methylpentane, and methylcyclopentane. A control group was also included.

  • Administration: The test compounds were diluted with olive oil and administered orally to the rats on a daily basis for eight weeks.

  • Endpoint Measurement: The primary endpoint for assessing neurotoxicity was the measurement of motor nerve conduction velocity, motor distal latency, and mixed nerve conduction velocity in the rats' tails.

  • Data Collection: Measurements were taken before the administration of the compounds and subsequently after two, four, six, and eight weeks of administration.

  • Data Analysis: The data from the treatment groups were compared to the control group to identify any significant impairment in nerve function.

This experimental design allows for a direct comparison of the neurotoxic potential of the different isomers under controlled conditions.

Physicochemical Properties: The Impact of Branching on Octane Rating

In the context of internal combustion engines, the structure of hydrocarbon isomers has a profound impact on fuel performance, specifically the octane rating. The octane rating is a measure of a fuel's ability to resist "knocking" or "pinging" during combustion. A higher octane rating indicates greater resistance to auto-ignition.

Experimental data consistently shows that branched alkanes have higher octane ratings than their linear counterparts.[2] This is a classic example of a structure-activity relationship where increased branching leads to a more desirable physicochemical property for this specific application. For instance, the highly branched 2,2,4-trimethylpentane (an isomer of octane) is the standard for the 100-point on the octane rating scale, while linear n-heptane has an octane rating of 0.[2]

Alkane IsomerMolecular FormulaStructureResearch Octane Number (RON)
n-HeptaneC₇H₁₆Linear0
3-MethylhexaneC₇H₁₆Branched65
n-PentaneC₅H₁₂Linear61.7
2-MethylbutaneC₅H₁₂Branched93
n-OctaneC₈H₁₈Linear-19
2,2,4-Trimethylpentane (Iso-octane)C₈H₁₈Highly Branched100

Data sourced from various online chemical and petroleum resources.

This trend highlights that as the degree of branching in an alkane isomer increases, so does its octane rating.[2] This is because branched alkanes are more resistant to the free-radical chain reactions that lead to knocking.

The octane rating of a fuel is determined using a standardized test engine. The two primary methods are the Research Octane Number (RON) and the Motor Octane Number (MON). The general procedure is as follows:

  • Test Engine: A standardized, single-cylinder engine with a variable compression ratio is used.

  • Reference Fuels: A set of primary reference fuels, which are mixtures of iso-octane (octane rating 100) and n-heptane (octane rating 0), are used for comparison.

  • Test Procedure: The test fuel is run in the engine under specific, controlled conditions (e.g., engine speed, ignition timing). The compression ratio is increased until a standard level of knocking is detected.

  • Comparison: The performance of the test fuel is then compared to the performance of the primary reference fuels. The octane rating of the test fuel is the percentage by volume of iso-octane in the reference fuel mixture that produces the same level of knocking.

Logical Relationship: Structure to Activity

The relationship between the molecular structure of dimethylalkane isomers and their resulting activity, whether biological or physicochemical, can be visualized as a clear progression. The initial molecular formula dictates the possible isomeric structures, which in turn determine the molecule's physical and chemical properties. These properties then govern the molecule's interaction with biological systems or its performance in a given application.

G A Molecular Formula (e.g., C6H14) B Isomeric Structures (e.g., n-Hexane vs. 2,3-Dimethylbutane) A->B Constitutional Isomerism C Physicochemical Properties (e.g., Linearity, Branching) B->C Determines D Activity (e.g., Neurotoxicity, Octane Rating) C->D Influences

References

Navigating the Maze: A Comparative Guide to Mass Spectral Libraries for Dimethylalkane Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the structural elucidation of branched hydrocarbons, the accurate identification of dimethylalkanes presents a significant analytical challenge. The subtle differences in the mass spectra of these isomers demand high-quality spectral libraries and robust analytical protocols. This guide provides an objective comparison of commonly used mass spectral libraries and outlines best practices for the confident identification of dimethylalkanes.

The electron ionization (EI) mass spectra of dimethylalkanes are characterized by complex fragmentation patterns, often with low-abundance or absent molecular ions, making their identification a non-trivial task.[1][2][3] The mass spectra of different isomers are frequently very similar, leading to potential misidentification when relying solely on spectral matching.[4] Consequently, the choice of mass spectral library, coupled with sound experimental design, is paramount for achieving reliable results.

The Titans of Spectral Data: NIST and Wiley Libraries

The most widely utilized and trusted mass spectral libraries for general unknown identification are the NIST (National Institute of Standards and Technology) and Wiley libraries.[5] These are often available as a combined package, offering an extensive collection of EI mass spectra.[6][7][8][9]

FeatureNIST Mass Spectral LibraryWiley Registry of Mass Spectral Data
Curation Philosophy Primarily focused on high-quality, complete spectra, often acquired specifically as reference data for library searching.[10]A comprehensive collection aiming to include a vast number of available spectra, which may result in some less complete entries.[10]
Library Size A very large and continuously growing collection of high-quality spectra.[11]The world's largest collection of EI mass spectra.[5]
Data Quality Control Spectra undergo a rigorous evaluation process by multiple experienced mass spectrometrists.[12]Data is curated and reviewed by internal and external experts to meet quality standards.[8]
Inclusion of Retention Indices Increasingly includes Kovats retention index data, which is crucial for differentiating isomers.[9][13]Also incorporates retention index data.
Software Typically bundled with the powerful NIST MS Search software, which includes tools like AMDIS for deconvolution.[6][8]Compatible with most mass spectrometry data systems and can be integrated with NIST search software.[8]

While both libraries are invaluable resources, their differing curation philosophies can be a factor in specific applications.[10] For the challenging task of identifying dimethylalkanes, the high-quality, curated spectra in the NIST library, combined with the comprehensive coverage of the Wiley Registry, provides the most powerful approach.

Beyond Spectral Matching: The Critical Role of Retention Indices

Given the high degree of similarity in the mass spectra of dimethylalkane isomers, relying solely on the library match factor is fraught with peril. The integration of chromatographic data, specifically retention indices (RI), is essential for confident identification.[4][13][14] The use of RI provides an orthogonal piece of information that helps to distinguish between isomers that produce nearly identical mass spectra. Many modern libraries, including NIST and Wiley, incorporate RI data for a growing number of compounds.

Experimental Protocol for GC-MS Analysis of Dimethylalkanes

A robust analytical method is the foundation for accurate identification. The following provides a general protocol for the analysis of dimethylalkanes.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane, pentane).

  • If necessary, perform a fractionation of the sample to isolate the alkane fraction. This can be achieved using solid-phase extraction (SPE) with silica gel or alumina.

  • Inject a series of n-alkanes (e.g., C7-C40) under the same chromatographic conditions to determine the retention indices of the analytes.

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A long (e.g., 60-100 m), non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended to achieve the best possible separation of the isomers.[1]

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Inlet: Split/splitless injector. A split injection is typically used for concentrated samples, while a splitless injection is suitable for trace analysis.

    • Oven Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) is crucial for separating closely eluting isomers.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF).

    • Scan Range: A typical mass range is m/z 40-550.

3. Data Analysis:

  • Perform peak deconvolution to separate the mass spectra of co-eluting components.

  • For each peak of interest, perform a library search against a comprehensive library such as the combined NIST/Wiley library.

  • Calculate the Kovats retention index for each peak using the previously run n-alkane mixture.

  • Compare both the mass spectral match factor and the experimental retention index with the library values for the top hits. A high match factor coupled with a close retention index match provides the highest confidence in identification.

Logical Workflow for Dimethylalkane Identification

The following diagram illustrates the recommended workflow for the identification of dimethylalkanes using GC-MS and mass spectral libraries.

G cluster_exp Experimental Analysis cluster_data Data Processing & Identification SamplePrep Sample Preparation GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis Alkane_RI n-Alkane RI Standard Analysis Deconvolution Chromatographic Deconvolution GCMS_Analysis->Deconvolution RICalculation Retention Index Calculation Alkane_RI->RICalculation LibrarySearch Mass Spectral Library Search (e.g., NIST/Wiley) Deconvolution->LibrarySearch Deconvolution->RICalculation Comparison Compare MS Match & RI LibrarySearch->Comparison RICalculation->Comparison Identification Confident Identification Comparison->Identification

Caption: Workflow for the confident identification of dimethylalkanes.

Conclusion

The successful identification of dimethylalkanes by mass spectrometry is a challenging endeavor that cannot be accomplished by a simple library search. A combination of high-quality gas chromatography, the use of comprehensive and well-curated mass spectral libraries like the NIST and Wiley collections, and the critical application of retention indices are all necessary for reliable and defensible results. By following a structured workflow and understanding the inherent limitations of mass spectral data for these isomers, researchers can navigate the complexities of branched alkane analysis with greater confidence.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,15-Dimethyltritriacontane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 5,15-Dimethyltritriacontane, a long-chain branched alkane. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general properties of similar long-chain alkanes and emphasizes a cautious approach.

Chemical and Physical Properties

Understanding the characteristics of this compound is the first step in ensuring its safe handling. While specific data for this compound is limited, the properties of similar long-chain alkanes, such as n-tritriacontane, provide a basis for safe operational planning.

PropertyExpected Characteristic
Physical State Likely a solid at room temperature.
Combustibility Combustible. Keep away from open flames and high temperatures.
Solubility Expected to be insoluble in water and soluble in nonpolar organic solvents.
Reactivity Generally stable but incompatible with strong oxidizing agents.
Toxicity While specific toxicity data is unavailable, long-chain alkanes are generally considered to have low acute toxicity. However, inhalation of any aerosols or dust should be minimized.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound should be managed through a licensed chemical waste disposal service. Adherence to local, state, and federal regulations is mandatory.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure appropriate PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Collection

  • Container: Use a designated, leak-proof, and clearly labeled container for chemical waste. The container should be compatible with hydrocarbons.

  • Labeling: The label should include:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Combustible")

    • The date of accumulation.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 3: Storage

  • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Keep the container away from sources of ignition and strong oxidizing agents.

Step 4: Scheduling Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide them with accurate information about the waste, including the chemical name and quantity.

Step 5: Documentation

  • Maintain a record of the waste generated, including the amount and date of disposal.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure A Identify Compound: This compound B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Review SDS for Disposal Information C->D Yes E Assume Properties of Similar Long-Chain Alkanes C->E No F Wear Appropriate PPE D->F E->F G Collect in Labeled Hazardous Waste Container F->G H Store in Designated Area G->H I Contact EHS for Pickup H->I

Personal protective equipment for handling 5,15-Dimethyltritriacontane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 5,15-Dimethyltritriacontane, tailored for researchers, scientists, and drug development professionals. The following procedures ensure safe laboratory operations and proper environmental stewardship.

Chemical Identifier:

  • Chemical Name: this compound

  • Molecular Formula: C35H72

  • Physical State: Solid (Waxy)

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Use
Eye and Face Safety Glasses or GogglesShould meet ANSI Z87.1 standards to protect against potential splashes or airborne particles[2].
Face ShieldRecommended when there is a risk of splashing, particularly when handling the substance in a molten state or in a solution[2][3].
Hand Disposable Nitrile GlovesProvides adequate protection against incidental contact. Inspect gloves before use and change them immediately if contaminated[2][4].
Body Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination[2][4].
Footwear Closed-toe ShoesShoes that fully cover the feet are required to protect against spills and falling objects[2][5].
Respiratory Not generally requiredUnder normal handling conditions with adequate ventilation, respiratory protection is not necessary[6]. A dust mask may be used for fine powders.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, such as a chemical fume hood, especially when heating the substance or creating aerosols.

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

  • Have all necessary equipment and PPE readily available before starting work.

2. Handling the Solid:

  • Wear the recommended PPE as outlined in the table above.

  • Use a spatula or other appropriate tool to transfer the solid material.

  • Avoid generating dust. If the material is a fine powder, handle it with care to minimize airborne particles.

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Generally, the product does not irritate the skin. Wash the affected area with soap and water[6].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists[6].
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical advice[6].

Disposal Plan

Waste Characterization:

  • This compound is not classified as a hazardous waste under normal conditions.

Disposal Procedure:

  • Collection: Collect waste solid material in a designated, labeled container.

  • Container Labeling: Clearly label the waste container with the chemical name ("Waste this compound").

  • Disposal Path: Dispose of the chemical waste through your institution's approved chemical waste disposal program. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: Any materials, such as gloves or weighing paper, that are grossly contaminated should also be disposed of as chemical waste.

Experimental Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill Emergency Response cluster_disposal 3. Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe handle_solid Handle Solid Material (Avoid Dust) don_ppe->handle_solid Proceed with Experiment spill Spill Occurs handle_solid->spill If Spill collect_waste Collect Waste in Labeled Container handle_solid->collect_waste After Experiment first_aid Administer First Aid (as needed) spill->first_aid cleanup Clean Spill According to Protocol spill->cleanup dispose Dispose via Institutional Waste Program collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.